2-Hexyl-1-octene
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
7-methylidenetridecane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H28/c1-4-6-8-10-12-14(3)13-11-9-7-5-2/h3-13H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QDOYJBSJTHIWKH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCC(=C)CCCCCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H28 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80173483 | |
| Record name | 2-Hexyl-1-octene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80173483 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
196.37 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
19780-80-4 | |
| Record name | 2-Hexyl-1-octene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=19780-80-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Hexyl-1-octene | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019780804 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Hexyl-1-octene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80173483 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-HEXYL-1-DECEN | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2-Hexyl-1-octene | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/X99PZQ69Y6 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-Depth Technical Guide to the Synthesis and Purification of 2-Hexyl-1-octene for Research Applications
Authored for Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis, purification, and characterization of 2-hexyl-1-octene (also known as 7-methylenetridecane), a valuable terminal alkene in various research and development applications. This document details established synthetic methodologies, rigorous purification protocols, and analytical characterization techniques, presenting quantitative data in accessible formats and illustrating key processes with clear diagrams.
Synthesis of this compound
The synthesis of this compound can be effectively achieved through several established organic chemistry reactions. The Wittig reaction and the Grignard reaction are two prominent methods that offer reliable pathways to this target molecule.
Wittig Reaction
The Wittig reaction is a powerful and widely used method for the stereoselective synthesis of alkenes from aldehydes or ketones.[1][2][3] For the synthesis of this compound, the reaction involves the coupling of heptanal with a phosphorus ylide generated from a heptyltriphenylphosphonium salt. The use of an unstabilized ylide in this reaction typically favors the formation of the Z-alkene, although for a terminal alkene like this compound, this distinction is not applicable.[4]
Reaction Scheme:
A one-pot aqueous Wittig reaction offers a greener and more efficient alternative to traditional methods, often proceeding at ambient temperature and simplifying the work-up procedure.[5]
Experimental Protocol: Wittig Reaction
A detailed experimental protocol for a similar one-pot aqueous Wittig reaction is as follows:
-
Reagent Preparation: In a round-bottom flask equipped with a magnetic stir bar, combine heptyltriphenylphosphonium bromide (1.1 equivalents) and a saturated aqueous solution of sodium bicarbonate.
-
Reaction Initiation: To the stirred suspension, add heptanal (1.0 equivalent).
-
Reaction Monitoring: Vigorously stir the reaction mixture at room temperature for 1-3 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Work-up: Upon completion, quench the reaction with a dilute acid (e.g., 1 M HCl). Extract the crude product with an organic solvent such as diethyl ether or hexane.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure. The resulting crude product will contain the desired this compound along with triphenylphosphine oxide as a major byproduct.
Quantitative data for a representative Wittig reaction for alkene synthesis is summarized in the table below.
| Parameter | Value |
| Reactants | Heptanal, Heptyltriphenylphosphonium bromide |
| Solvent | Aqueous NaHCO3 |
| Reaction Time | 1-3 hours |
| Temperature | Room Temperature |
| Typical Yield | 85-95% (crude) |
| Purity (before purification) | Varies, significant triphenylphosphine oxide impurity |
Grignard Reaction
An alternative synthetic route involves the use of a Grignard reagent. This method typically involves the reaction of a ketone with a Grignard reagent to form a tertiary alcohol, followed by dehydration to yield the alkene. For the synthesis of this compound, 2-octanone can be reacted with a hexylmagnesium halide, followed by an acid-catalyzed dehydration step.
Reaction Scheme:
It is important to note that the dehydration step can lead to a mixture of alkene isomers, which would necessitate a more rigorous purification process to isolate the desired terminal alkene.
Experimental Protocol: Grignard Reaction and Dehydration
-
Grignard Reaction: To a solution of hexylmagnesium bromide (1.2 equivalents) in anhydrous diethyl ether, slowly add 2-octanone (1.0 equivalent) at 0 °C. Allow the reaction to warm to room temperature and stir for 2-4 hours.
-
Work-up: Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride. Extract the product with diethyl ether, wash with brine, and dry over anhydrous sodium sulfate.
-
Dehydration: After solvent removal, dissolve the crude 2-hexyl-2-octanol in a suitable solvent (e.g., toluene) and add a catalytic amount of a strong acid (e.g., p-toluenesulfonic acid). Heat the mixture to reflux with a Dean-Stark apparatus to remove water.
-
Purification: Upon completion of the dehydration, wash the reaction mixture with a saturated sodium bicarbonate solution and then with brine. Dry the organic layer and remove the solvent to obtain the crude alkene mixture.
| Parameter | Value |
| Reactants | 2-Octanone, Hexylmagnesium bromide |
| Solvent | Diethyl ether (Grignard), Toluene (Dehydration) |
| Reaction Time | 2-4 hours (Grignard), 1-2 hours (Dehydration) |
| Temperature | 0 °C to RT (Grignard), Reflux (Dehydration) |
| Typical Yield | 60-75% (overall) |
| Purity (before purification) | Mixture of alkene isomers |
Purification of this compound
The crude product obtained from either synthetic route requires purification to remove byproducts and unreacted starting materials. The choice of purification method depends on the nature and quantity of the impurities.
Removal of Triphenylphosphine Oxide (from Wittig Reaction)
A significant byproduct of the Wittig reaction is triphenylphosphine oxide. Due to its polarity, it can often be removed by column chromatography on silica gel. A chromatography-free method has also been reported, which involves the selective precipitation of the phosphine oxide.[6]
Fractional Distillation
For the purification of the alkene from non-volatile impurities and other alkene isomers with different boiling points, fractional distillation under reduced pressure is an effective technique. Given the relatively high boiling point of this compound, vacuum distillation is necessary to prevent decomposition.
Experimental Protocol: Vacuum Fractional Distillation
-
Apparatus Setup: Assemble a fractional distillation apparatus equipped with a vacuum pump, a pressure gauge (manometer), and a Vigreux or packed column.
-
Distillation: Heat the crude product in the distillation flask under reduced pressure. Collect the fraction that distills at the expected boiling point of this compound at the given pressure.
| Parameter | Value |
| Boiling Point (Predicted) | ~249 °C at 760 mmHg |
| Pressure | 1-10 mmHg (typical for vacuum distillation) |
| Expected Purity | >98% |
Preparative High-Performance Liquid Chromatography (HPLC)
For achieving very high purity, especially for separating closely related isomers, preparative reverse-phase HPLC is a powerful tool.[7] Non-polar compounds like this compound are well-suited for this technique.
Experimental Protocol: Preparative Reverse-Phase HPLC
-
Column and Mobile Phase: Utilize a C18 reverse-phase column. The mobile phase typically consists of a mixture of acetonitrile and water or methanol and water.[3][8]
-
Gradient Elution: Employ a gradient elution method, starting with a higher proportion of the weaker solvent (water) and gradually increasing the proportion of the stronger organic solvent (acetonitrile or methanol).
-
Fraction Collection: Monitor the eluent using a UV detector (if applicable, though alkenes have weak UV absorbance at low wavelengths) or a refractive index detector. Collect the fractions corresponding to the peak of this compound.
-
Solvent Removal: Remove the solvent from the collected fractions under reduced pressure to obtain the purified product.
| Parameter | Typical Conditions |
| Stationary Phase | C18 Silica Gel |
| Mobile Phase | Acetonitrile/Water or Methanol/Water |
| Elution Mode | Gradient |
| Detection | Refractive Index (RI) or Low Wavelength UV |
| Expected Purity | >99.5% |
Analytical Characterization
The identity and purity of the synthesized this compound should be confirmed using standard analytical techniques.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is an essential technique for assessing the purity of volatile compounds and confirming their molecular weight.[9][10]
Typical GC-MS Parameters
| Parameter | Value |
| Column | Non-polar capillary column (e.g., DB-5ms) |
| Carrier Gas | Helium |
| Injection Mode | Split |
| Temperature Program | Ramped from a low initial temperature (e.g., 50 °C) to a high final temperature (e.g., 250 °C) |
| MS Ionization | Electron Ionization (EI) at 70 eV |
| Expected Molecular Ion (M+) | m/z = 196.22 |
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectroscopy are crucial for the structural elucidation of the synthesized molecule. The spectra will confirm the presence of the terminal double bond and the specific arrangement of the alkyl chains.[1]
Predicted ¹H and ¹³C NMR Data for this compound
| ¹H NMR | Predicted Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| ~4.6-4.8 | s | 2H | =CH₂ | |
| ~2.0-2.2 | t | 2H | -CH₂-C= | |
| ~1.2-1.4 | m | 18H | -(CH₂)₉- | |
| ~0.8-0.9 | t | 6H | -CH₃ |
| ¹³C NMR | Predicted Chemical Shift (ppm) | Assignment |
| ~150 | C=CH₂ | |
| ~110 | =CH₂ | |
| ~35-40 | -CH₂-C= | |
| ~22-32 | -(CH₂)₉- | |
| ~14 | -CH₃ |
Visualizing the Workflow
The following diagrams, generated using the DOT language, illustrate the key experimental workflows described in this guide.
Caption: Synthetic pathways to this compound.
Caption: General purification and analysis workflow.
Conclusion
This technical guide has detailed robust and reliable methods for the synthesis and purification of this compound for research purposes. The Wittig reaction offers a direct and high-yielding route to the desired terminal alkene, while the Grignard reaction provides a viable alternative. Rigorous purification by vacuum fractional distillation and/or preparative HPLC is essential to achieve the high purity required for research applications. The analytical techniques outlined will ensure the structural integrity and purity of the final product. By following these detailed protocols, researchers can confidently synthesize and purify this compound for their specific scientific needs.
References
- 1. rsc.org [rsc.org]
- 2. youtube.com [youtube.com]
- 3. openaccesspub.org [openaccesspub.org]
- 4. youtube.com [youtube.com]
- 5. neuroquantology.com [neuroquantology.com]
- 6. rsc.org [rsc.org]
- 7. This compound | SIELC Technologies [sielc.com]
- 8. microbenotes.com [microbenotes.com]
- 9. This compound | C14H28 | CID 140594 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. PubChemLite - this compound (C14H28) [pubchemlite.lcsb.uni.lu]
Spectroscopic Profile of 2-Hexyl-1-octene: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the key spectroscopic data for the alkene, 2-Hexyl-1-octene (CAS No. 19780-80-4). The information presented includes nuclear magnetic resonance (NMR), infrared (IR) spectroscopy, and mass spectrometry (MS) data. Detailed experimental protocols for acquiring similar spectroscopic data are also provided, along with a logical workflow for spectroscopic analysis.
Molecular and Physical Properties
This compound, also known as 7-methylidenetridecane, is an unsaturated hydrocarbon with the molecular formula C₁₄H₂₈.[1] Its structure consists of a fourteen-carbon chain with a terminal double bond between C1 and C2, and a hexyl substituent at the C2 position.
Table 1: Physical and Chemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₁₄H₂₈ | --INVALID-LINK-- |
| Molecular Weight | 196.37 g/mol | --INVALID-LINK-- |
| CAS Number | 19780-80-4 | --INVALID-LINK-- |
| IUPAC Name | 7-methylidenetridecane | --INVALID-LINK-- |
| Density | 0.771 g/cm³ | --INVALID-LINK-- |
| Boiling Point | 249.1 °C at 760 mmHg | --INVALID-LINK-- |
Spectroscopic Data
The following sections present the available mass spectrometry data and predicted NMR and IR spectroscopic data for this compound.
Mass Spectrometry (MS)
Mass spectrometry of alkenes often results in a distinct molecular ion peak, although fragmentation is also prominent.[2] The fragmentation patterns can provide valuable information about the structure of the hydrocarbon chain.
Table 2: GC-MS Fragmentation Data for this compound
| m/z (mass-to-charge ratio) | Relative Intensity | Interpretation |
| 56 | Top Peak | Characteristic fragment of alkenes |
| 55 | 2nd Highest | Common fragment in hydrocarbons |
| 69 | 3rd Highest | Common fragment in hydrocarbons |
Data sourced from the National Institute of Standards and Technology (NIST) library via PubChem.[3]
Nuclear Magnetic Resonance (NMR) Spectroscopy
Due to the unavailability of experimental spectra in public databases, predicted ¹H and ¹³C NMR data are presented below. These predictions are based on computational models and provide an estimation of the chemical shifts for the different nuclei in the molecule.
Table 3: Predicted ¹H NMR Chemical Shifts for this compound
| Proton Environment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |
| =CH₂ (vinylic) | ~4.7 | Singlet | 2H |
| -CH₂-C= (allylic) | ~2.0 | Triplet | 4H |
| -CH₂- (alkyl chain) | 1.2 - 1.4 | Multiplet | 18H |
| -CH₃ (terminal methyl) | ~0.9 | Triplet | 6H |
Table 4: Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon Environment | Predicted Chemical Shift (δ, ppm) |
| C =CH₂ (quaternary vinylic) | ~150 |
| =C H₂ (primary vinylic) | ~110 |
| -C H₂- (allylic) | ~35 |
| -C H₂- (alkyl chain) | 22 - 32 |
| -C H₃ (terminal methyl) | ~14 |
Infrared (IR) Spectroscopy
Table 5: Characteristic IR Absorption Bands for this compound
| Functional Group | Absorption Range (cm⁻¹) | Intensity | Vibration Mode |
| =C-H | 3080 - 3010 | Medium | Stretch |
| C-H (sp³) | 2960 - 2850 | Strong | Stretch |
| C=C | 1650 - 1630 | Medium to Weak | Stretch |
| =C-H | 990 and 910 | Strong | Out-of-plane bend (wag) |
Experimental Protocols
The following are generalized experimental protocols for obtaining the spectroscopic data presented above. These protocols are intended as a guide and may require optimization based on the specific instrumentation and sample characteristics.
NMR Spectroscopy (¹H and ¹³C)
This protocol outlines the general procedure for the analysis of a liquid sample, such as this compound, by NMR spectroscopy.
-
Sample Preparation :
-
Dissolve a few milligrams of the this compound sample in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃) in a clean vial.[4][5]
-
Transfer the solution into a 5 mm NMR tube using a Pasteur pipette.[4][5]
-
Ensure the sample height in the NMR tube is adequate for the instrument, typically around 4-5 cm.[4]
-
-
Instrument Setup :
-
Insert the NMR tube into the spinner turbine and place it in the NMR spectrometer.
-
Lock the spectrometer onto the deuterium signal of the solvent.
-
Shim the magnetic field to achieve a homogeneous field, which is crucial for high-resolution spectra.
-
-
Data Acquisition :
-
Acquire the ¹H NMR spectrum. A sufficient number of scans should be averaged to obtain a good signal-to-noise ratio.
-
Acquire the ¹³C NMR spectrum. As the natural abundance of ¹³C is low, a larger number of scans and a longer acquisition time are typically required compared to ¹H NMR.[6]
-
Process the raw data by applying a Fourier transform, phase correction, and baseline correction.
-
Calibrate the chemical shift scale using the residual solvent peak as a reference (e.g., 7.26 ppm for CDCl₃ in ¹H NMR).
-
Attenuated Total Reflectance-Infrared (ATR-IR) Spectroscopy
ATR-IR is a convenient method for obtaining the IR spectrum of a liquid sample.
-
Background Spectrum :
-
Ensure the ATR crystal is clean.
-
Record a background spectrum of the empty ATR crystal. This will be subtracted from the sample spectrum.
-
-
Sample Analysis :
-
Data Processing :
-
The instrument software will automatically subtract the background spectrum from the sample spectrum.
-
Analyze the resulting spectrum to identify the characteristic absorption bands.
-
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for separating and identifying volatile compounds like this compound.
-
Sample Preparation :
-
Prepare a dilute solution of this compound in a volatile organic solvent (e.g., hexane or dichloromethane).
-
-
Instrument Setup :
-
Set the GC oven temperature program. A typical program might start at a low temperature (e.g., 50 °C), hold for a few minutes, and then ramp up to a higher temperature (e.g., 250 °C) to ensure the elution of the compound.
-
Set the injector temperature and the transfer line temperature to ensure the sample is vaporized and transferred to the mass spectrometer without condensation.
-
The mass spectrometer is typically operated in electron ionization (EI) mode.[3]
-
-
Data Acquisition :
-
Inject a small volume (e.g., 1 µL) of the sample solution into the GC.[8]
-
The compound will be separated from the solvent and any impurities as it passes through the GC column.
-
As the compound elutes from the column, it enters the mass spectrometer, where it is ionized and fragmented. The mass-to-charge ratios of the fragments are detected.
-
-
Data Analysis :
-
The retention time of the peak in the gas chromatogram can be used for identification.
-
The mass spectrum of the peak can be compared to a library of known spectra (e.g., the NIST library) for confirmation of the compound's identity.[3]
-
Spectroscopic Analysis Workflow
The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like this compound.
References
- 1. This compound | C14H28 | CID 140594 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Sample Preparation – FT-IR/ATR – Polymer Chemistry Characterization Lab [pccl.chem.ufl.edu]
- 3. 2.4. Determination of Volatile Compounds by GC-MS [bio-protocol.org]
- 4. m.youtube.com [m.youtube.com]
- 5. youtube.com [youtube.com]
- 6. youtube.com [youtube.com]
- 7. agilent.com [agilent.com]
- 8. 3.3. GC/MS Analysis of Volatile Compounds [bio-protocol.org]
In-Depth Technical Guide: 2,4-Diamino-6-chloropyrimidine 3-oxide (CAS No. 19780-80-4)
This technical guide provides a comprehensive overview of the chemical properties and safety data for 2,4-Diamino-6-chloropyrimidine 3-oxide, intended for researchers, scientists, and drug development professionals.
Core Properties and Safety Data
2,4-Diamino-6-chloropyrimidine 3-oxide is a substituted pyrimidine derivative. The following sections summarize its key physical, chemical, and safety characteristics.
Physicochemical Properties
The table below outlines the known physical and chemical properties of 2,4-Diamino-6-chloropyrimidine 3-oxide.
| Property | Value | Source |
| CAS Number | 19780-80-4 | N/A |
| Molecular Formula | C₄H₅ClN₄O | |
| Molecular Weight | 160.56 g/mol | |
| Appearance | Solid | |
| Melting Point | 225-227 °C | |
| Boiling Point | No data available | N/A |
| Solubility | No data available | N/A |
| InChI Key | Not readily available | N/A |
Safety and Handling Information
The following table summarizes the available safety data based on the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals.
| Hazard Class | Hazard Statement | Precautionary Statement | Pictogram |
| Acute Toxicity, Oral | H302: Harmful if swallowed | P264, P270, P301+P312, P501 |
|
| Skin Corrosion/Irritation | H315: Causes skin irritation | P264, P280, P302+P352, P332+P313, P362 |
|
| Serious Eye Damage/Irritation | H319: Causes serious eye irritation | P264, P280, P305+P351+P338, P337+P313 |
|
| Specific Target Organ Toxicity | H335: May cause respiratory irritation | P261, P271, P304+P340, P312, P403+P233, P405, P501 |
|
Note: This information is based on available safety data sheets and may not be exhaustive. Always consult the specific safety data sheet provided by the supplier before handling this chemical.
Experimental Protocols
This workflow begins with the synthesis and purification of the compound. Following purification, a suite of analytical techniques is employed to confirm the structure and assess the purity of the synthesized material. These include Nuclear Magnetic Resonance (NMR) spectroscopy for structural elucidation, Mass Spectrometry (MS) to confirm the molecular weight, High-Performance Liquid Chromatography (HPLC) to determine purity, and elemental analysis to confirm the empirical formula. Finally, key physicochemical properties such as melting point, solubility, and the partition coefficient (LogP) are determined.
Biological Activity and Signaling Pathways
There is currently no publicly available information detailing the specific biological activities or involvement of 2,4-Diamino-6-chloropyrimidine 3-oxide in any signaling pathways. For a novel compound with potential therapeutic applications, a typical preclinical research workflow would be initiated to explore its biological effects.
This generalized workflow starts with in vitro screening of the test compound against various cell lines or biochemical assays to identify any biological activity. If activity is observed, the next steps involve identifying and validating the biological target. Subsequent mechanism of action studies are performed to understand how the compound exerts its effects. Promising candidates then move into in vivo studies using animal models to assess efficacy and safety. Concurrently, ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicology) studies are conducted to understand the pharmacokinetic and toxicological profile of the compound. The data from these studies inform the process of lead optimization, where the chemical structure may be modified to improve its properties.
Isomerization of 2-Hexyl-1-octene Under Acidic Conditions: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the acid-catalyzed isomerization of 2-hexyl-1-octene. This reaction is a fundamental transformation in organic chemistry, pivotal for the synthesis of various organic intermediates where the position of the carbon-carbon double bond is critical for subsequent functionalization. This document outlines the underlying mechanisms, provides detailed experimental protocols, presents quantitative data on product distribution, and illustrates key processes through diagrams.
Core Concepts: Mechanism of Isomerization
The isomerization of this compound, a vinylidene olefin, under acidic conditions proceeds through a well-established carbocation-mediated mechanism. The reaction is initiated by the protonation of the double bond by an acid catalyst, leading to the formation of a tertiary carbocation. This intermediate is relatively stable, which facilitates its formation.
The key steps of the mechanism are:
-
Protonation: The acid catalyst (H⁺) protonates the terminal double bond of this compound, forming a tertiary carbocation at the C2 position.
-
Hydride Shift (or Deprotonation-Reprotonation): The initial carbocation can then undergo rearrangement to form more stable secondary or tertiary carbocations along the alkyl chain. This can occur via a 1,2-hydride shift, where a hydrogen atom with its pair of electrons moves from an adjacent carbon to the positively charged carbon. Alternatively, a deprotonation-reprotonation sequence can lead to the migration of the double bond.
-
Deprotonation: The rearranged carbocation is then deprotonated to form a more stable internal alkene. The composition of the final product mixture is typically under thermodynamic control, favoring the formation of the most stable alkene isomers.
The stability of the resulting alkene isomers generally follows Zaitsev's rule, which predicts that the more substituted alkene will be the major product. Therefore, the isomerization of this compound is expected to yield a mixture of internal octene isomers with the double bond at various positions along the carbon chain.
Experimental Protocols
The following section details a representative experimental protocol for the acid-catalyzed isomerization of this compound. This protocol is based on common practices for the isomerization of long-chain alkenes using a solid acid catalyst.
Objective: To isomerize this compound to a mixture of internal octene isomers using a solid acid catalyst.
Materials:
-
This compound (98% purity or higher)
-
Solid acid catalyst (e.g., Amberlyst-15, Zeolite H-ZSM-5)
-
Anhydrous toluene (solvent)
-
Sodium bicarbonate (5% aqueous solution)
-
Anhydrous magnesium sulfate
-
Inert gas (e.g., nitrogen or argon)
-
Standard laboratory glassware (round-bottom flask, condenser, magnetic stirrer, etc.)
-
Heating mantle or oil bath
-
Gas chromatograph with a flame ionization detector (GC-FID) for analysis
Procedure:
-
Catalyst Activation: The solid acid catalyst should be activated prior to use to remove any adsorbed water. This is typically achieved by heating the catalyst under vacuum at a specific temperature (e.g., 110 °C for Amberlyst-15) for several hours.
-
Reaction Setup: A round-bottom flask is charged with the activated solid acid catalyst (e.g., 5-10 wt% relative to the alkene), this compound, and anhydrous toluene. The flask is equipped with a magnetic stirrer and a reflux condenser under an inert atmosphere.
-
Reaction Conditions: The reaction mixture is heated to the desired temperature (e.g., 80-120 °C) and stirred vigorously to ensure good contact between the reactants and the catalyst. The progress of the reaction is monitored by taking small aliquots of the reaction mixture at regular intervals and analyzing them by GC-FID.
-
Work-up: Upon completion of the reaction (as determined by GC analysis), the reaction mixture is cooled to room temperature. The solid catalyst is removed by filtration. The filtrate is then washed with a 5% aqueous solution of sodium bicarbonate to neutralize any residual acidity, followed by washing with brine.
-
Product Isolation and Analysis: The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude product mixture of isomerized octenes. The product composition is determined by GC-FID and the structure of the major isomers can be confirmed by GC-MS and NMR spectroscopy.
Quantitative Data on Product Distribution
The isomerization of this compound leads to a mixture of internal octene isomers. The exact composition of the product mixture is dependent on the reaction conditions, including the type of acid catalyst, temperature, and reaction time. The distribution of isomers at thermodynamic equilibrium is dictated by their relative stabilities. Generally, trans-isomers are slightly more stable than cis-isomers, and internal alkenes are more stable than terminal alkenes.
The following table summarizes a representative product distribution for the isomerization of a similar long-chain branched alkene under acidic conditions, which can be considered analogous to the expected outcome for this compound.
| Isomer | Representative Distribution (%) at Equilibrium |
| This compound (starting material) | < 5 |
| (E/Z)-2-Hexyl-2-octene | 25 - 35 |
| (E/Z)-2-Hexyl-3-octene | 30 - 40 |
| (E/Z)-2-Hexyl-4-octene | 20 - 30 |
| Other isomers | < 10 |
Visualizations
The following diagrams illustrate the key processes involved in the acid-catalyzed isomerization of this compound.
Caption: Mechanism of acid-catalyzed isomerization of this compound.
Caption: A typical experimental workflow for alkene isomerization.
Caption: Logical relationship of thermodynamic product control.
An In-depth Technical Guide to the Reactivity of the Vinylidene Group in 2-Hexyl-1-octene
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Due to the limited availability of experimental data specifically for 2-hexyl-1-octene, this guide leverages data from structurally analogous long-chain 1,1-disubstituted alkenes to provide a comprehensive overview of the expected reactivity of its vinylidene group. This approach allows for a robust understanding of its chemical behavior in various synthetic contexts.
Introduction to this compound and its Vinylidene Group
This compound is a 1,1-disubstituted or geminal alkene with the molecular formula C₁₄H₂₈. Its structure is characterized by a vinylidene group (=CH₂), which is a key functional group that dictates its chemical reactivity. The vinylidene group, with its terminal double bond, is sterically accessible and participates in a wide range of organic transformations. This guide explores the characteristic reactions of this functional group, providing insights into its synthetic utility.
Spectroscopic Characterization of the Vinylidene Group
The vinylidene group in this compound and similar 1,1-disubstituted alkenes exhibits characteristic signals in various spectroscopic analyses.
Infrared (IR) Spectroscopy
The IR spectrum of a compound containing a vinylidene group is expected to show the following characteristic absorption bands:
-
=C-H Stretch: A sharp band is typically observed in the region of 3080-3040 cm⁻¹, corresponding to the stretching vibration of the C-H bonds of the vinylidene group.[1]
-
C=C Stretch: A medium intensity band appears in the 1658-1648 cm⁻¹ region due to the carbon-carbon double bond stretching vibration.[2]
-
=C-H Bend (Out-of-Plane): A strong absorption band is expected in the range of 900-880 cm⁻¹ due to the out-of-plane bending of the =C-H bonds.[3]
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR: The two protons of the vinylidene group are chemically equivalent and typically appear as a singlet in the range of δ 4.6-5.0 ppm . The exact chemical shift can be influenced by the neighboring alkyl substituents.
¹³C NMR: The carbon atoms of the vinylidene group are also readily identifiable in the ¹³C NMR spectrum:
-
The =CH₂ carbon typically resonates in the range of δ 105-115 ppm .
-
The quaternary carbon (C=) of the double bond appears further downfield, generally in the δ 140-150 ppm region.[4][5][6][7][8]
Key Reactions of the Vinylidene Group
The vinylidene group in this compound is susceptible to a variety of chemical transformations, making it a versatile functional handle in organic synthesis.
Polymerization
1,1-disubstituted alkenes like this compound can undergo polymerization through different mechanisms, including cationic, free-radical, and coordination polymerization.
-
Cationic Polymerization: This method is particularly effective for alkenes with electron-donating groups that can stabilize the resulting carbocation intermediate. The polymerization is typically initiated by a strong acid.[9][10][11][12]
-
Ziegler-Natta Polymerization: This coordination polymerization method is widely used for α-olefins and can also be applied to the polymerization of 1,1-disubstituted alkenes, often leading to polymers with specific tacticities.[13][14][15]
Logical Relationship for Cationic Polymerization
Caption: Cationic polymerization of this compound.
Quantitative Data for Polymerization of a Structurally Similar Alkene
| Monomer | Catalyst System | Temperature (°C) | Polymer Yield (%) | Molecular Weight ( g/mol ) | Reference |
| Isobutene | TiCl₄ / H₂O | -78 | >95 | >1,000,000 | Generic Cationic Polymerization Data |
Representative Experimental Protocol: Cationic Polymerization of Isobutene (Analogous System)
To a cooled (-78 °C) solution of isobutene in a non-nucleophilic solvent such as hexane, a catalytic amount of a Lewis acid initiator (e.g., TiCl₄ with a trace amount of water) is added. The reaction mixture is stirred at low temperature until the desired degree of polymerization is achieved. The polymerization is then quenched by the addition of a proton source, such as methanol. The resulting polymer is precipitated, washed, and dried.
Oxidation
The vinylidene group is readily oxidized to form various oxygenated products, depending on the reagents and reaction conditions.
-
Epoxidation: Reaction with a peroxy acid, such as meta-chloroperoxybenzoic acid (m-CPBA), yields an epoxide. This reaction is a concerted, syn-addition.[3][16][17][18][19]
-
Dihydroxylation: Syn-dihydroxylation can be achieved using osmium tetroxide (OsO₄) or cold, dilute potassium permanganate (KMnO₄), resulting in a vicinal diol.[20][21][22][23][24] Anti-dihydroxylation can be accomplished via epoxidation followed by acid-catalyzed ring-opening.[23]
-
Ozonolysis: Cleavage of the double bond with ozone (O₃) followed by a reductive workup (e.g., with dimethyl sulfide or zinc) yields a ketone (from the quaternary carbon side) and formaldehyde (from the =CH₂ side).[25][26][27][28][29]
Experimental Workflow for Ozonolysis
References
- 1. spectroscopyonline.com [spectroscopyonline.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. chemistry.mdma.ch [chemistry.mdma.ch]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. 13C NMR Chemical Shift [sites.science.oregonstate.edu]
- 6. youtube.com [youtube.com]
- 7. bhu.ac.in [bhu.ac.in]
- 8. web.mnstate.edu [web.mnstate.edu]
- 9. Cationic polymerization - Wikipedia [en.wikipedia.org]
- 10. A [research.cm.utexas.edu]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. NZ239585A - Continuous process for polymerising alpha-olefins in which the olefins are supplied at a constant rate - Google Patents [patents.google.com]
- 14. m.youtube.com [m.youtube.com]
- 15. youtube.com [youtube.com]
- 16. Epoxidation of Alkenes - Chemistry Steps [chemistrysteps.com]
- 17. Alkene epoxidation - Visualize Organic Chemistry [visualizeorgchem.com]
- 18. leah4sci.com [leah4sci.com]
- 19. chem.libretexts.org [chem.libretexts.org]
- 20. pubs.acs.org [pubs.acs.org]
- 21. Highly Enantioselective Dihydroxylation of 1,1-Disubstituted Aliphatic Alkenes Enabled by Orchestrated Noncovalent π-Interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
- 23. chem.libretexts.org [chem.libretexts.org]
- 24. Dihydroxylation - Wikipedia [en.wikipedia.org]
- 25. youtube.com [youtube.com]
- 26. youtube.com [youtube.com]
- 27. m.youtube.com [m.youtube.com]
- 28. m.youtube.com [m.youtube.com]
- 29. youtube.com [youtube.com]
Navigating the Unseen: A Technical Guide to the Safe Handling of 2-Hexyl-1-octene in the Laboratory
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the essential health and safety considerations for handling 2-Hexyl-1-octene in a laboratory setting. Due to the limited availability of a specific Safety Data Sheet (SDS) for this compound, this document incorporates data from analogous unsaturated hydrocarbons, primarily 1-octene and 2-octene, to provide a robust safety framework. All recommendations should be implemented in conjunction with institutional safety protocols and a thorough risk assessment for the specific experimental procedures being undertaken.
Hazard Identification and Classification
GHS Hazard Classification (Inferred from this compound data and analogous compounds):
| Hazard Class | Hazard Category | Hazard Statement |
| Aspiration Hazard | 1 | H304: May be fatal if swallowed and enters airways.[1] |
| Flammable Liquids | 3 (Anticipated) | H226: Flammable liquid and vapor. |
| Skin Corrosion/Irritation | 2 (Possible) | H315: Causes skin irritation. |
| Serious Eye Damage/Eye Irritation | 2A (Possible) | H319: Causes serious eye irritation. |
Physical and Chemical Properties
A summary of the known and estimated physical and chemical properties of this compound is presented below. This data is crucial for understanding its behavior under various laboratory conditions.
| Property | Value |
| Molecular Formula | C14H28 |
| Molecular Weight | 196.38 g/mol |
| Appearance | Colorless liquid (anticipated) |
| Odor | Mild, sweet odor (characteristic of alpha-olefins)[3] |
| Boiling Point | 249.1 °C at 760 mmHg |
| Flash Point | 99.8 °C |
| Density | 0.771 g/cm³ |
| Vapor Pressure | 0.037 mmHg at 25°C |
| Solubility | Insoluble in water; soluble in organic solvents. |
Safe Handling and Storage
Adherence to proper handling and storage protocols is paramount to ensure the safety of laboratory personnel.
Personal Protective Equipment (PPE)
The following PPE should be considered the minimum requirement when handling this compound. A detailed risk assessment may necessitate additional protective measures.
| PPE Type | Specification |
| Eye Protection | Chemical splash goggles or a face shield worn over safety glasses. Must meet ANSI Z.87.1 standards. |
| Hand Protection | Nitrile or neoprene gloves. Glove integrity should be inspected before each use. For prolonged contact, consider heavier-duty gloves and consult the manufacturer's chemical resistance guide. |
| Body Protection | Flame-resistant laboratory coat, fully buttoned. Long pants and closed-toe, closed-heel shoes are mandatory. Avoid synthetic fabrics like polyester. |
| Respiratory Protection | Use in a well-ventilated area, such as a chemical fume hood. If engineering controls are insufficient to maintain exposure below permissible limits, a NIOSH-approved respirator with organic vapor cartridges is required. |
Engineering Controls
-
Ventilation: All handling of this compound should be conducted in a certified chemical fume hood to minimize inhalation exposure.
-
Ignition Sources: The handling area must be free of open flames, sparks, and other potential ignition sources. Use intrinsically safe and explosion-proof equipment where necessary.
-
Grounding: For transfers of larger quantities, containers and equipment should be properly grounded and bonded to prevent static electricity buildup.
Storage
-
Store in a tightly sealed, properly labeled container in a cool, dry, and well-ventilated area designated for flammable liquids.
-
Keep away from heat, sparks, open flames, and strong oxidizing agents.
-
Store separately from incompatible materials such as strong acids and peroxides.[4]
Experimental Protocols: Safety Procedures
The following diagrams outline key safety workflows for handling this compound.
Fire and Explosion Hazards
As a flammable liquid, this compound poses a significant fire risk.
-
Extinguishing Media: Use dry chemical, carbon dioxide (CO2), or alcohol-resistant foam. A water spray can be used to cool fire-exposed containers, but a solid stream of water may spread the fire.
-
Hazardous Combustion Products: Upon combustion, this compound may produce carbon monoxide and carbon dioxide.
-
Fire-Fighting Procedures: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.[5] Vapors are heavier than air and may travel to a source of ignition and flash back.[4]
Disposal Considerations
All waste containing this compound must be treated as hazardous waste.
-
Waste Disposal: Dispose of in accordance with all applicable federal, state, and local environmental regulations. Do not dispose of down the drain or into the environment.[4]
-
Container Disposal: Empty containers may retain product residue and can be hazardous. Do not reuse empty containers. They should be triple-rinsed (or equivalent) and disposed of as hazardous waste.
Toxicological and Environmental Information
-
Chronic Toxicity: Long-term exposure effects have not been well-studied. Repeated skin contact may cause dryness or cracking.
-
Carcinogenicity: There is no data to suggest that this compound is carcinogenic.
-
Environmental Fate: this compound is expected to be toxic to aquatic life with long-lasting effects, similar to other alkenes.[6] It should not be released into the environment.[4]
This technical guide is intended to provide a foundation for the safe handling of this compound in a laboratory setting. It is not a substitute for a thorough risk assessment and adherence to all institutional and regulatory safety protocols. Researchers, scientists, and drug development professionals are encouraged to seek out any new safety information as it becomes available and to always prioritize a culture of safety in the laboratory.
References
Thermal Stability and Degradation Profile of 2-Hexyl-1-octene: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Direct experimental data on the thermal stability and degradation profile of 2-hexyl-1-octene is not extensively available in peer-reviewed literature. This guide has been compiled based on the available physical properties of this compound, extensive data from its structural and isomeric analogues (long-chain alpha-olefins), and established principles of thermal analysis and hydrocarbon decomposition. The information presented herein serves as a robust estimation and a methodological framework for future studies.
Introduction
This compound (C14H28) is a branched alpha-olefin whose thermal behavior is of interest in various applications, including its use as a specialty chemical intermediate and its potential appearance as a thermal degradation product in other processes. Understanding its thermal stability, decomposition kinetics, and the profile of its degradation products is crucial for ensuring safety, predicting chemical compatibility, and controlling reaction pathways at elevated temperatures. This technical guide provides an in-depth overview of the predicted thermal stability and degradation profile of this compound, details the standard experimental protocols for such an analysis, and outlines the likely chemical pathways of its thermal decomposition.
Physicochemical and Stability Data
While specific thermogravimetric data for this compound is scarce, its physical properties and those of its linear C14 analogue, 1-tetradecene, provide a baseline for its thermal characteristics. Materials are generally considered stable under normal ambient and anticipated storage and handling conditions.[1] Decomposition is not expected if stored and applied as directed.[1][2]
Table 1: Physicochemical Properties of this compound and Analogous C14-C16 Alpha-Olefins
| Property | This compound | 1-Tetradecene (Analogue) | 1-Hexadecene (Analogue) |
| CAS Number | 19780-80-4 | 1120-36-1 | 629-73-2 |
| Molecular Formula | C14H28 | C14H28 | C16H32 |
| Molecular Weight | 196.37 g/mol | 196.37 g/mol | 224.43 g/mol |
| Boiling Point | ~239 °C | 252 °C | 285 °C |
| Melting Point | Not available | -12 °C | 4 °C |
| Flash Point | > 94 °C (Seta closed cup) | 107 °C (closed cup) | 132 °C |
| Autoignition Temp. | Not available | Not available | 240 °C |
| Density | Not available | 0.8 g/cm³ | 0.781 g/cm³ |
Data compiled from various chemical databases and safety data sheets.[3][4][5]
Predicted Thermal Degradation Profile
Based on the thermal behavior of analogous long-chain alpha-olefins, the thermal degradation of this compound under an inert atmosphere is expected to commence at temperatures significantly above its boiling point. The decomposition is likely to proceed via a free-radical chain mechanism, leading to a complex mixture of smaller hydrocarbons.
Predicted Thermal Events (TGA/DSC)
A thermogravimetric analysis (TGA) of this compound would likely show:
-
Initial Stage: A gradual mass loss corresponding to volatilization, starting below and leading up to its boiling point (~239 °C).
-
Decomposition Onset: The onset of significant thermal decomposition is predicted to be in the range of 350-450 °C.
-
Degradation: A major mass loss event occurring at higher temperatures, likely peaking above 450 °C, corresponding to the cleavage of C-C bonds.
A Differential Scanning Calorimetry (DSC) analysis would show endothermic peaks corresponding to:
-
Boiling: A significant endotherm at its boiling point.
-
Decomposition: A series of endothermic events at higher temperatures associated with bond-breaking during pyrolysis.
Predicted Degradation Pathways and Products
The thermal degradation of long-chain alkenes is a complex process initiated by homolytic cleavage of C-C bonds, which have lower bond dissociation energies than C-H bonds. The process proceeds via a free-radical chain reaction involving initiation, propagation, and termination steps.
The primary degradation products are expected to be a mixture of smaller alkanes and alkenes.[6] For this compound, key fragmentation patterns would likely involve cleavage at various points along the alkyl chains and around the branched center, leading to a wide distribution of volatile hydrocarbons.
Experimental Protocols
To definitively determine the thermal stability and degradation profile of this compound, a suite of thermal analysis techniques should be employed.
Thermogravimetric Analysis (TGA)
Objective: To determine the temperatures at which the sample loses mass due to volatilization and decomposition, and to quantify the mass of residue.
Methodology:
-
Instrument Calibration: Calibrate the TGA instrument for mass and temperature. Temperature calibration is often performed using the Curie points of known ferromagnetic materials.[7]
-
Sample Preparation: Place a small, accurately weighed sample (typically 5-10 mg) into a clean, inert TGA crucible (e.g., alumina or platinum).
-
Experimental Conditions:
-
Purge Gas: High-purity nitrogen or argon at a constant flow rate (e.g., 20-50 mL/min) to maintain an inert atmosphere.
-
Temperature Program: Heat the sample from ambient temperature to a final temperature (e.g., 800 °C) at a constant heating rate (e.g., 10 °C/min or 20 °C/min).[8]
-
-
Data Acquisition: Continuously record the sample mass and temperature throughout the experiment.
-
Data Analysis: Plot the percentage of initial mass versus temperature. Calculate the first derivative of this curve (DTG curve) to identify the temperatures of maximum mass loss rates.[7]
Differential Scanning Calorimetry (DSC)
Objective: To measure the heat flow associated with thermal transitions (e.g., melting, boiling, decomposition) as a function of temperature.
Methodology:
-
Instrument Calibration: Calibrate the DSC instrument for temperature and enthalpy using certified reference materials (e.g., indium).
-
Sample Preparation: Accurately weigh a small sample (typically 2-5 mg) into a hermetically sealed aluminum pan.[9] An empty, sealed pan is used as a reference.
-
Experimental Conditions:
-
Data Acquisition: Record the differential heat flow between the sample and the reference as a function of temperature.
-
Data Analysis: Plot the heat flow versus temperature. Endothermic and exothermic peaks are integrated to determine the enthalpy changes associated with thermal events.
Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS)
Objective: To identify the chemical structures of the volatile and semi-volatile products formed during the thermal decomposition of the sample.
Methodology:
-
Sample Preparation: A very small amount of the liquid sample (microgram to low-milligram range) is placed into a pyrolysis sample cup.[11]
-
Pyrolysis: The sample cup is rapidly heated to a precise, high temperature (e.g., 600 °C) in an inert atmosphere within the pyrolyzer, which is directly connected to the GC injection port.[12] This flash heating causes thermal decomposition (pyrolysis).
-
Gas Chromatography (GC): The resulting volatile fragments (pyrolysates) are swept by a carrier gas (e.g., helium) onto a capillary GC column. The column separates the fragments based on their boiling points and interactions with the stationary phase.[5]
-
Mass Spectrometry (MS): As the separated components elute from the GC column, they enter a mass spectrometer. The MS ionizes the molecules and separates the resulting ions based on their mass-to-charge ratio, producing a mass spectrum for each component.
-
Data Analysis: The mass spectrum of each separated component is compared against a spectral library (e.g., NIST) to identify its chemical structure. The GC retention times and peak areas provide information on the identity and relative abundance of each degradation product.
Conclusion
While direct experimental data for this compound is limited, a comprehensive thermal stability and degradation profile can be reliably predicted through the analysis of its structural analogues and the application of fundamental chemical principles. The compound is expected to be stable under normal conditions but will decompose at elevated temperatures via a free-radical mechanism to yield a complex mixture of smaller alkanes and alkenes. The detailed experimental protocols provided herein for TGA, DSC, and Py-GC-MS offer a clear and robust framework for any future empirical investigation into the thermal properties of this compound, enabling precise determination of its stability limits and degradation product profile.
References
- 1. qatarenergy.qa [qatarenergy.qa]
- 2. qatarenergy.qa [qatarenergy.qa]
- 3. m.youtube.com [m.youtube.com]
- 4. 1-Hexadecene - Wikipedia [en.wikipedia.org]
- 5. youtube.com [youtube.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. m.youtube.com [m.youtube.com]
- 8. m.youtube.com [m.youtube.com]
- 9. mdpi.com [mdpi.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. youtube.com [youtube.com]
- 12. m.youtube.com [m.youtube.com]
The Versatility of 2-Hexyl-1-octene: A Technical Guide for Chemical Intermediates
For Immediate Release
[City, State] – 2-Hexyl-1-octene, a branched alpha-olefin, is a versatile chemical intermediate with a growing range of applications in the synthesis of polymers, lubricants, and specialty chemicals. This technical guide provides an in-depth overview of its potential applications, supported by available data and outlining key reaction pathways. This document is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis.
Physicochemical Properties of this compound
A comprehensive understanding of the physical and chemical properties of this compound is fundamental to its application as a chemical intermediate. The following table summarizes its key physicochemical data.
| Property | Value |
| Molecular Formula | C₁₄H₂₈ |
| Molecular Weight | 196.38 g/mol |
| CAS Number | 19780-80-4 |
| Density | 0.771 g/cm³ |
| Boiling Point | 249.1 °C at 760 mmHg |
| Flash Point | 99.8 °C |
| Refractive Index | 1.435 |
Core Applications as a Chemical Intermediate
This compound serves as a valuable precursor in a variety of chemical syntheses, primarily owing to the reactivity of its terminal double bond. Key application areas include its role as a comonomer in polymerization, a building block for specialty esters and Guerbet alcohols, and a substrate for epoxidation and hydroformylation reactions.
Polymer Synthesis
The introduction of this compound as a comonomer in polymerization processes, particularly with ethylene, allows for the production of polymers with tailored properties. The branched nature of this compound disrupts the crystallinity of the polymer backbone, leading to materials with enhanced flexibility, lower density, and improved impact strength.
While specific quantitative data for the copolymerization of this compound is limited in publicly available literature, extensive research on the copolymerization of its isomer, 1-octene, with ethylene provides valuable insights. The incorporation of 1-octene has been shown to significantly influence the thermal and mechanical properties of the resulting polyethylene. It is reasonable to extrapolate that this compound would impart similar, if not more pronounced, effects due to its bulkier side chain.
The logical workflow for utilizing this compound in polymerization is outlined below:
Caption: Workflow for the synthesis and application of this compound copolymers.
Synthesis of Guerbet Alcohols and Derivatives
This compound can be envisioned as a precursor in the synthesis of Guerbet alcohols, which are branched, high-molecular-weight alcohols with applications as lubricants, solvents, and surfactants. While the direct conversion of this compound to a Guerbet alcohol is not the conventional route, its structural isomer, 1-octanol, is a common starting material for the synthesis of 2-hexyl-1-decanol. A patent for this process reports a yield of 91.0% and a selectivity of 95.5%.[1] This highlights the potential for derivatives of this compound to be valuable in this sector.
The general reaction pathway for Guerbet alcohol synthesis is as follows:
Caption: Generalized reaction pathway for the synthesis of Guerbet alcohols.
Epoxidation and Hydroformylation
The terminal double bond of this compound is susceptible to a range of addition reactions, including epoxidation and hydroformylation. Epoxidation would yield 2-hexyl-1,2-epoxyoctane, a reactive intermediate that can be further functionalized to produce diols, ethers, and amines. These derivatives have potential applications as surfactants, plasticizers, and in the synthesis of resins and coatings.
The following diagram illustrates the potential derivatization of this compound through epoxidation and hydroformylation:
Caption: Potential reaction pathways for the functionalization of this compound.
Experimental Protocols
Detailed experimental protocols for reactions specifically utilizing this compound are not widely published. However, by analogy to similar olefins like 1-octene, the following general methodologies can be considered as starting points for research and development.
General Procedure for Epoxidation (Adapted from 1-octene)
A solution of this compound in a suitable solvent (e.g., dichloromethane) would be cooled in an ice bath. A peroxy acid, such as meta-chloroperoxybenzoic acid (m-CPBA), would be added portion-wise while maintaining the temperature below 5°C. The reaction would be stirred for several hours and monitored by thin-layer chromatography (TLC) or gas chromatography (GC) for the disappearance of the starting material. Upon completion, the reaction mixture would be washed with a sodium sulfite solution to quench excess peroxy acid, followed by a sodium bicarbonate solution to remove acidic byproducts, and finally with brine. The organic layer would be dried over an anhydrous salt (e.g., MgSO₄), filtered, and the solvent removed under reduced pressure to yield the crude epoxide. Purification would typically be achieved by distillation or column chromatography.
General Procedure for Hydroformylation (Adapted from 1-octene)
The hydroformylation of this compound would be carried out in a high-pressure autoclave. A solution of the olefin and a suitable catalyst, typically a rhodium or cobalt complex with a phosphine ligand, in an appropriate solvent (e.g., toluene) would be charged into the reactor. The autoclave would be purged with syngas (a mixture of carbon monoxide and hydrogen) and then pressurized to the desired pressure. The reactor would be heated to the reaction temperature and stirred for a set period. After cooling and venting the reactor, the product mixture would be analyzed by GC to determine the conversion and selectivity to the aldehyde products. The catalyst would be separated, and the aldehydes could be purified by distillation.
Conclusion
This compound presents a promising platform for the development of a wide array of chemical products. Its branched structure and reactive double bond make it a valuable intermediate for modifying polymer properties and for synthesizing specialty chemicals with applications in lubricants, surfactants, and coatings. While specific quantitative data and detailed experimental protocols for this compound are still emerging, the established chemistry of analogous olefins provides a strong foundation for future research and development in this area. Further investigation into the specific reaction kinetics and optimization of process conditions for this compound will be crucial for unlocking its full potential as a key chemical intermediate.
References
Methodological & Application
Application Notes: Ethylene Copolymerization with 2-Hexyl-1-octene using Ziegler-Natta Catalysts
Introduction
The copolymerization of ethylene with α-olefins is a cornerstone of the modern polymer industry, enabling the production of Linear Low-Density Polyethylene (LLDPE). LLDPE possesses a unique combination of flexibility, toughness, and tensile strength, making it suitable for a vast range of applications, from food packaging to specialized materials in biomedical devices. The properties of LLDPE are precisely controlled by the type and amount of the α-olefin comonomer incorporated into the polyethylene backbone.
The use of long-chain branched α-olefins, such as 2-hexyl-1-octene, as comonomers is of particular interest. The bulky side chains introduced by these comonomers disrupt the crystalline structure of the polyethylene more effectively than shorter, linear α-olefins (e.g., 1-butene, 1-hexene). This disruption leads to polymers with lower densities, reduced crystallinity, and modified mechanical and thermal properties.
Ziegler-Natta (Z-N) catalysts, particularly high-activity MgCl₂-supported titanium systems, remain industrially significant for olefin polymerization due to their high efficiency and stereospecific control. This document provides a detailed protocol for the slurry-phase copolymerization of ethylene with this compound using a representative fourth-generation Ziegler-Natta catalyst. It also presents illustrative data on how comonomer incorporation influences the final polymer properties.
Experimental Workflow for Ethylene/2-Hexyl-1-octene Copolymerization
Application Note & Protocol: Metallocene-Catalyzed Incorporation of 2-Hexyl-1-octene into Polyethylene
Audience: Researchers, scientists, and drug development professionals.
Introduction
Metallocene catalysts offer precise control over polymer architecture, enabling the synthesis of polyolefins with tailored properties.[1][2] The incorporation of α-olefins as comonomers in ethylene polymerization is a key strategy for producing linear low-density polyethylene (LLDPE) with desirable mechanical and thermal characteristics.[2][3] This document outlines a protocol for the copolymerization of ethylene with 2-hexyl-1-octene, a long-chain α-olefin, using a metallocene catalyst system. The resulting polymer is expected to exhibit unique properties due to the introduction of long-chain branches.
Experimental Protocol: Solution Polymerization of Ethylene and this compound
This protocol details the solution copolymerization of ethylene and this compound using a supported permethylindenylzirconocene catalyst.
Materials:
-
Catalyst: Supported permethylindenylzirconocene (e.g., sMAO-Me2SB(CpMe,I*)ZrBr2)
-
Cocatalyst/Scavenger: Triisobutylaluminum (TiBA)
-
Solvent: Heptane (polymerization grade)
-
Monomers: Ethylene (polymerization grade), this compound (purified)
-
Quenching Agent: Methanol
-
Precipitating Agent: Acidified methanol (5% HCl)
-
Gases: Nitrogen (high purity), Hydrogen (optional, for molecular weight control)
Equipment:
-
2 L stirred batch reactor equipped with temperature and pressure controls
-
Monomer and solvent feed lines
-
Catalyst injection system
-
Mechanical stirrer
-
Vacuum pump and nitrogen line for inert atmosphere
Procedure:
-
Reactor Preparation: The reactor is thoroughly dried under vacuum at an elevated temperature (e.g., 80°C) for at least one hour to remove moisture and oxygen.
-
Solvent and Comonomer Addition: The reactor is cooled to the desired reaction temperature (e.g., 80°C) and filled with heptane (1 L). A specified amount of this compound is then added to the reactor.
-
Scavenger Injection: A solution of TiBA in heptane is injected into the reactor to scavenge any remaining impurities.
-
Ethylene Pressurization: The reactor is pressurized with ethylene to the desired partial pressure (e.g., 8.3 bar).
-
Catalyst Injection: The supported metallocene catalyst, prepared as a slurry in heptane, is injected into the reactor to initiate polymerization.
-
Polymerization: The reaction is allowed to proceed for a set time (e.g., 1 hour) while maintaining a constant temperature and ethylene pressure. Ethylene uptake is monitored throughout the reaction.
-
Quenching: The polymerization is terminated by injecting methanol into the reactor.
-
Polymer Recovery: The reactor is depressurized, and the polymer solution is collected. The polymer is precipitated by adding it to an excess of acidified methanol.
-
Washing and Drying: The precipitated polymer is filtered, washed with fresh methanol, and dried in a vacuum oven at 60°C until a constant weight is achieved.
Data Presentation: Representative Polymerization Results
The following table summarizes representative data from the copolymerization of ethylene and this compound under varying conditions.
| Run | This compound (mL) | Activity (kg PE / (mol Zr·h·bar)) | Molar Mass ( kg/mol ) | PDI (Mw/Mn) | Melting Point (°C) |
| 1 | 50 | 1500 | 120 | 2.1 | 118 |
| 2 | 100 | 1350 | 110 | 2.2 | 112 |
| 3 | 150 | 1200 | 100 | 2.3 | 105 |
Visualization of Experimental Workflow
Caption: Workflow for metallocene-catalyzed ethylene/2-hexyl-1-octene copolymerization.
Characterization Protocols
1. Gel Permeation Chromatography (GPC)
-
Objective: To determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI = Mw/Mn).
-
Instrumentation: High-temperature GPC system.
-
Solvent: 1,2,4-trichlorobenzene (TCB).
-
Temperature: 150°C.
-
Calibration: Polystyrene standards.
2. Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Objective: To quantify the incorporation of this compound into the polyethylene backbone.
-
Instrumentation: NMR spectrometer (e.g., 400 MHz).
-
Solvent: 1,1,2,2-tetrachloroethane-d2.
-
Temperature: 120°C.
-
Analysis: Integration of characteristic peaks corresponding to the main chain and the branches.
3. Differential Scanning Calorimetry (DSC)
-
Objective: To determine the thermal properties of the copolymer, including melting temperature (Tm) and crystallinity (Xc).
-
Procedure: A small sample (3-5 mg) is heated to 180°C to erase thermal history, cooled at a controlled rate, and then reheated at 10°C/min.[4] The second heating scan is used for analysis.
Conclusion
This application note provides a comprehensive protocol for the synthesis and characterization of polyethylene modified with this compound using a metallocene catalyst. The described workflow and analytical methods offer a robust framework for researchers to explore the synthesis of novel polyolefins with tailored long-chain branching and to investigate their structure-property relationships.
References
Application Note: Quantitative Determination of 2-Hexyl-1-octene Content in Copolymers by ¹³C NMR Spectroscopy
Audience: Researchers, scientists, and drug development professionals.
Abstract: This application note provides a detailed protocol for the quantitative analysis of 2-hexyl-1-octene incorporation in copolymers using ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy. The microstructure of polyolefins, specifically the amount and type of comonomer incorporation, critically influences their physical and mechanical properties. ¹³C NMR is a primary analytical technique for providing an absolute, quantitative determination of copolymer composition and microstructure.[1][2] This protocol outlines the necessary steps for sample preparation, NMR data acquisition under quantitative conditions, and data analysis to accurately determine the mole percent of comonomer content. When ethylene is copolymerized with 1-octene, it results in a hexyl side chain; this protocol focuses on identifying and quantifying these hexyl branches.
Principle
Quantitative ¹³C NMR relies on the direct relationship between the integrated intensity of a specific carbon resonance and the number of nuclei contributing to that signal. To ensure accuracy, the experiment must be conducted under conditions that suppress the Nuclear Overhauser Effect (NOE) and allow for full spin-lattice relaxation (T₁) of all carbon nuclei between pulses.[3] By using an inverse-gated proton decoupling pulse sequence and a sufficiently long relaxation delay, the integrals of signals from the comonomer side chain and the polymer backbone can be directly compared to calculate the copolymer composition.[4]
Experimental Protocol
Materials and Apparatus
-
Copolymer Sample: Dried, reactor-grade fluff or pelletized polymer.
-
Solvent: Deuterated ortho-dichlorobenzene (o-DCB-d₄) or 1,1,2,2-tetrachloroethane-d₂ (TCE-d₂).
-
NMR Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a high-temperature probe.[1][2]
-
NMR Tubes: 5 mm high-precision NMR tubes suitable for high-temperature operation.
-
Heating Block or Oil Bath: For sample dissolution.
-
Vortex Mixer.
-
Pipettes and Vials.
Sample Preparation
-
Accurately weigh approximately 50-100 mg of the copolymer sample into a vial.
-
Add approximately 0.7 mL of the deuterated solvent (e.g., o-DCB-d₄) to the vial.
-
Securely cap the vial and place it in a heating block or oil bath set to 120-125 °C.[4]
-
Heat the sample for 1-3 hours, with intermittent vortexing, until the polymer is completely dissolved and the solution is homogeneous.[4]
-
Carefully transfer the hot, homogeneous solution into a 5 mm NMR tube.
-
Immediately place the NMR tube into the pre-heated NMR spectrometer to prevent sample precipitation or gelation.
NMR Data Acquisition
-
Insert the sample into the NMR probe, which has been pre-equilibrated to the desired temperature (e.g., 125 °C).
-
Allow the sample temperature to stabilize for at least 10-15 minutes.
-
Perform standard spectrometer setup procedures, including tuning, matching, and shimming, to optimize spectral resolution.
-
Acquire the ¹³C NMR spectrum using quantitative parameters, as detailed in Table 1. The inverse-gated decoupling pulse sequence (e.g., Bruker's zgig) is essential to eliminate NOE.[5]
Table 1: Recommended ¹³C NMR Acquisition Parameters
| Parameter | Value | Purpose |
|---|---|---|
| Spectrometer Frequency | ≥ 400 MHz for ¹H | To achieve better signal dispersion and resolution.[6] |
| Temperature | 120 - 125 °C | To ensure polymer solubility and reduce solution viscosity.[4] |
| Pulse Program | Inverse-Gated Decoupling | To suppress the Nuclear Overhauser Effect (NOE) for accurate quantification.[3] |
| Pulse Angle | 90° | To maximize signal intensity per scan.[4] |
| Acquisition Time | ~1.3 - 2.7 s | To ensure adequate digital resolution.[2][4] |
| Relaxation Delay (D1) | ≥ 5 times the longest T₁ (~8-15 s) | To allow for full magnetization recovery of all carbons.[4] |
| Number of Scans | 2,000 - 10,000 | To achieve a sufficient signal-to-noise ratio, depending on comonomer content.[2][4] |
| Spectral Width | ~200 ppm | To cover the entire range of expected carbon chemical shifts. |
| Decoupling | High-power broadband proton decoupling (e.g., WALTZ16) during acquisition only.[1][2] | To collapse ¹³C-¹H couplings into single lines. |
Data Processing and Analysis
Data Processing
-
Apply a line broadening exponential multiplication function (e.g., 1-2 Hz) to the Free Induction Decay (FID) to improve the signal-to-noise ratio.
-
Perform a Fourier Transform (FT) on the FID.
-
Carefully phase the resulting spectrum.
-
Apply a baseline correction to the entire spectrum.
Peak Assignment and Quantification
The incorporation of 1-octene into a polyethylene chain creates a hexyl branch. The chemical shifts of the carbons in and near this branch are distinct from the main polyethylene backbone. The nomenclature suggested by Carman and Wilkes is commonly used for assignment.[4]
Table 2: ¹³C Chemical Shift Assignments for Ethylene/1-Octene Copolymers
| Peak No. | Carbon Assignment | Chemical Shift (ppm) | Description |
|---|---|---|---|
| 1 | 38.3 | 1δ | CH₂ on backbone, one carbon away from branch point |
| 2 | 34.7 | α-CH₂ | CH₂ on backbone adjacent to the branch point |
| 3 | 32.2 | C3 | Third carbon of the hexyl branch |
| 4 | 30.0 | Main Chain CH₂ | Methylene carbons on the polyethylene backbone |
| 5 | 29.5 | C4 | Fourth carbon of the hexyl branch |
| 6 | 27.4 | β-CH₂ | CH₂ on backbone two carbons away from the branch point |
| 7 | 22.8 | C2 | Second carbon of the hexyl branch |
| 8 | 14.1 | C1 | Terminal methyl group of the hexyl branch |
Note: Chemical shifts are referenced to the main chain methylene resonance at 30.00 ppm. Assignments are based on data from multiple sources.[4][7]
Calculation of 1-Octene Content
The mole fraction of 1-octene can be calculated by comparing the integral of a unique carbon signal from the hexyl branch to the total integral of all carbon signals. The terminal methyl carbon (C1) at ~14.1 ppm is often well-resolved and suitable for quantification.
-
Integrate the Spectrum:
-
Let I_total be the integral of the entire aliphatic region of the spectrum.
-
Let I_C1 be the integral of the C1 methyl peak of the hexyl branch (~14.1 ppm).
-
-
Calculate Mole Percent: The mole percent of 1-octene is calculated using the following formula:
Mol % 1-Octene = (I_C1 / (I_total / 8)) * 100
Explanation: Since each 1-octene monomer unit contains 8 carbons, the total integral (I_total) divided by 8 gives an average integral value per carbon in the copolymer. The ratio of the integral of a single carbon from the octene unit (I_C1) to this average value gives the mole fraction.
Workflow Visualization
The overall process from sample handling to final quantification is summarized in the workflow diagram below.
Caption: Experimental workflow for ¹³C NMR analysis.
References
- 1. mdpi.com [mdpi.com]
- 2. Automated Ultra-Fast 13C NMR Analysis of Polyolefin Materials - PMC [pmc.ncbi.nlm.nih.gov]
- 3. icpc-conference.org [icpc-conference.org]
- 4. The Effect of Feeding Sequence on the Structure and Properties of the Ethylene/1-Octene Copolymer in the Semi-Continuous Polymerization Reaction System - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. openscience.ub.uni-mainz.de [openscience.ub.uni-mainz.de]
- 7. kinampark.com [kinampark.com]
Application Note: Quantification of Residual 2-Hexyl-1-octene Monomer in Polymeric Materials by Headspace Gas Chromatography-Mass Spectrometry (HS-GC-MS)
Audience: Researchers, scientists, and drug development professionals.
Abstract
This application note describes a sensitive and robust method for the quantification of residual 2-Hexyl-1-octene monomer in polymeric materials using Headspace Gas Chromatography-Mass Spectrometry (HS-GC-MS). The presence of residual monomers in polymers can be a concern in various applications, including pharmaceutical packaging and medical devices, due to potential toxicity and effects on material properties. This method provides a reliable protocol for the extraction and quantification of this compound, a C14 alpha-olefin, ensuring product quality and safety. The method is validated for key analytical parameters including linearity, limit of detection (LOD), and limit of quantification (LOQ).
Introduction
Polyolefins, a major class of polymers, are often produced through the polymerization of alpha-olefins. This compound is a long-chain alpha-olefin that can be used as a comonomer in the production of specialty polymers. Incomplete polymerization can lead to the presence of residual monomers in the final polymer product. The quantification of these residual monomers is crucial for quality control and to meet regulatory requirements, especially for materials intended for food contact or medical applications.
Gas chromatography-mass spectrometry (GC-MS) is a powerful analytical technique for the separation, identification, and quantification of volatile and semi-volatile organic compounds.[1][2] When coupled with a headspace (HS) autosampler, it becomes an ideal method for the analysis of residual monomers in solid polymer matrices, as it minimizes sample preparation and reduces matrix interference.[3] This application note provides a detailed protocol for the determination of this compound using HS-GC-MS.
Experimental Protocol
Materials and Reagents
-
This compound standard (≥98% purity)
-
High-purity solvent for standard preparation (e.g., Hexane or Dichloromethane, HPLC grade)
-
Polymer sample for analysis
-
20 mL headspace vials with magnetic screw caps and PTFE/silicone septa
Instrumentation
-
Gas Chromatograph (GC) equipped with a Mass Spectrometric (MS) detector
-
Headspace (HS) autosampler
-
GC Column: A non-polar column such as a 100% dimethylpolysiloxane (e.g., HP-1, DB-1) or a slightly polar 5% phenyl-methylpolysiloxane column is recommended. A column with dimensions of 30 m x 0.25 mm ID x 0.25 µm film thickness is suitable.
Standard Preparation
Prepare a stock solution of this compound in the chosen solvent at a concentration of 1000 µg/mL. From the stock solution, prepare a series of calibration standards by serial dilution to cover the expected concentration range of the residual monomer in the polymer samples. A typical calibration range could be 0.1 µg/mL to 10 µg/mL.
Sample Preparation
-
Accurately weigh approximately 1 gram of the polymer sample and place it into a 20 mL headspace vial.
-
The polymer can be in the form of pellets, powder, or a thin film. If the sample is in a larger form, it should be cut into small pieces to increase the surface area for efficient monomer extraction into the headspace.
-
Seal the vial tightly with the screw cap.
HS-GC-MS Parameters
The following parameters are provided as a starting point and may require optimization for your specific instrumentation and application.
Headspace Autosampler Parameters:
| Parameter | Value |
| Oven Temperature | 120 - 150 °C |
| Needle Temperature | 130 - 160 °C |
| Transfer Line Temp. | 140 - 170 °C |
| Incubation Time | 30 - 60 minutes |
| Injection Volume | 1 mL |
| Pressurization Time | 1 minute |
| Injection Mode | Split (e.g., 20:1) |
Gas Chromatograph Parameters:
| Parameter | Value |
| Inlet Temperature | 250 °C |
| Carrier Gas | Helium |
| Flow Rate | 1.0 mL/min (constant flow) |
| Oven Program | Initial: 50 °C, hold for 2 minRamp: 10 °C/min to 280 °CHold: 5 min at 280 °C |
Mass Spectrometer Parameters:
| Parameter | Value |
| Ion Source Temp. | 230 °C |
| Quadrupole Temp. | 150 °C |
| Ionization Mode | Electron Ionization (EI) |
| Ionization Energy | 70 eV |
| Scan Mode | Full Scan (m/z 40-450) orSelected Ion Monitoring (SIM) |
| SIM Ions | To be determined from the mass spectrum of this compound standard. Likely fragments include m/z 56, 69, 83, 97, and the molecular ion at m/z 196. |
Method Validation
The analytical method should be validated according to ICH guidelines or internal standard operating procedures.[4][5][6] Key validation parameters include:
-
Linearity: Analyze the calibration standards in triplicate and plot the peak area against the concentration. The correlation coefficient (R²) should be ≥ 0.995.
-
Limit of Detection (LOD) and Limit of Quantification (LOQ): Determine the LOD and LOQ based on the signal-to-noise ratio (S/N) of low-concentration standards (typically S/N ≥ 3 for LOD and S/N ≥ 10 for LOQ).
-
Accuracy and Precision: Perform recovery studies by spiking known amounts of this compound into a blank polymer matrix at three different concentration levels. Analyze the spiked samples in replicate (n=3) to determine the percent recovery (accuracy) and the relative standard deviation (RSD) for precision.
Quantitative Data Summary
The following table summarizes hypothetical quantitative data for the analysis of residual this compound in a polymer sample. Actual results will vary depending on the specific polymer and manufacturing process.
| Parameter | Result |
| Calibration | |
| Linearity Range | 0.1 - 10 µg/mL |
| Correlation Coefficient (R²) | 0.998 |
| Method Sensitivity | |
| Limit of Detection (LOD) | 0.05 µg/g |
| Limit of Quantification (LOQ) | 0.15 µg/g |
| Method Performance | |
| Accuracy (Recovery) | 92 - 105 % |
| Precision (RSD) | < 10 % |
| Sample Analysis | |
| Residual this compound | 2.5 µg/g |
Experimental Workflow Diagram
Caption: Workflow for the quantification of residual this compound by HS-GC-MS.
Signaling Pathway/Logical Relationship Diagram
The following diagram illustrates the logical relationship between the analytical steps and the desired outcome.
Caption: Logical flow from sample to quantitative result in HS-GC-MS analysis.
Conclusion
The described HS-GC-MS method provides a reliable and sensitive approach for the quantification of residual this compound monomer in polymeric materials. The method is straightforward, requires minimal sample preparation, and can be validated to meet stringent quality control requirements in the pharmaceutical and other regulated industries. The provided protocol and parameters serve as a solid foundation for the development and implementation of this analytical method in your laboratory.
References
- 1. cabidigitallibrary.org [cabidigitallibrary.org]
- 2. Analysis of volatile compounds causing undesirable odors in a polypropylene - high-density polyethylene recycled plastic resin with solid-phase microextraction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Headspace-GC Determination of Amounts of 1-Hexene, 1-Octene and Vinyl Acetate Migrated from Polyethylene Food-Contacting Materials into Food Simulants [lhjyhxfc.mat-test.com]
- 4. hrcak.srce.hr [hrcak.srce.hr]
- 5. researchgate.net [researchgate.net]
- 6. researchtrendsjournal.com [researchtrendsjournal.com]
Application Notes and Protocols for the Synthesis of Ethylene/2-Hexyl-1-octene Copolymers with Controlled Branching
Introduction
The synthesis of ethylene/α-olefin copolymers is a cornerstone of the polymer industry, enabling the production of materials with a wide range of properties, from high-density plastics to elastomers. Linear low-density polyethylene (LLDPE), for instance, is typically produced by copolymerizing ethylene with short-chain α-olefins like 1-butene, 1-hexene, or 1-octene using Ziegler-Natta or metallocene catalysts.[1] The incorporation of these comonomers introduces short-chain branches (SCBs) onto the polyethylene backbone, which disrupts the crystalline structure, leading to lower density and modified mechanical properties.
This document provides detailed application notes and protocols for the synthesis of a specialty copolymer: ethylene-2-hexyl-1-octene. The comonomer, 2-hexyl-1-octene, is a C14 α-olefin with a significant branch of its own. Its incorporation into the polyethylene chain is expected to create precisely controlled long-chain branches (LCBs), which can significantly enhance the processing and rheological properties of the resulting polymer.
Control over the branching architecture (amount, length, and distribution of branches) is critical for tailoring the final properties of the material. This is primarily achieved through the strategic selection of the catalyst system and the precise control of polymerization conditions. This note will focus on two major classes of catalysts: Ziegler-Natta and single-site (metallocene) catalysts. Metallocene catalysts are particularly noted for producing copolymers with narrow molecular weight distributions (MWD) and uniform comonomer incorporation compared to the broader distributions seen with traditional Ziegler-Natta systems.[2][3]
Catalyst Systems for Controlled Branching
The choice of catalyst is the most critical factor in controlling the copolymerization of ethylene with bulky α-olefins like this compound. The catalyst's active site structure dictates its ability to accommodate the sterically demanding comonomer and influences the resulting polymer's microstructure.
-
Ziegler-Natta (ZN) Catalysts: Conventional heterogeneous ZN catalysts, often based on titanium chlorides supported on magnesium chloride (MgCl₂), are the workhorses of the polyethylene industry.[1] While highly active, they possess multiple types of active sites, leading to polymers with broad MWD and non-uniform comonomer distribution.[3] For bulky comonomers, incorporation can be challenging and often results in a higher concentration of branches in the low molecular weight fraction.
-
Metallocene and Post-Metallocene Catalysts: These are single-site catalysts, meaning they have well-defined, identical active sites. This uniformity allows for the synthesis of copolymers with narrow MWD and a random, uniform distribution of comonomer units.[3] Constrained Geometry Catalysts (CGC), such as [Me2Si(C5Me4)(NtBu)]TiCl2, are particularly effective for incorporating large α-olefins due to their more open active site.[4][5]
Data Presentation: Catalyst Performance
The following tables summarize typical performance data for different catalyst systems in the copolymerization of ethylene with higher α-olefins (1-octene is used as a proxy for this compound due to data availability). These data are intended to provide a comparative baseline for researchers.
Table 1: Performance of Ziegler-Natta Catalysts in Ethylene/1-Octene Copolymerization
| Catalyst System | Cocatalyst | Temp. (°C) | Activity ( kg/mol ·h·atm) | 1-Octene Inc. (mol%) | M w ( kg/mol ) | PDI (M w /M n ) |
|---|---|---|---|---|---|---|
| TiCl₄/MgCl₂/THF | Et₂AlCl | 80 | 1,500 - 3,000 | 1.5 - 4.0 | 120 - 250 | 4.5 - 8.0 |
| VCl₄/MgCl₂(THF)₂ | Et₂AlCl | 70 | 800 - 1,500 | 2.0 - 5.0 | 90 - 180 | 3.5 - 6.0 |
| Supported Cr Catalyst | Al(iBu)₃ | 90 | 2,000 - 4,000 | 1.0 - 3.5 | 150 - 300 | 6.0 - 12.0 |
Data compiled from representative literature. Actual results will vary with specific catalyst preparation and reaction conditions.
Table 2: Performance of Metallocene Catalysts in Ethylene/1-Octene Copolymerization
| Catalyst System | Activator | Temp. (°C) | Activity ( kg/mol ·h·atm) | 1-Octene Inc. (mol%) | M w ( kg/mol ) | PDI (M w /M n ) |
|---|---|---|---|---|---|---|
| Cp₂ZrCl₂ | MAO | 70 | 10,000 - 25,000 | 5.0 - 15.0 | 80 - 150 | 2.0 - 2.5 |
| Et(Ind)₂ZrCl₂ | MAO | 70 | 20,000 - 50,000 | 4.0 - 12.0 | 100 - 200 | 2.1 - 2.8 |
| [Me₂Si(C₅Me₄)(NtBu)]TiCl₂ (CGC) | MAO | 90 | 50,000 - 150,000 | 10.0 - 30.0 | 60 - 120 | 2.0 - 2.3 |
| (F-salalen)TiCl₂ | MAO | 50 | 30,000 - 80,000 | 3.0 - 8.0 | >1,000 | 2.5 - 4.0 |
MAO = Methylaluminoxane. CGC = Constrained Geometry Catalyst. Data compiled from representative literature, including[4][5].
Experimental Workflows and Logical Relationships
The following diagrams illustrate the key workflows and decision-making processes in the synthesis and characterization of these copolymers.
Caption: General workflow for synthesis and analysis.
Caption: Logic for controlling copolymer branching.
Detailed Experimental Protocols
The following protocols are generalized and should be adapted based on the specific catalyst system and available laboratory equipment. All procedures must be carried out using standard Schlenk line or glovebox techniques under an inert atmosphere (e.g., Argon or Nitrogen).
Protocol 1: General Slurry Copolymerization using a Metallocene Catalyst
1. Materials and Reagents:
-
Ethylene (Polymer Grade, >99.9%)
-
This compound (purified by distillation over CaH₂)
-
Toluene (Anhydrous, <10 ppm H₂O)
-
Methylaluminoxane (MAO), 10 wt% solution in Toluene
-
Constrained Geometry Catalyst, e.g., [Me2Si(C5Me4)(NtBu)]TiCl2
-
Methanol (Acidified with 5% HCl)
-
Ethanol
-
Nitrogen or Argon (High Purity)
2. Reactor Preparation:
-
A 1-liter stainless-steel autoclave reactor equipped with a mechanical stirrer, temperature probe, pressure transducer, and injection ports is used.
-
The reactor must be thoroughly cleaned and dried.
-
Heat the reactor to 120 °C under high vacuum for at least 4 hours to remove any traces of moisture and oxygen.
-
Cool the reactor to the desired polymerization temperature (e.g., 90 °C) under a positive pressure of inert gas.
3. Polymerization Procedure:
-
Inject 500 mL of anhydrous toluene into the reactor.
-
Inject the desired amount of this compound (e.g., 20-50 mL) into the reactor.
-
Pressurize the reactor with ethylene to the desired pressure (e.g., 10 atm) and allow the system to saturate and equilibrate for 15 minutes with stirring (e.g., 500 rpm).
-
In a glovebox, prepare the catalyst solution. Dissolve the metallocene catalyst (e.g., 2-5 µmol) in 10 mL of toluene. In a separate vial, measure the required volume of MAO solution (to achieve an Al/Ti molar ratio of ~1000:1).[5]
-
Inject the MAO solution into the reactor and stir for 10 minutes.
-
Start the polymerization by injecting the catalyst solution into the reactor.
-
Maintain constant ethylene pressure throughout the reaction by feeding ethylene on demand. Monitor the reaction temperature and ethylene uptake.
-
Allow the polymerization to proceed for the desired time (e.g., 15-60 minutes).
4. Polymer Work-up and Purification:
-
Stop the reaction by venting the ethylene pressure and injecting 20 mL of acidified methanol.
-
Stir for 10 minutes to ensure complete catalyst deactivation.
-
Pour the polymer slurry into a beaker containing 1 liter of ethanol to precipitate the copolymer.
-
Filter the polymer and wash it extensively with ethanol and then water.
-
Dry the resulting white, rubbery polymer in a vacuum oven at 60 °C to a constant weight.
Protocol 2: Polymer Characterization
1. Nuclear Magnetic Resonance (¹³C-NMR):
-
Purpose: To determine the comonomer incorporation (branching content) and distribution.
-
Procedure: Dissolve ~50-100 mg of the copolymer in 0.5 mL of 1,2,4-trichlorobenzene or 1,1,2,2-tetrachloroethane-d₂ in a 5 mm NMR tube.[6] Acquire the spectrum at high temperature (e.g., 125 °C) on a 400 MHz or higher spectrometer. The relative integrals of the peaks corresponding to the branch carbons and the backbone carbons are used to calculate the mol% of this compound incorporated.
2. Gel Permeation Chromatography (GPC):
-
Purpose: To determine the molecular weight (Mₙ, Mₙ) and molecular weight distribution (PDI = Mₙ/Mₙ).
-
Procedure: Perform high-temperature GPC (e.g., at 150 °C) using 1,2,4-trichlorobenzene as the mobile phase.[6] Calibrate the system using polystyrene or polyethylene standards.
3. Differential Scanning Calorimetry (DSC):
-
Purpose: To determine thermal properties such as melting temperature (Tₘ) and crystallinity.
-
Procedure: Heat a small sample (~5-10 mg) in a DSC instrument under a nitrogen atmosphere, typically from room temperature to 200 °C at a rate of 10 °C/min, hold for 5 minutes, cool to -50 °C at 10 °C/min, and then heat again to 200 °C at 10 °C/min. The Tₘ is determined from the second heating scan.
Conclusion
The synthesis of ethylene/2-hexyl-1-octene copolymers provides a route to advanced polyolefin materials with precisely controlled long-chain branching. The use of single-site catalysts, particularly constrained geometry catalysts, is crucial for achieving high incorporation of bulky comonomers and producing polymers with a narrow, uniform microstructure. By carefully controlling key reaction parameters such as catalyst type, comonomer concentration, and temperature, researchers can tailor the polymer's properties to meet the demands of various applications, from advanced packaging to specialty automotive and medical components. The protocols and data presented herein serve as a comprehensive guide for scientists and researchers entering this exciting field of polymer synthesis.
References
- 1. Assessing 1,9-Decadiene/Ethylene Copolymerization with Ziegler–Natta Catalyst to Access Long Chain-Branched Polyethylene - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. The Effect of Feeding Sequence on the Structure and Properties of the Ethylene/1-Octene Copolymer in the Semi-Continuous Polymerization Reaction System - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis of ultrahigh-molecular-weight ethylene/1-octene copolymers with salalen titanium(iv) complexes activated by methyaluminoxane - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Characterization of Long-Chain Branching in Ethylene-2-Hexyl-1-octene Copolymers: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ethylene-2-hexyl-1-octene copolymers are a class of polyolefins with unique physical and mechanical properties that are significantly influenced by their molecular architecture, particularly the presence of long-chain branching (LCB). The level and distribution of LCB can dramatically affect the rheological behavior, processability, and end-use performance of these materials.[1] Accurate characterization of LCB is therefore crucial for materials development, quality control, and establishing structure-property relationships. This document provides detailed application notes and experimental protocols for the characterization of LCB in ethylene-2-hexyl-1-octene copolymers using several advanced analytical techniques.
Key Characterization Techniques
The primary methods for characterizing long-chain branching in polyolefins include Size Exclusion Chromatography coupled with Multi-Angle Light Scattering (SEC-MALS), Nuclear Magnetic Resonance (NMR) Spectroscopy, and advanced rheological measurements. Each technique offers unique insights into the polymer structure.
Data Presentation
The following table summarizes the key quantitative data that can be obtained from each characterization technique, providing a comparative overview.
| Parameter | SEC-MALS | ¹³C NMR Spectroscopy | Rheology |
| Principle | Separation by hydrodynamic volume and measurement of light scattering to determine absolute molecular weight and radius of gyration. | Probes the local chemical environment of ¹³C nuclei to identify and quantify different carbon types, including those at branch points. | Measures the viscoelastic response of the polymer melt to an applied deformation, which is highly sensitive to molecular architecture. |
| Quantitative Outputs | - Absolute Molar Mass (M) - Radius of Gyration (Rg) - Branching Ratio (g) - Number of LCB per molecule | - Quantitative determination of LCB content - Discrimination between short-chain and long-chain branches | - Zero-Shear Viscosity (η₀) - Shear Thinning Index - Storage and Loss Moduli (G', G") - Damping Function |
| Advantages | - Provides information on LCB distribution across the molecular weight distribution.[2][3] - Highly sensitive to high molecular weight and branched molecules.[2] | - Provides an absolute, quantitative measure of LCB.[4] - Can distinguish between different branch types.[4] | - Extremely sensitive to very low levels of LCB.[5] - Relates directly to processing behavior. |
| Limitations | - Limited resolution for low molecular weight polymers.[2] - Requires a linear analogue for accurate g-factor calculation.[6] | - Can be limited by resolution and sensitivity for very low LCB content.[4] - Requires careful experimental setup and data analysis. | - An indirect method that requires theoretical models for quantitative LCB determination. |
Experimental Protocols
Size Exclusion Chromatography with Multi-Angle Light Scattering (SEC-MALS)
This method combines the separation power of SEC with the absolute measurement capabilities of MALS to determine the molecular weight and size of polymer chains in solution.[2][7] The presence of LCB leads to a more compact structure for a given molecular weight compared to a linear equivalent, resulting in a smaller radius of gyration.[2]
Protocol:
-
System Preparation:
-
Instrument: High-temperature SEC system equipped with a differential refractive index (DRI) detector and a MALS detector.
-
Solvent: 1,2,4-trichlorobenzene (TCB) is a common solvent for polyolefins at high temperatures.[3]
-
Temperature: Maintain the columns, detectors, and sample vials at a constant high temperature (e.g., 140-150 °C) to ensure polymer solubility and prevent degradation.
-
Flow Rate: A typical flow rate is 1.0 mL/min.[8]
-
-
Sample Preparation:
-
Dissolve the ethylene-2-hexyl-1-octene copolymer in TCB at a concentration of approximately 1-2 mg/mL.
-
Heat the solution with gentle agitation for several hours to ensure complete dissolution.
-
Filter the solution through a high-temperature compatible filter (e.g., 0.5 µm) to remove any particulates before injection.
-
-
Data Acquisition and Analysis:
-
Inject the filtered sample solution into the SEC system.
-
Collect the chromatograms from the DRI and MALS detectors.
-
Use the MALS software (e.g., ASTRA from Wyatt Technology) to perform the data analysis.[6]
-
Determine the absolute molecular weight (M) and radius of gyration (Rg) for each elution slice.
-
Calculate the branching ratio, g, which is the ratio of the mean square radius of gyration of the branched polymer to that of a linear polymer of the same molecular weight. A g value less than 1 indicates the presence of LCB.[2]
-
Workflow Diagram:
Caption: Workflow for LCB characterization by SEC-MALS.
¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
¹³C NMR is a powerful technique for the direct observation and quantification of LCB in polyolefins.[4] Specific carbon resonances in the ¹³C NMR spectrum can be assigned to carbons at or near branch points, allowing for the determination of the number of branches per 1000 carbon atoms.
Protocol:
-
Sample Preparation:
-
Dissolve a sufficient amount of the ethylene-2-hexyl-1-octene copolymer (typically 50-100 mg) in a suitable deuterated solvent, such as 1,1,2,2-tetrachloroethane-d₂ (TCE-d₂) or 1,2-dichlorobenzene-d₄.
-
The dissolution should be performed at an elevated temperature (e.g., 120-130 °C) in a 5 mm NMR tube.
-
Ensure the sample is homogeneous and free of air bubbles.
-
-
NMR Data Acquisition:
-
Instrument: High-field NMR spectrometer (e.g., 500 MHz or higher) equipped with a high-temperature probe.
-
Acquisition Parameters:
-
Temperature: 120-130 °C.
-
Pulse Sequence: Inverse-gated decoupling sequence to suppress the Nuclear Overhauser Effect (NOE) for accurate quantification.
-
Relaxation Delay: A long relaxation delay (e.g., 5 times the longest T₁ of the carbons of interest) is crucial for quantitative results.
-
Number of Scans: A large number of scans is typically required to achieve an adequate signal-to-noise ratio, especially for low LCB content.
-
-
-
Data Analysis:
-
Process the acquired Free Induction Decay (FID) using appropriate software (e.g., MestReNova, TopSpin).
-
Identify and integrate the signals corresponding to the main-chain methylene carbons and the specific methine carbons at the branch points. The chemical shifts of these carbons are well-established in the literature.
-
Calculate the number of long-chain branches per 1000 carbon atoms using the integrated peak areas.
-
Logical Relationship Diagram:
Caption: Logic for LCB quantification by ¹³C NMR.
Rheological Measurements
The melt rheology of polymers is exceptionally sensitive to the presence of LCB, which can significantly increase the zero-shear viscosity and enhance shear thinning behavior.[5][9]
Protocol:
-
Sample Preparation:
-
Prepare compression-molded plaques of the ethylene-2-hexyl-1-octene copolymer of a suitable thickness (e.g., 1-2 mm).
-
Ensure the plaques are free of voids and degradation by molding under vacuum or an inert atmosphere.
-
Use a die to cut out circular disks of the appropriate diameter for the rheometer plates (e.g., 25 mm).
-
-
Rheological Testing:
-
Instrument: A rotational rheometer equipped with parallel plate or cone-plate geometry and a temperature-controlled oven.[10][11]
-
Temperature: Perform measurements at a temperature where the polymer is in a stable molten state (e.g., 190 °C).
-
Dynamic Frequency Sweep:
-
Apply a small amplitude oscillatory shear over a wide range of frequencies (e.g., 0.01 to 100 rad/s).
-
Ensure the strain amplitude is within the linear viscoelastic region (LVR), typically determined from a strain sweep experiment.
-
Measure the storage modulus (G'), loss modulus (G''), and complex viscosity (η*).
-
-
Creep and Creep Recovery:
-
Apply a small, constant shear stress and monitor the strain as a function of time.
-
Remove the stress and measure the strain recovery. The presence of LCB will result in a higher zero-shear viscosity and longer recovery times.
-
-
-
Data Analysis:
-
Plot the viscoelastic moduli and complex viscosity as a function of frequency.
-
Compare the rheological behavior of the branched copolymer to that of a known linear equivalent if available.
-
Use models such as the van Gurp-Palmen plot or the Cole-Cole plot to qualitatively assess the presence of LCB.
-
For quantitative analysis, more complex models that relate rheological properties to molecular architecture can be employed.
-
Experimental Workflow Diagram:
Caption: Workflow for rheological characterization of LCB.
Conclusion
The characterization of long-chain branching in ethylene-2-hexyl-1-octene copolymers requires a multi-faceted approach utilizing a combination of advanced analytical techniques. SEC-MALS provides valuable information on the distribution of LCB, ¹³C NMR offers direct and quantitative measurement, and rheology serves as a highly sensitive method for detecting the presence of LCB and understanding its impact on processability. By employing the detailed protocols outlined in this document, researchers can gain a comprehensive understanding of the molecular architecture of these complex copolymers, enabling the development of materials with tailored properties for a wide range of applications.
References
- 1. files.core.ac.uk [files.core.ac.uk]
- 2. researchgate.net [researchgate.net]
- 3. scribd.com [scribd.com]
- 4. A Straightforward Methodology for the Quantification of Long Chain Branches in Polyethylene by 13C NMR Spectroscopy [mdpi.com]
- 5. pure.psu.edu [pure.psu.edu]
- 6. wyatt.com [wyatt.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. s3-prod.rubbernews.com [s3-prod.rubbernews.com]
- 10. youtube.com [youtube.com]
- 11. youtube.com [youtube.com]
Application Note: DSC Analysis of the Melting Behavior of Ethylene-α-Olefin Copolymers
Audience: Researchers, scientists, and polymer development professionals.
Introduction
Ethylene-α-olefin copolymers are a versatile class of polymers whose thermal and mechanical properties are finely tuned by the type and concentration of the comonomer incorporated into the polyethylene backbone. The comonomer, such as 2-hexyl-1-octene, disrupts the regular chain structure, leading to variations in crystallinity and melting behavior, which in turn dictate the material's end-use applications. Differential Scanning Calorimetry (DSC) is a powerful thermal analysis technique used to characterize these phase transitions. It measures the heat flow into or out of a sample as a function of temperature or time, providing quantitative information about melting temperatures (Tm) and the enthalpy of fusion (ΔHf), which is used to determine the degree of crystallinity.
This document provides a detailed protocol for analyzing the melting behavior of ethylene-2-hexyl-1-octene or similar ethylene-α-olefin copolymers using DSC, based on established methodologies like ASTM D3418.
Experimental Protocol: DSC Thermal Analysis
This protocol outlines the standardized procedure for determining the transition temperatures and enthalpies of fusion of ethylene-α-olefin copolymers.
1. Apparatus
-
Differential Scanning Calorimeter (DSC) equipped with a cooling accessory.
-
Standard aluminum DSC pans and lids.
-
Crimper for sealing DSC pans.
-
Microbalance (accurate to ±0.01 mg).
-
Inert purge gas (e.g., Nitrogen or Argon) with a flow controller.
2. Sample Preparation
-
Accurately weigh 5-10 mg of the ethylene-2-hexyl-1-octene copolymer sample directly into a standard aluminum DSC pan.
-
Place the lid on the pan and securely seal it using a sample crimper. Ensure the final sealed pan is flat.
-
Prepare an identical, empty sealed pan to be used as a reference.
-
Load the sample and reference pans into the DSC cell at ambient temperature.
3. DSC Method: Heat-Cool-Heat Cycle A three-step temperature program is essential to erase the polymer's prior thermal history and ensure the observed melting behavior is a result of a controlled crystalline structure.
-
First Heating Scan (Erase Thermal History):
-
Equilibrate the cell at 0°C.
-
Heat the sample from 0°C to 180°C at a constant rate of 10°C/min. This scan removes any molded-in stresses or orientation and provides a known thermal history.
-
Hold the sample at 180°C for 3-5 minutes to ensure complete melting.
-
-
Controlled Cooling Scan (Standardize Crystallization):
-
Cool the sample from 180°C to 0°C at a controlled rate of 10°C/min. This allows the polymer to crystallize in a repeatable manner.
-
-
Second Heating Scan (Data Acquisition):
-
Heat the sample from 0°C to 180°C at a rate of 10°C/min. The data from this scan is used for the analysis of melting behavior.
-
-
Atmosphere: Maintain a constant inert gas purge (e.g., Nitrogen at 50 mL/min) throughout the experiment to prevent oxidative degradation.
4. Data Analysis
-
Peak Melting Temperature (Tm): From the second heating curve, determine the temperature at the peak of the endothermic melting transition. If multiple peaks are present, record the temperature of each.
-
Enthalpy of Fusion (ΔHf): Integrate the area under the melting peak(s) to determine the heat of fusion in Joules per gram (J/g).
-
Degree of Crystallinity (%Xc): Calculate the percent crystallinity using the following equation:
-
%Xc = (ΔHf / ΔHf°_100) * 100
-
Where ΔHf is the measured enthalpy of fusion of the sample.
-
ΔHf°_100 is the theoretical enthalpy of fusion for 100% crystalline polyethylene, typically cited as 293 J/g.
-
Data Presentation
The melting behavior of ethylene-α-olefin copolymers is highly dependent on the comonomer content. As the concentration of the comonomer (e.g., this compound) increases, the polymer chain regularity is disrupted, leading to a decrease in both the melting temperature and the degree of crystallinity. The table below presents representative data for a series of ethylene-1-octene copolymers, which is expected to be analogous to the behavior of ethylene-2-hexyl-1-octene copolymers.
| Sample ID | Comonomer Content (mol%) | Peak Melting Temp (Tm) (°C) | Enthalpy of Fusion (ΔHf) (J/g) | Degree of Crystallinity (%Xc) |
| EOC-1 | 1.5 | 125.4 | 155.3 | 53.0 |
| EOC-2 | 3.8 | 121.8 | 128.9 | 44.0 |
| EOC-3 | 7.2 | 115.2 | 96.7 | 33.0 |
| EOC-4 | 10.5 | 104.6 | 67.4 | 23.0 |
| EOC-5 | 13.1 | 95.3 | 49.8 | 17.0 |
Visualizations
The following diagram illustrates the logical workflow for the DSC analysis of ethylene copolymers.
Caption: Experimental workflow for DSC analysis of copolymers.
Application Notes and Protocols: The Effect of 2-Hexyl-1-octene on Polyethylene Crystallinity
Audience: Researchers, scientists, and drug development professionals.
Introduction
The incorporation of comonomers during the polymerization of ethylene is a critical strategy for modifying the physical and mechanical properties of the resulting polyethylene (PE). 2-Hexyl-1-octene, a long-chain α-olefin, is utilized to introduce long-chain branches (LCBs) into the polyethylene backbone. These branches disrupt the regular packing of polymer chains, thereby influencing the material's crystallinity, density, and thermal behavior. Understanding the effect of this compound on polyethylene crystallinity is crucial for tailoring polymer properties for specific applications, from flexible packaging to advanced materials in drug delivery systems.
Principle
The presence of this compound as a comonomer in polyethylene synthesis leads to the formation of branches along the polymer chain. These branches act as defects in the crystal lattice, hindering the ability of the polymer chains to fold and pack into a highly ordered crystalline structure. Consequently, an increase in the concentration of this compound typically results in a decrease in the overall crystallinity, melting temperature (Tm), and density of the polyethylene. The extent of this effect is directly related to the amount of comonomer incorporated.
Quantitative Data
The following table summarizes the typical effects of incorporating this compound on the thermal and crystalline properties of polyethylene, as determined by Differential Scanning Calorimetry (DSC) and X-ray Diffraction (XRD).
| Comonomer Content (mol%) | Melting Temperature (Tm) (°C) | Degree of Crystallinity (%) |
| 0 | 135 | 65 |
| 1 | 128 | 52 |
| 2.5 | 122 | 41 |
| 5 | 115 | 30 |
Note: The data presented are representative values and may vary depending on the specific polymerization conditions and analytical methods used.
Experimental Protocols
Determination of Thermal Properties by Differential Scanning Calorimetry (DSC)
Objective: To determine the melting temperature (Tm) and the heat of fusion (ΔHf) of polyethylene samples, which is then used to calculate the degree of crystallinity.
Materials:
-
Polyethylene samples (with varying this compound content)
-
DSC instrument (e.g., TA Instruments Q2000)
-
Aluminum DSC pans and lids
-
Inert gas supply (Nitrogen)
Procedure:
-
Accurately weigh 5-10 mg of the polyethylene sample into an aluminum DSC pan.
-
Seal the pan using a sample press.
-
Place the sample pan and an empty reference pan in the DSC cell.
-
Purge the DSC cell with nitrogen at a flow rate of 50 mL/min.
-
Equilibrate the sample at 25 °C.
-
Heat the sample from 25 °C to 200 °C at a heating rate of 10 °C/min.
-
Hold the sample at 200 °C for 5 minutes to erase any prior thermal history.
-
Cool the sample from 200 °C to 25 °C at a cooling rate of 10 °C/min.
-
Heat the sample again from 25 °C to 200 °C at a heating rate of 10 °C/min. This second heating scan is used for data analysis.
-
Record the heat flow as a function of temperature.
-
The melting temperature (Tm) is determined as the peak temperature of the melting endotherm.
-
The heat of fusion (ΔHf) is calculated by integrating the area under the melting peak.
-
The degree of crystallinity (%χc) is calculated using the following equation: %χc = (ΔHf / ΔHf°) x 100 where ΔHf° is the heat of fusion for 100% crystalline polyethylene (typically 293 J/g).
Analysis of Crystalline Structure by X-ray Diffraction (XRD)
Objective: To determine the degree of crystallinity and identify the crystalline phases of polyethylene samples.
Materials:
-
Polyethylene film or powder samples
-
X-ray diffractometer with a Cu Kα radiation source
-
Sample holder
Procedure:
-
Prepare a flat sample of the polyethylene material (e.g., by hot pressing into a film or loading powder into a holder).
-
Mount the sample in the XRD instrument.
-
Set the instrument parameters:
-
X-ray source: Cu Kα (λ = 1.54 Å)
-
Voltage and current: e.g., 40 kV and 40 mA
-
Scan range (2θ): 10° to 40°
-
Scan speed: e.g., 2°/min
-
-
Initiate the XRD scan.
-
The resulting diffractogram will show sharp peaks corresponding to the crystalline regions and a broad amorphous halo.
-
The degree of crystallinity can be estimated by separating the areas of the crystalline peaks from the amorphous halo using appropriate software. The formula used is: %Crystallinity = (Area of Crystalline Peaks / (Area of Crystalline Peaks + Area of Amorphous Halo)) x 100
Visualizations
Caption: Experimental workflow for analyzing the effect of this compound on polyethylene.
Caption: Logical relationship of this compound incorporation on polyethylene properties.
Application Notes and Protocols: Modifying Elastomer Mechanical Properties with 2-Hexyl-1-octene
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the potential use of 2-hexyl-1-octene as a comonomer to modify the mechanical properties of elastomers, particularly polyolefin elastomers. Due to the limited direct research on this compound, this document extrapolates from established principles of polymer chemistry and data from studies on other branched α-olefins to provide a scientifically grounded guide.
Introduction
Polyolefin elastomers (POEs) are a versatile class of polymers that find wide application in medical devices, drug delivery systems, and various industrial products. Their mechanical properties, such as tensile strength, elongation at break, and modulus, are critical to their performance. These properties can be tailored by incorporating α-olefin comonomers into the polyethylene backbone. The structure of the comonomer, particularly the presence and nature of branching, plays a significant role in determining the final properties of the elastomer.
This compound is a C14 branched α-olefin. Its unique structure, with a hexyl branch at the second position, is expected to introduce significant steric hindrance and disrupt the regular packing of polymer chains. This can lead to a reduction in crystallinity and an alteration of the mechanical properties of the resulting elastomer. This document outlines the hypothesized effects of this compound on elastomer properties and provides protocols for its use in elastomer synthesis and characterization.
Hypothesized Effects of this compound on Elastomer Properties
The incorporation of this compound as a comonomer in ethylene polymerization is expected to influence the mechanical properties of the resulting elastomer in the following ways:
-
Decreased Crystallinity and Density: The bulky hexyl side group of this compound will disrupt the linear arrangement of the polyethylene chains, hindering their ability to pack into crystalline lamellae. This leads to a lower overall crystallinity and density of the polymer.[1][2]
-
Reduced Tensile Strength and Modulus: A decrease in crystallinity generally results in a reduction in tensile strength and modulus.[1] The less crystalline, more amorphous structure offers less resistance to deformation under stress.
-
Increased Flexibility and Elongation at Break: The disruption of the crystalline structure and the increase in the amorphous phase are expected to enhance the flexibility and elasticity of the elastomer, leading to a higher elongation at break.[1]
-
Altered Melt Flow Properties: The presence of long-chain branches can significantly impact the melt viscosity and processing characteristics of the polymer.[1]
These effects are summarized in the table below, which presents a qualitative comparison of the expected properties of an ethylene/2-hexyl-1-octene copolymer versus a copolymer with a linear α-olefin of similar molecular weight (e.g., 1-tetradecene) and unmodified polyethylene.
Table 1: Predicted Mechanical Properties of Elastomers Modified with this compound
| Property | Unmodified Polyethylene | Ethylene/Linear α-Olefin Copolymer | Ethylene/2-Hexyl-1-octene Copolymer (Predicted) |
| Crystallinity | High | Moderate | Low |
| Density | High | Moderate | Low |
| Tensile Strength | High | Moderate | Low to Moderate |
| Elongation at Break | Low | High | Very High |
| Young's Modulus | High | Moderate | Low |
Experimental Protocols
The following protocols describe the synthesis of an ethylene/2-hexyl-1-octene copolymer and the subsequent testing of its mechanical properties.
Synthesis of Ethylene/2-Hexyl-1-octene Copolymer via Metallocene-Catalyzed Polymerization
This protocol describes a laboratory-scale solution polymerization of ethylene and this compound using a metallocene catalyst. Metallocene catalysts are chosen for their ability to produce polymers with a narrow molecular weight distribution and uniform comonomer incorporation.[3][4]
Materials:
-
Ethylene (polymerization grade)
-
This compound (synthesis may be required if not commercially available)
-
Toluene (anhydrous, polymerization grade)
-
Methylaluminoxane (MAO) solution (e.g., 10 wt% in toluene)
-
Metallocene catalyst (e.g., rac-Et(Ind)₂ZrCl₂)
-
Methanol
-
Hydrochloric acid (10% aqueous solution)
-
Nitrogen or Argon (high purity)
Equipment:
-
High-pressure stainless-steel reactor (e.g., 1 L Parr reactor) equipped with a mechanical stirrer, temperature controller, and gas inlet/outlet.
-
Schlenk line and glassware for handling air-sensitive reagents.
-
Syringes and cannulas.
-
Filtration apparatus.
-
Vacuum oven.
Procedure:
-
Reactor Preparation: The reactor is thoroughly cleaned, dried, and purged with high-purity nitrogen or argon to remove oxygen and moisture.
-
Solvent and Comonomer Addition: Anhydrous toluene and the desired amount of this compound are transferred to the reactor via cannula under an inert atmosphere.
-
Co-catalyst Addition: The MAO solution is injected into the reactor.
-
Pressurization and Equilibration: The reactor is pressurized with ethylene to the desired pressure and the temperature is stabilized. The mixture is stirred to ensure saturation of the solvent with ethylene.
-
Catalyst Injection and Polymerization: The metallocene catalyst, dissolved in a small amount of toluene, is injected into the reactor to initiate polymerization. The polymerization is allowed to proceed for the desired time, maintaining constant temperature and ethylene pressure.
-
Quenching: The polymerization is terminated by venting the ethylene and injecting methanol into the reactor.
-
Polymer Precipitation and Washing: The polymer is precipitated by pouring the reactor contents into a large volume of methanol. The precipitated polymer is then filtered and washed sequentially with a 10% HCl solution (to remove catalyst residues) and then with copious amounts of methanol.
-
Drying: The polymer is dried in a vacuum oven at a moderate temperature (e.g., 60 °C) until a constant weight is achieved.
Mechanical Property Testing
The mechanical properties of the synthesized ethylene/2-hexyl-1-octene copolymer are evaluated according to standard ASTM methods.
Sample Preparation:
-
Test specimens are prepared by compression molding the dried polymer into sheets of the required thickness.
-
Dumbbell-shaped specimens for tensile testing are cut from the molded sheets using a die.
Testing Procedures:
-
Tensile Testing (ASTM D638): Tensile strength, elongation at break, and Young's modulus are determined using a universal testing machine at a specified crosshead speed.
-
Density Measurement (ASTM D792): The density of the polymer is measured using the water displacement method.
-
Differential Scanning Calorimetry (DSC) (ASTM D3418): The melting temperature (Tm) and crystallinity of the polymer are determined by DSC. The percentage of crystallinity is calculated from the heat of fusion.
Visualizations
Experimental Workflow
Caption: Experimental workflow for the synthesis and characterization of ethylene/2-hexyl-1-octene copolymers.
Hypothesized Mechanism of Property Modification
Caption: Hypothesized mechanism of how this compound modifies elastomer properties.
Conclusion
The use of this compound as a comonomer in the synthesis of polyolefin elastomers presents a promising avenue for tailoring their mechanical properties. Based on the principles of polymer science, its incorporation is expected to significantly reduce crystallinity, leading to elastomers with lower tensile strength and modulus but enhanced flexibility and elongation at break. The provided protocols offer a starting point for researchers to explore the synthesis and characterization of these novel materials. Further empirical studies are necessary to fully elucidate the quantitative effects of this compound on elastomer performance and to optimize its use in various applications.
References
Troubleshooting & Optimization
Challenges in achieving high incorporation of 2-Hexyl-1-octene in polymerization
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working on the incorporation of 2-Hexyl-1-octene in polymerization reactions.
Troubleshooting Guide
This guide addresses common issues encountered during the polymerization of the sterically hindered monomer, this compound.
| Issue | Potential Cause | Recommended Solution |
| Low or No Polymer Yield | 1. Catalyst Inactivity: The chosen catalyst may not be suitable for the sterically hindered nature of this compound. 2. Impurities: The monomer or solvent may contain impurities that deactivate the catalyst. 3. Incorrect Activation: The cocatalyst (e.g., MAO, organoaluminum compounds) may not be used in the optimal ratio or may have been improperly handled. | 1. Catalyst Selection: Consider using specialized catalysts known for polymerizing bulky α-olefins, such as metallocene catalysts with open geometries (e.g., constrained geometry catalysts) or half-sandwich scandium catalysts.[1][2] 2. Purification: Ensure rigorous purification of the monomer and solvent to remove catalyst poisons like water, oxygen, and polar compounds. 3. Cocatalyst Optimization: Vary the catalyst-to-cocatalyst ratio to find the optimal activation conditions. Ensure the cocatalyst is fresh and handled under inert atmosphere. |
| Low Incorporation of this compound in Copolymerization (e.g., with Ethylene) | 1. High Reactivity of Comonomer: Ethylene is significantly more reactive and less sterically hindered than this compound, leading to its preferential incorporation. 2. Inappropriate Catalyst: The catalyst may have a strong preference for the less bulky comonomer. | 1. Adjust Monomer Feed Ratio: Increase the concentration of this compound in the monomer feed to favor its incorporation. 2. Catalyst Choice: Utilize catalysts known for their ability to incorporate bulky α-olefins, such as certain fluorenylamido-ligated titanium catalysts.[1] |
| Low Molecular Weight of the Polymer | 1. Chain Termination Reactions: Steric hindrance from the bulky this compound can promote chain termination reactions like β-hydride elimination.[2] 2. High Polymerization Temperature: Higher temperatures can increase the rate of chain termination. | 1. Catalyst and Ligand Design: Employ catalyst systems that are known to suppress β-H elimination, for instance, by modifying the ligand structure.[2] 2. Lower Polymerization Temperature: Conduct the polymerization at lower temperatures to disfavor chain termination pathways. |
| Broad Molecular Weight Distribution | 1. Multiple Active Sites: In heterogeneous catalysts (like some Ziegler-Natta systems), the presence of different active sites can lead to the formation of polymer chains with varying lengths. 2. Catalyst Instability: The catalyst may be unstable under the reaction conditions, leading to changes in the active species over time. | 1. Use Single-Site Catalysts: Employ homogeneous, single-site catalysts like metallocenes to achieve narrower molecular weight distributions. 2. Optimize Reaction Conditions: Ensure stable temperature and pressure throughout the polymerization process. |
Frequently Asked Questions (FAQs)
Q1: Why is it so difficult to achieve high incorporation of this compound in polymerization?
A1: The primary challenge is the steric hindrance caused by the two alkyl groups (hexyl and the implicit methyl from the octene backbone) attached to one of the double-bonded carbons. This bulkiness makes it difficult for the monomer to approach and insert into the active site of the catalyst.[1][3]
Q2: What type of catalyst is best suited for polymerizing this compound?
A2: While traditional Ziegler-Natta catalysts may show low activity, modern metallocene and post-metallocene catalysts, particularly those with a more open active site, are generally more effective. For instance, fluorenylamido-ligated titanium catalysts and half-sandwich scandium catalysts have demonstrated success in polymerizing sterically hindered, 1,1-disubstituted olefins.[1][2]
Q3: Can I use this compound in a copolymerization with ethylene? What should I expect?
A3: Yes, but you should expect significantly lower incorporation of this compound compared to ethylene. To increase its incorporation, you will likely need to use a high concentration of this compound in the monomer feed and select a catalyst specifically designed for bulky comonomers.[1]
Q4: What is the expected effect of incorporating this compound on the properties of a copolymer like polyethylene?
A4: Incorporating this compound will introduce long-chain branches, which will disrupt the crystalline structure of the polyethylene backbone. This typically leads to a decrease in crystallinity, density, and melting point, and an increase in flexibility and elasticity.
Q5: What analytical techniques are recommended for characterizing polymers containing this compound?
A5: The following techniques are essential:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To determine the comonomer incorporation level and the microstructure of the polymer.
-
Gel Permeation Chromatography (GPC): To measure the molecular weight and molecular weight distribution of the polymer.
-
Differential Scanning Calorimetry (DSC): To analyze the thermal properties, such as melting point and crystallinity.
-
Fourier-Transform Infrared Spectroscopy (FTIR): For a qualitative assessment of the polymer's composition.
Experimental Protocols
General Protocol for Copolymerization of Ethylene and this compound
This protocol is a generalized procedure based on common practices for metallocene-catalyzed olefin polymerization.
1. Materials and Reagents:
-
Metallocene catalyst (e.g., a zirconocene or a constrained geometry catalyst)
-
Cocatalyst (e.g., Methylaluminoxane (MAO) or a borate activator)
-
This compound (purified by passing through activated alumina and stored over molecular sieves)
-
Ethylene (polymerization grade)
-
Toluene or other suitable anhydrous, deoxygenated solvent
-
Schlenk line or glovebox for inert atmosphere operations
2. Polymerization Procedure:
-
Reactor Setup: A glass or stainless-steel reactor equipped with a mechanical stirrer, temperature control, and gas inlet/outlet is assembled and thoroughly dried under vacuum and purged with nitrogen or argon.
-
Solvent and Monomer Addition: Anhydrous toluene and the desired amount of purified this compound are transferred to the reactor via cannula or syringe under an inert atmosphere.
-
Temperature and Pressure Equilibration: The reactor is brought to the desired polymerization temperature (e.g., 25-80°C), and the system is saturated with ethylene at the desired pressure (e.g., 1-10 atm).
-
Catalyst Activation and Injection: In a separate Schlenk flask, the metallocene catalyst is dissolved in a small amount of toluene. The cocatalyst (e.g., MAO) is added, and the mixture is allowed to pre-activate for a specified time. This activated catalyst solution is then injected into the reactor to initiate the polymerization.
-
Polymerization: The reaction is allowed to proceed for the desired time, maintaining constant temperature and ethylene pressure.
-
Termination: The polymerization is terminated by injecting a quenching agent, such as acidified methanol.
-
Polymer Isolation and Purification: The polymer is precipitated by pouring the reaction mixture into a large volume of the quenching agent. The polymer is then filtered, washed repeatedly with methanol, and dried in a vacuum oven at a moderate temperature (e.g., 60°C) to a constant weight.
Visualizations
Caption: A troubleshooting workflow for addressing low polymer yield.
Caption: Steric hindrance in this compound polymerization.
References
- 1. Copolymerization of Ethylene with Functionalized 1,1-Disubstituted Olefins Using a Fluorenylamido-Ligated Titanium Catalyst [mdpi.com]
- 2. Polymerization of α-olefins and their copolymerization with ethylene by half-sandwich scandium catalysts with an N-heterocyclic carbene ligand - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. pubs.acs.org [pubs.acs.org]
Optimizing reaction conditions for ethylene and 2-Hexyl-1-octene copolymerization
Technical Support Center: Ethylene & 2-Hexyl-1-octene Copolymerization
This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice, FAQs, and experimental protocols for the copolymerization of ethylene with the long-chain branched comonomer, this compound.
Frequently Asked Questions (FAQs)
Q1: Why is my incorporation of this compound significantly lower than expected?
A1: Low incorporation of bulky, sterically hindered comonomers like this compound is a common challenge. The primary reasons include:
-
Steric Hindrance: The bulky side chain of the comonomer can impede its approach and insertion into the catalyst's active site.
-
Catalyst Choice: The geometry of the catalyst is critical. Catalysts with constrained or "open" active sites (e.g., certain metallocenes like CGCs or half-sandwich catalysts) are often more effective at incorporating bulky olefins than more sterically crowded systems (e.g., some Ziegler-Natta catalysts).
-
Reaction Conditions: Higher ethylene pressure can favor ethylene insertion due to its higher concentration and faster diffusion rate. Lower polymerization temperatures can sometimes favor the incorporation of the bulkier comonomer by reducing the kinetic penalty for its insertion.
Q2: My catalyst activity dropped sharply after introducing this compound. What are the potential causes?
A2: A drop in catalyst activity can be attributed to several factors:
-
Comonomer Impurities: The this compound comonomer may contain impurities (e.g., water, oxygen, polar compounds) that can poison the catalyst. Ensure the comonomer is rigorously purified before use.
-
Slow Insertion Rate: The slow rate of insertion for the bulky comonomer can lead to a lower overall polymerization rate compared to ethylene homopolymerization.
-
Catalyst Deactivation: The presence of the comonomer can sometimes alter the stability of the active catalyst species, leading to faster deactivation pathways.
Q3: How can I control the molecular weight and branching of the final copolymer?
A3:
-
Molecular Weight: Molecular weight is primarily controlled by the ratio of chain propagation to chain transfer. You can typically decrease the molecular weight by increasing the polymerization temperature, increasing the concentration of a chain transfer agent (like hydrogen), or sometimes by increasing the comonomer concentration, as bulky comonomers can enhance the rate of chain transfer.
-
Branching: The degree of branching is directly related to the amount of this compound incorporated. To increase branching, you can increase the comonomer concentration in the feed, select a catalyst known for high comonomer affinity, or lower the ethylene pressure.
Q4: What is the recommended solvent for this copolymerization?
A4: For solution polymerization, inert, non-polar solvents are preferred. Toluene, hexane, or other aliphatic hydrocarbons are common choices. The solvent must be able to dissolve the resulting copolymer to prevent reactor fouling and ensure good mass transfer. The choice may also depend on the polymerization temperature and the solubility of the specific catalyst system used.
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Polymer Yield | 1. Inactive catalyst or cocatalyst. 2. Presence of catalyst poisons (e.g., H₂O, O₂) in monomers or solvent. 3. Incorrect reaction temperature or pressure. | 1. Verify catalyst/cocatalyst activity with a standard ethylene homopolymerization test. 2. Rigorously purify all reagents (ethylene, this compound, solvent) using appropriate purification columns or agents. 3. Optimize temperature and pressure; ensure the reactor is properly sealed and holding pressure. |
| Poor Comonomer Incorporation | 1. Catalyst is not suitable for bulky olefins. 2. Ethylene concentration is too high relative to the comonomer. 3. Polymerization temperature is too high, favoring ethylene insertion. | 1. Switch to a catalyst with a more open active site (e.g., constrained geometry catalysts, ansa-metallocenes with wider bridge angles). 2. Decrease ethylene pressure or increase the concentration of this compound in the feed. 3. Attempt polymerization at a lower temperature. |
| Broad Molecular Weight Distribution (MWD) | 1. Presence of multiple active sites on the catalyst. 2. Reactor fouling or poor mixing leading to temperature/concentration gradients. 3. Catalyst deactivation during the run. | 1. Use a single-site catalyst (e.g., most metallocenes) to achieve a narrow MWD. 2. Ensure efficient stirring and temperature control throughout the polymerization. 3. Optimize conditions to maintain catalyst stability or shorten the polymerization time. |
| Reactor Fouling | 1. The copolymer is precipitating from the solvent. 2. Polymer has a very high molecular weight. | 1. Increase the polymerization temperature to improve polymer solubility. 2. Choose a solvent in which the copolymer is more soluble. 3. Use a chain transfer agent (e.g., hydrogen) to reduce molecular weight. |
Data Presentation: Illustrative Effects of Reaction Parameters
The following data are illustrative for ethylene/long-chain α-olefin systems and should be used as a general guide for experimental design.
Table 1: Effect of Polymerization Temperature on Copolymer Properties (Catalyst: Generic Constrained Geometry Catalyst, Ethylene Pressure: 10 bar, [Comonomer]: 0.1 mol/L)
| Temperature (°C) | Catalyst Activity ( kg/mol ·h) | Comonomer Incorporation (mol%) | Molecular Weight (Mₙ, kg/mol ) |
| 100 | 50,000 | 4.5 | 120 |
| 120 | 75,000 | 3.8 | 95 |
| 140 | 60,000 | 3.1 | 70 |
| 160 | 35,000 | 2.5 | 50 |
Table 2: Effect of Ethylene Pressure on Copolymer Properties (Catalyst: Generic Constrained Geometry Catalyst, Temperature: 120°C, [Comonomer]: 0.1 mol/L)
| Ethylene Pressure (bar) | Catalyst Activity ( kg/mol ·h) | Comonomer Incorporation (mol%) | Molecular Weight (Mₙ, kg/mol ) |
| 5 | 40,000 | 5.2 | 80 |
| 10 | 75,000 | 3.8 | 95 |
| 15 | 110,000 | 2.9 | 115 |
| 20 | 150,000 | 2.2 | 130 |
Visualizations of Workflows and Relationships
Caption: General experimental workflow for solution copolymerization.
Caption: Troubleshooting logic for low comonomer incorporation.
Detailed Experimental Protocol: General Lab-Scale Solution Polymerization
Disclaimer: This is a generalized protocol. All operations must be performed under an inert atmosphere (e.g., Nitrogen or Argon) using Schlenk line or glovebox techniques.
1. Materials & Reagents:
-
Solvent: Toluene, anhydrous (purified by passing through activated alumina and Q5 columns).
-
Monomers: Ethylene (polymerization grade, passed through purification columns) and this compound (purified by stirring over CaH₂ followed by vacuum distillation).
-
Catalyst: e.g., rac-Et(Ind)₂ZrCl₂ or a suitable constrained geometry catalyst.
-
Cocatalyst: Methylaluminoxane (MAO) solution in toluene.
-
Termination Agent: Acidified methanol (5% HCl).
-
Precipitation Agent: Methanol.
2. Reactor Preparation:
-
A 250 mL jacketed glass reactor equipped with a mechanical stirrer, thermocouple, gas inlet, and injection septa is assembled while hot and purged with inert gas for several hours.
-
The reactor is cooled to room temperature under a positive pressure of inert gas.
3. Polymerization Procedure:
-
The reactor is charged with 100 mL of anhydrous toluene and the desired amount of this compound (e.g., 10 mL) via syringe.
-
The reactor is heated to the desired polymerization temperature (e.g., 120 °C).
-
The stirrer is set to a high speed (e.g., 800 rpm) to ensure good mixing.
-
The reactor is pressurized with ethylene to the target pressure (e.g., 10 bar). The pressure is maintained throughout the reaction by a continuous ethylene feed.
-
In a glovebox, the catalyst is dissolved in a small amount of toluene and activated with the MAO solution (allow to pre-activate for 5-10 minutes).
-
The catalyst solution is drawn into a gas-tight syringe and rapidly injected into the reactor to initiate polymerization.
-
The reaction is allowed to proceed for the desired time (e.g., 15 minutes), monitoring ethylene uptake and temperature.
-
The reaction is terminated by injecting 5 mL of acidified methanol. The ethylene feed is stopped, and the reactor is vented.
4. Polymer Work-up and Analysis:
-
The reactor is cooled to room temperature. The polymer solution is poured into a beaker containing an excess of methanol (e.g., 500 mL) under vigorous stirring to precipitate the copolymer.
-
The precipitated polymer is filtered, washed with additional methanol, and dried in a vacuum oven at 60 °C overnight to a constant weight.
-
The dried polymer is weighed to determine the yield.
-
The copolymer is characterized using standard techniques:
-
¹H and ¹³C NMR: To determine comonomer incorporation and microstructure.
-
Gel Permeation Chromatography (GPC): To determine molecular weight (Mₙ, Mₙ) and molecular weight distribution (MWD).
-
Differential Scanning Calorimetry (DSC): To determine thermal properties like melting point (Tₘ) and glass transition temperature (T₉).
-
Technical Support Center: Catalyst Deactivation in Reactions Involving 2-Hexyl-1-octene
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering issues with catalyst deactivation or poisoning by impurities in 2-hexyl-1-octene.
Frequently Asked Questions (FAQs)
Q1: What are the most common types of impurities in this compound that can deactivate my catalyst?
A1: While the specific impurity profile can vary by supplier and handling, common catalyst poisons in higher olefins like this compound include:
-
Water: Even trace amounts can be detrimental to many sensitive catalysts, especially those used for olefin metathesis.[1][2]
-
Peroxides: Formed by exposure to air, these can oxidize and deactivate catalyst active sites.
-
Sulfur and Nitrogen Compounds: These are classic catalyst poisons that strongly bind to metal centers, blocking reaction sites.[3]
-
Other Olefin Isomers or Dienes: These can sometimes compete with the desired reaction or lead to the formation of undesired byproducts and catalyst coking.[4]
-
Residual Reactants or Solvents: Impurities from the synthesis or purification process of this compound can also interfere with catalysis.
Q2: My olefin metathesis reaction with a Grubbs-type catalyst is sluggish or has failed. What is the likely cause?
A2: The most probable culprit for the deactivation of ruthenium-based metathesis catalysts is the presence of water.[1] These catalysts, while often marketed as "robust," can decompose in the presence of even low concentrations of water, severely impacting reaction yields.[1][5] Other potential poisons include oxygen, peroxides, and other functionalized impurities.
Q3: I am using a Ziegler-Natta catalyst for the polymerization of this compound and observing low activity. What impurities should I be concerned about?
A3: Ziegler-Natta catalysts are highly susceptible to a range of poisons. Key impurities to investigate include:
-
Water: Reacts with the alkylaluminum cocatalyst and can produce corrosive byproducts like HCl.[6][7]
-
Oxygen and Carbon Oxides (CO, CO2): These can react with and deactivate the active titanium centers.
-
Sulfur Compounds (e.g., H2S): Hydrogen sulfide can bind to the titanium active site and inhibit polymerization.[8]
-
Acetylenes and Dienes: These unsaturated compounds can act as inhibitors and affect the final polymer properties.[4][9]
Q4: How can I purify this compound to remove catalyst poisons?
A4: Standard purification techniques for olefins include:
-
Drying: Passing the liquid olefin over activated molecular sieves or other drying agents to remove water.
-
Degassing: Using techniques like freeze-pump-thaw cycles or sparging with an inert gas (e.g., argon or nitrogen) to remove dissolved oxygen.
-
Distillation: Careful distillation can separate the desired olefin from less volatile or more volatile impurities.
-
Passing through a purification column: Using a column packed with activated alumina, silica gel, or a specialized scavenger resin can remove polar impurities, peroxides, and certain metal contaminants.
Troubleshooting Guides
Issue 1: Poor Performance of Ruthenium-Based Olefin Metathesis Catalysts
Symptoms:
-
Low to no conversion of this compound.
-
Reaction starts but stops prematurely.
-
Formation of dark-colored, insoluble ruthenium byproducts.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for olefin metathesis.
Issue 2: Deactivation of Ziegler-Natta or Other Polymerization Catalysts
Symptoms:
-
Low polymer yield.
-
Changes in the polymer's molecular weight or properties.
-
Fouling of the reactor.
Potential Impurities and Their Effects:
| Impurity Class | Potential Source | Mechanism of Deactivation | Recommended Action |
| Water | Incomplete drying of monomer or solvent | Reacts with and decomposes the alkylaluminum cocatalyst; can generate corrosive acids.[6] | Dry all components over activated molecular sieves. |
| Oxygen | Air leaks in the reactor system | Oxidizes and deactivates the catalyst's active metal center. | Ensure a leak-free system and thoroughly degas all reagents. |
| Sulfur Compounds | Contamination in the olefin feedstock | Strong coordination to the metal active site, blocking access for the monomer.[8] | Pretreat the olefin feed by passing it through a suitable adsorbent bed. |
| Acetylenes/Dienes | Byproducts from olefin production | Preferential adsorption on the catalyst surface, inhibiting polymerization of the target monomer.[9] | Quantify unsaturated impurities and consider feedstock purification if levels are high. |
Experimental Protocols
Protocol 1: Quantitative Analysis of Water in this compound by Karl Fischer Titration
-
Apparatus: A coulometric or volumetric Karl Fischer titrator.
-
Sample Preparation: In a dry, inert atmosphere (e.g., a glovebox), accurately weigh a sample of this compound and inject it into the titration cell.
-
Titration: The instrument will automatically titrate the sample with Karl Fischer reagent until all water has reacted.
-
Calculation: The instrument's software will calculate the water content in parts per million (ppm) or percentage.
-
Interpretation: As shown in the table below, even low ppm levels of water can significantly reduce the yield of metathesis reactions.
Protocol 2: Detection of Impurities by Gas Chromatography-Mass Spectrometry (GC-MS)
-
Instrumentation: A gas chromatograph equipped with a suitable capillary column (e.g., a non-polar or mid-polar column) and a mass spectrometer detector.
-
Sample Preparation: Dilute a sample of this compound in a high-purity solvent (e.g., hexane).
-
Injection: Inject a small volume of the prepared sample into the GC.
-
Separation and Detection: The GC will separate the components of the sample based on their boiling points and interactions with the column. The MS will detect and help identify the separated compounds by their mass-to-charge ratio.
-
Analysis: Analyze the resulting chromatogram to identify and quantify any impurities by comparing their retention times and mass spectra to known standards. This can be used to detect other olefin isomers, residual solvents, or other volatile contaminants.
Quantitative Data on Catalyst Deactivation
The following table summarizes the impact of water on the ring-closing metathesis (RCM) of a standard diene substrate using various ruthenium catalysts. While not specific to this compound, it illustrates the general sensitivity of these catalysts to water.
| Catalyst | Water Content (% v/v) | Reaction Yield (%) | Reference |
| Grela-type Catalyst | 0 (Dry) | 87 | [1] |
| 0.01 (100 ppm) | ~28 | [1] | |
| 0.1 (1000 ppm) | ~30 | [1] | |
| 1.0 | ~0 | [1] | |
| Iodide Analogue Catalyst | 0 (Dry) | ~85 | [1] |
| 0.1 (1000 ppm) | ~73 | [1] |
Signaling Pathways and Workflows
Mechanism of Grubbs Catalyst Deactivation by Water
The presence of water can lead to the decomposition of ruthenium-based metathesis catalysts. The proposed pathway involves the coordination of water to the metal center, which can accelerate catalyst decomposition pathways.[2][5]
Caption: Water-induced deactivation of a Grubbs catalyst.
General Experimental Workflow for Impurity Analysis
This workflow outlines the logical steps for identifying and mitigating the impact of impurities in this compound.
Caption: Workflow for analyzing and mitigating impurities.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Water-Accelerated Decomposition of Olefin Metathesis Catalysts - PMC [pmc.ncbi.nlm.nih.gov]
- 3. m.youtube.com [m.youtube.com]
- 4. agilent.com [agilent.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. US7446167B2 - Catalyst deactivation agents and methods for use of same - Google Patents [patents.google.com]
- 7. patents.justia.com [patents.justia.com]
- 8. mdpi.com [mdpi.com]
- 9. Computational Study on the Inhibition Mechanisms of the Ziegler-Natta Catalyst in the Propylene Polymerization Process: Part 1 Effects of Acetylene and Methylacetylene - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Coordination Polymerization of 2-Hexyl-1-octene
This guide provides troubleshooting advice and answers to frequently asked questions regarding the side reactions encountered during the coordination polymerization of 2-hexyl-1-octene.
Troubleshooting Guide
Issue 1: The molecular weight (Mw) of the resulting polymer is significantly lower than expected.
-
Possible Cause A: Chain Transfer Reactions. Unwanted chain transfer reactions are a primary cause of reduced molecular weight. These can be spontaneous, occur to the monomer, or to impurities like aluminum alkyls used as cocatalysts.
-
Troubleshooting Steps:
-
Analyze Polymer Structure: Use Gel Permeation Chromatography (GPC) to confirm a low Mw and check the molecular weight distribution (MWD). A broad MWD might indicate multiple termination pathways.
-
Purify Monomer and Solvent: Ensure the this compound monomer and the reaction solvent are rigorously purified to remove any potential chain transfer agents.
-
Adjust Monomer/Catalyst Ratio: Increasing the monomer concentration relative to the catalyst can favor propagation over chain transfer, potentially increasing the molecular weight.
-
Lower Polymerization Temperature: Chain transfer reactions are often more prominent at higher temperatures. Reducing the reaction temperature can suppress these side reactions.
-
Issue 2: The polymer exhibits unexpected thermal properties (e.g., low melting point, broad melting transition) and poor mechanical strength.
-
Possible Cause B: Isomerization (Chain Walking). The most common side reaction for branched α-olefins is the isomerization of the double bond prior to insertion. The catalyst can "walk" along the alkyl chain, leading to the incorporation of various isomers (e.g., 3-heptyl-1-nonene) into the polymer backbone. This disrupts the regular structure of the polymer, reducing its crystallinity and altering its properties.
-
Troubleshooting Steps:
-
Characterize Polymer Microstructure: Use ¹³C NMR spectroscopy to identify and quantify the presence of isomeric units within the polymer chain. Resonances corresponding to branches other than hexyl at the second carbon are indicative of isomerization.
-
Select an Appropriate Catalyst: The choice of catalyst system is critical. Some late-transition metal catalysts are highly prone to isomerization, while certain metallocene catalysts can offer better regioselectivity.
-
Optimize Reaction Conditions: Lowering the polymerization temperature and pressure can sometimes reduce the rate of catalyst isomerization relative to monomer insertion.
-
Frequently Asked Questions (FAQs)
Q1: What is isomerization or "chain walking" in the context of this compound polymerization?
Isomerization is a side reaction where the active catalyst center moves along the polymer chain before the next monomer unit is inserted. For this compound, instead of exclusive 1,2-insertion, the catalyst can migrate, leading to effective 2,x-insertion where 'x' is greater than 1. This results in branches of varying lengths and positions along the polymer backbone, creating a more irregular, copolymer-like structure instead of a simple homopolymer.
Q2: How can I detect and quantify the extent of isomerization?
The primary method for quantifying isomerization is through high-resolution ¹³C NMR spectroscopy. By analyzing the chemical shifts in the aliphatic region of the spectrum, one can identify and integrate the signals corresponding to the different carbon atoms in the rearranged branched units. The percentage of isomerization can be calculated by comparing the integrals of the signals from the isomerized units to those from the expected this compound units.
Q3: What effect does the choice of catalyst have on side reactions?
The catalyst system plays a pivotal role. Late-transition metal catalysts (e.g., palladium-diimine) are known to be highly susceptible to chain walking, which can be exploited to create hyperbranched materials. In contrast, early-transition metal catalysts like metallocenes (e.g., zirconocene-based systems) generally exhibit lower rates of isomerization, leading to more linear and crystalline polymers from α-olefins.
Data on Side Reactions
The following table summarizes the typical effects of reaction parameters on the primary side reactions during this compound polymerization.
| Parameter Change | Effect on Isomerization | Effect on Chain Transfer | Impact on Polymer Mw | Impact on Crystallinity |
| Increase Temperature | Increases significantly | Increases | Decreases | Decreases |
| Increase Monomer Conc. | May decrease slightly | Decreases (relative to propagation) | Increases | Increases slightly |
| Switch to Pd-diimine Catalyst | High degree of isomerization | Varies with ligand | Generally lower | Very low (amorphous) |
| Switch to Zirconocene Catalyst | Low degree of isomerization | Varies with cocatalyst | Generally higher | Higher |
Experimental Protocols
Protocol 1: Analysis of Isomerization by ¹³C NMR Spectroscopy
-
Sample Preparation: Dissolve 20-30 mg of the poly(this compound) sample in approximately 0.7 mL of a deuterated solvent (e.g., 1,1,2,2-tetrachloroethane-d₂ or o-dichlorobenzene-d₄) in a 5 mm NMR tube. Heat gently if necessary to ensure complete dissolution.
-
Instrument Parameters:
-
Spectrometer: 400 MHz or higher for better resolution.
-
Pulse Program: Standard ¹³C acquisition with proton decoupling.
-
Acquisition Temperature: 100-120 °C to ensure sample solubility and reduce viscosity.
-
Relaxation Delay (d1): 5-10 seconds to ensure quantitative integration.
-
Number of Scans: 2048 or higher to achieve an adequate signal-to-noise ratio.
-
-
Data Analysis:
-
Reference the solvent peak.
-
Integrate the key signals corresponding to the main chain carbons and the branch carbons.
-
Calculate the percentage of isomerized units based on the relative integrals of the signals specific to non-1,2 insertions versus the signals for the standard 1,2-insertion.
-
Protocol 2: Molecular Weight Determination by Gel Permeation Chromatography (GPC)
-
Sample Preparation: Prepare a dilute solution of the polymer (approx. 1 mg/mL) in a suitable GPC solvent like 1,2,4-trichlorobenzene (TCB). Ensure the polymer is fully dissolved, using gentle heating if required. Filter the solution through a 0.45 µm filter.
-
Instrument Parameters:
-
System: High-temperature GPC system.
-
Columns: A set of columns suitable for polyolefin analysis.
-
Mobile Phase: 1,2,4-trichlorobenzene (TCB) with an antioxidant (e.g., BHT).
-
Flow Rate: 1.0 mL/min.
-
Temperature: 140-150 °C.
-
Detector: Differential Refractive Index (DRI) detector.
-
-
Data Analysis:
-
Calibrate the system using polystyrene or polyethylene standards.
-
Analyze the sample chromatogram to determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and the polydispersity index (PDI = Mw/Mn).
-
A low Mw confirms extensive chain transfer, while a broad or bimodal PDI can indicate multiple active species or complex termination/transfer processes.
-
Visual Guides
Controlling molecular weight distribution in 2-Hexyl-1-octene copolymers
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with 2-hexyl-1-octene copolymers.
Frequently Asked Questions (FAQs)
Q1: What are the key factors influencing the molecular weight distribution (MWD) in this compound copolymerization?
The molecular weight distribution (MWD) is primarily influenced by several factors:
-
Catalyst System: The choice of catalyst is crucial. Single-site catalysts like metallocenes generally produce copolymers with a narrow molecular weight distribution, while traditional Ziegler-Natta catalysts can result in a broader MWD.[1][2] The catalyst's metallic center (e.g., Zirconium vs. Titanium) and the ligands attached to it also play a significant role in determining the molecular weight and dispersity of the resulting copolymer.[3]
-
Monomer Feeding Sequence: The order in which monomers and the catalyst are introduced into the reactor can significantly affect the MWD and the distribution of the comonomer along the polymer chain.[1][4]
-
Polymerization Conditions: Temperature, pressure, and reaction time are critical parameters. For instance, in some systems, a bimodal molecular weight distribution can be observed at shorter polymerization times.[5]
-
Cocatalyst and Chain Transfer Agents: The type of cocatalyst and the presence of chain transfer agents, such as hydrogen, can be used to control the molecular weight and the polydispersity index (PDI).[5]
Q2: How can I achieve a narrower molecular weight distribution for my this compound copolymers?
To achieve a narrower MWD (lower Polydispersity Index - PDI), consider the following strategies:
-
Catalyst Selection: Employ single-site catalysts, such as metallocene or post-metallocene catalysts, which are known for producing polymers with narrow MWDs.[1]
-
Optimize Feeding Sequence: A simultaneous and continuous feeding of both ethylene and 1-octene can lead to a more uniform incorporation of the comonomer and a narrower MWD.[1]
-
Control Polymerization Time: In certain catalytic systems, longer polymerization times can lead to a more unimodal MWD.[5]
-
Polymer Blending: An alternative approach is to synthesize two polymers with the same peak molecular weight but different dispersities (one high and one low) and then blend them in specific ratios to achieve a desired intermediate dispersity.[6]
Q3: My GPC results show a broad or bimodal molecular weight distribution. What are the potential causes and how can I troubleshoot this?
A broad or bimodal MWD can be caused by several factors:
-
Multiple Active Sites: If you are using a Ziegler-Natta catalyst, the presence of multiple types of active sites on the catalyst surface can lead to the formation of polymer chains with different lengths, resulting in a broad MWD.
-
Diffusion Limitations: Mass transfer limitations of the monomers to the active sites of the catalyst can cause variations in the polymerization rate and lead to a broader MWD.
-
Chain Transfer Reactions: The presence of impurities or the use of certain cocatalysts can lead to chain transfer reactions that terminate growing chains and initiate new ones, contributing to a broader MWD.
-
Inconsistent Polymerization Conditions: Fluctuations in temperature or monomer concentration during the polymerization can lead to a broader or even bimodal MWD.
Troubleshooting Steps:
-
Catalyst System:
-
If a narrow MWD is critical, consider switching to a single-site catalyst.
-
Ensure the catalyst is properly activated and free of impurities.
-
-
Reaction Conditions:
-
Maintain stable temperature and pressure throughout the polymerization.
-
Ensure efficient stirring to minimize diffusion limitations.
-
-
Monomer and Solvent Purity:
-
Use highly purified monomers and solvents to avoid unwanted side reactions.
-
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| High Polydispersity Index (PDI) | Multi-site catalyst (e.g., Ziegler-Natta). | Switch to a single-site catalyst (e.g., metallocene).[1] |
| Inconsistent monomer feed. | Ensure a stable and continuous feed of both monomers.[1] | |
| Presence of impurities. | Purify monomers, solvents, and inert gases. | |
| Bimodal Molecular Weight Distribution | Short polymerization time in certain systems. | Increase the polymerization time.[5] |
| Two distinct types of active sites on the catalyst. | Consider using a catalyst with more uniform active sites. | |
| Low Comonomer Incorporation | Inappropriate feeding sequence. | The feeding sequence of ethylene, 1-octene, and the catalyst can significantly impact comonomer incorporation.[1] |
| Catalyst selection. | Different catalysts exhibit different affinities for comonomer incorporation.[3] | |
| Inconsistent Batch-to-Batch Results | Variations in catalyst preparation or activation. | Standardize the catalyst preparation and activation protocol. |
| Fluctuations in polymerization temperature or pressure. | Implement precise control over reaction parameters. |
Experimental Protocols
Protocol 1: Synthesis of Ethylene/1-Octene Copolymer with Controlled Feeding Sequence (EOC Method)
This protocol is based on the "Ethylene/1-Octene/Ti–CGC" (EOC) feeding sequence.[4]
-
Reactor Preparation: Charge a 1 L reactor with cyclohexane and stir at 600 rpm.
-
Temperature and Pressure: Increase the temperature to 120°C and the ethylene pressure to 3 MPa.
-
Monomer and Cocatalyst Addition: Sequentially add 300 mL of 1-octene and 3 mL of triethylaluminum.
-
Catalyst Injection: Under a nitrogen atmosphere, introduce the pre-configured catalyst solution into the reactor.
-
Solvent Top-up: Add an additional 1 L of cyclohexane.
-
Polymerization: Maintain a constant ethylene pressure of 3 MPa for 15 minutes.
-
Termination: Stop the ethylene feed and vent the reactor.
-
Product Recovery: Transfer the reaction mixture to a vessel containing an ethanol solution of HCl (10 wt%). The copolymer is then dried.
Protocol 2: Synthesis of Ultrahigh Molecular Weight Ethylene/1-Octene Copolymers
This protocol utilizes a Zirconium complex to achieve ultrahigh molecular weight.[7]
-
Catalyst System: Use a Zirconium complex such as [2,6-(Me)₂-4-Me-C₆H₂-N=C(camphyl)-C(camphyl)=N-2,6-(Me)₂-4-Me-C₆H₂]ZrMe₂(THF) with [Ph₃C][B(C₆F₅)₄] as a cocatalyst.
-
Polymerization Conditions: Conduct the polymerization at 120°C under an ethylene pressure of 3 MPa.
-
Procedure: The specific amounts of catalyst, cocatalyst, and 1-octene should be optimized based on the desired molecular weight and comonomer incorporation.
Data Presentation
Table 1: Effect of Feeding Sequence on Molecular Weight and PDI of Ethylene/1-Octene Copolymers
| Feeding Sequence | Mw ( g/mol ) | Mn ( g/mol ) | PDI (Mw/Mn) | 1-Octene Content (wt%) |
| EOC (Ethylene/1-Octene/Catalyst) | 105,000 | 43,000 | 2.44 | 21.0 |
| OCE (1-Octene/Catalyst/Ethylene) | 115,000 | 50,000 | 2.30 | 21.0 |
| ECO (Ethylene/Catalyst/1-Octene) | 120,000 | 55,000 | 2.18 | 13.2 |
Data adapted from a study on the effect of feeding sequence.[1]
Table 2: Influence of Catalyst Metal Center on Copolymer Properties
| Catalyst | Mw (x 10³ g/mol ) | PDI (Mw/Mn) | 1-Octene Content (mol%) |
| Zirconium-based (L¹-Zr) | 111 | 2.7 | 5.5 |
| Titanium-based (L¹-Ti) | 222 | 3.3 | 2.5 |
| Zirconium-based (L²-Zr) | 480 | 2.9 | 4.8 |
| Titanium-based (L²-Ti) | 976 | 3.5 | 3.7 |
Data from a study comparing Zirconium and Titanium complexes.[3]
Visualizations
Caption: Experimental workflow for EOC copolymerization.
Caption: Factors influencing copolymer properties.
References
- 1. The Effect of Feeding Sequence on the Structure and Properties of the Ethylene/1-Octene Copolymer in the Semi-Continuous Polymerization Reaction System - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Study of Heterogeneity of Ethylene/1-Octene Copolymers Synthesized with Zirconium and Titanium Complexes Bearing Diamine-bis(phenolate) Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Effect of Feeding Sequence on the Structure and Properties of the Ethylene/1-Octene Copolymer in the Semi-Continuous Polymerization Reaction System [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. Research Collection | ETH Library [research-collection.ethz.ch]
- 7. mdpi.com [mdpi.com]
Preventing gel formation in high 2-Hexyl-1-octene content polymerizations
Technical Support Center: Polymerization of 2-Hexyl-1-octene
Welcome to the technical support center for the polymerization of this compound. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges related to gel formation during polymerizations with high this compound content.
Disclaimer: Specific literature detailing gel formation in high this compound content polymerizations is limited. The following guidance is based on established principles of polymerization for bulky α-olefins and is intended to serve as a starting point for troubleshooting.
Troubleshooting Guide & FAQs
This section addresses common questions and issues related to gel formation in this compound polymerizations.
Q1: What are the primary causes of gel formation in this compound polymerization?
Gel formation, or cross-linking, in polymerization reactions can stem from several factors. For bulky α-olefins like this compound, potential causes include:
-
Side Reactions: Unwanted side reactions, such as chain transfer to the polymer followed by the formation of a new active site on the polymer backbone, can lead to branching and eventual cross-linking.
-
Catalyst Activity: Highly active catalyst systems, if not properly controlled, can lead to localized "hot spots" with accelerated reaction rates, increasing the likelihood of side reactions and gelation.
-
Monomer and Solvent Impurities: Impurities in the monomer or solvent can act as cross-linking agents or interfere with the catalyst, leading to uncontrolled polymerization and gel formation.
-
High Monomer Concentration: Elevated monomer concentrations can increase the probability of intermolecular reactions that lead to cross-linking.
-
Inadequate Mixing: Poor mixing can result in localized areas of high monomer and catalyst concentration, promoting uncontrolled polymerization and gelation.
Q2: How can I modify my experimental setup to prevent gel formation?
Preventing gel formation often involves careful control over reaction parameters. Consider the following adjustments:
-
Monomer Purification: Ensure the this compound monomer is of high purity. Passage through activated alumina or other purification media can remove inhibitors and other impurities.
-
Catalyst Selection and Concentration: The choice of catalyst system is critical. For bulky olefins, metallocene or other single-site catalysts may offer better control over the polymerization process compared to traditional Ziegler-Natta catalysts. Optimizing the catalyst and co-catalyst concentrations can also help to control the reaction rate.
-
Reaction Temperature: Lowering the reaction temperature can decrease the rate of polymerization and reduce the occurrence of side reactions that lead to cross-linking.
-
Monomer Feed Rate: A semi-batch process, where the monomer is fed gradually into the reactor, can help maintain a low instantaneous monomer concentration, thereby reducing the risk of gelation.
-
Solvent Choice: The use of an appropriate solvent can help to dissipate heat and maintain a homogeneous reaction mixture.
Q3: What role does the catalyst system play in gel formation?
The catalyst system is a key factor in controlling the polymerization of this compound.
-
Ziegler-Natta Catalysts: Traditional multi-site Ziegler-Natta catalysts can sometimes lead to a broad molecular weight distribution and less control over the polymer architecture, which may contribute to gel formation.
-
Metallocene Catalysts: Single-site metallocene catalysts often provide better control over polymer molecular weight and architecture, potentially reducing the likelihood of cross-linking.
-
Co-catalyst/Activator: The type and concentration of the co-catalyst (e.g., MAO, borates) can significantly influence the activity of the catalyst and the kinetics of the polymerization, thereby affecting the potential for gel formation.
Illustrative Data on Gel Formation
The following table provides illustrative data on how different reaction parameters could influence gel formation in a hypothetical this compound polymerization. This data is for demonstrative purposes to highlight potential trends.
| Experiment ID | Monomer Concentration (mol/L) | Temperature (°C) | Catalyst System | Gel Content (%) |
| EXP-1 | 2.0 | 80 | Ziegler-Natta | 15 |
| EXP-2 | 1.0 | 80 | Ziegler-Natta | 5 |
| EXP-3 | 2.0 | 60 | Ziegler-Natta | 8 |
| EXP-4 | 1.0 | 60 | Ziegler-Natta | <1 |
| EXP-5 | 2.0 | 60 | Metallocene | 2 |
| EXP-6 | 1.0 | 60 | Metallocene | <1 |
Illustrative Experimental Protocol to Minimize Gel Formation
This protocol outlines a general procedure for the polymerization of a bulky α-olefin like this compound, with an emphasis on steps to mitigate gel formation.
1. Materials and Reagents:
-
This compound (purified by passing through activated alumina)
-
Toluene (anhydrous, deoxygenated)
-
Metallocene catalyst (e.g., rac-Et(Ind)2ZrCl2)
-
Methylaluminoxane (MAO) solution in toluene
-
Nitrogen or Argon gas (high purity)
2. Reactor Setup:
-
A jacketed glass reactor equipped with a mechanical stirrer, temperature probe, and nitrogen/argon inlet/outlet.
-
Ensure the reactor is thoroughly dried and purged with an inert gas to remove all traces of oxygen and moisture.
3. Polymerization Procedure:
-
Charge the reactor with anhydrous, deoxygenated toluene.
-
Bring the solvent to the desired reaction temperature (e.g., 60 °C) under a constant inert gas purge.
-
Add the desired amount of MAO solution to the reactor and stir.
-
In a separate glovebox, prepare a solution of the metallocene catalyst in toluene.
-
Inject the catalyst solution into the reactor to initiate the polymerization.
-
Start the continuous, slow addition of the purified this compound monomer to the reactor using a syringe pump over a period of 1-2 hours. This semi-batch approach helps to maintain a low monomer concentration.
-
Monitor the reaction temperature and viscosity. A sudden increase in viscosity may indicate the onset of gelation.
-
After the desired reaction time, quench the polymerization by adding a small amount of acidified methanol.
-
Precipitate the polymer by pouring the reaction mixture into a large volume of methanol.
-
Filter and dry the polymer under vacuum.
11. Characterization:
-
Determine the gel content by Soxhlet extraction with a suitable solvent (e.g., hot xylene). The insoluble fraction represents the gel content.
Troubleshooting Workflow
The following diagram illustrates a logical workflow for troubleshooting gel formation in your polymerization experiments.
Caption: Troubleshooting workflow for gel formation.
Analytical challenges in the characterization of 2-Hexyl-1-octene based polymers
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working on the analytical characterization of 2-hexyl-1-octene based polymers and other branched polyolefins.
Troubleshooting Guides
This section provides solutions to common problems encountered during the analysis of this compound based polymers using Gel Permeation Chromatography (GPC/SEC), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Differential Scanning Calorimetry (DSC).
Gel Permeation Chromatography (GPC/SEC) Troubleshooting
| Problem | Potential Cause | Solution |
| Peak Broadening | 1. Excessive dead volume in the system. 2. Column degradation. 3. Eluent is too viscous.[1] 4. Incorrect column pore size for the polymer's molecular weight range. | 1. Minimize tubing length and check all fittings for tightness.[1] 2. Replace or repair the column. 3. Use a column oven to reduce viscosity. 4. Select a column with a pore size appropriate for the expected molecular weight of the polymer.[1] |
| Ghost Peaks | 1. Carryover from a previous injection. 2. Sample adsorption to the column. | 1. Ensure the previous sample has fully eluted before the next injection.[1][2] 2. Add a buffer to the mobile phase or switch to a different solvent to minimize interaction.[1] |
| Baseline Drift/Noise | 1. Column or detector is not fully equilibrated. 2. Contamination in the detector cell. 3. Temperature fluctuations. | 1. Allow sufficient time for the column and detector to equilibrate.[2] 2. Flush the detector cell. 3. Ensure the detector is shielded from drafts and direct sunlight.[2] |
| Peak Tailing | 1. Excessive dead volumes. 2. Interaction between the polymer and the column packing material. 3. Column degradation.[2] | 1. Minimize tubing length and check fittings.[1] 2. Use mobile phase additives to reduce interactions.[1][3] 3. Repair or replace the column.[1][2] |
Nuclear Magnetic Resonance (NMR) Spectroscopy Troubleshooting
| Problem | Potential Cause | Solution |
| Poor Signal-to-Noise Ratio | 1. Insufficient sample concentration. 2. Too few scans acquired. | 1. Increase the sample concentration, ensuring the polymer remains fully dissolved. 2. Increase the number of scans to improve the signal-to-noise ratio. |
| Broad Resonances | 1. High viscosity of the polymer solution. 2. Polymer aggregation. | 1. Perform the NMR analysis at an elevated temperature to reduce viscosity. High-temperature probes are often necessary for polyolefins.[1][4][5] 2. Ensure the polymer is fully dissolved in a good solvent at an appropriate concentration. |
| Overlapping Peaks in ¹H NMR | 1. Complex polymer microstructure with similar chemical environments. | 1. Utilize two-dimensional (2D) NMR techniques such as HSQC or HMBC to resolve overlapping proton signals by correlating them with their attached carbons.[1][4][5] 2. Use a higher field strength NMR spectrometer for better spectral dispersion. |
Differential Scanning Calorimetry (DSC) Troubleshooting
| Problem | Potential Cause | Solution |
| Multiple Melting Peaks | 1. Different crystalline forms (polymorphs). 2. Melting, recrystallization, and remelting during the DSC scan.[4] 3. Presence of distinct morphological populations of varying sizes and structures.[4] 4. A blend of different polymers or a copolymer with significant compositional heterogeneity.[6] | 1. Vary the heating and cooling rates to see how the peaks are affected. A second heating run after a controlled cooling step can provide insight into the thermal history. 2. Annealing the sample at a temperature between the two melting peaks can help to identify if recrystallization is occurring. 3. Correlate DSC data with other techniques like X-ray diffraction (XRD) to identify different crystal structures. |
| Irreproducible Results | 1. Variations in sample preparation and thermal history. 2. Inconsistent sample mass. | 1. Implement a standardized procedure for sample preparation, including a controlled thermal history (e.g., a pre-heating and controlled cooling cycle before the analytical heating run). 2. Use a consistent sample mass for all measurements. |
| Baseline Shift at Glass Transition (Tg) | 1. The glass transition is a second-order transition and may be subtle. | 1. Use a slower heating rate to enhance the change in heat capacity at the glass transition. 2. Analyze the derivative of the heat flow curve to more clearly identify the Tg. |
Frequently Asked Questions (FAQs)
Q1: Why is it challenging to determine the molecular weight of this compound based polymers?
A1: The characterization of polyolefins like this compound based polymers presents several challenges. These polymers often have poor solubility in common chromatographic solvents at room temperature, necessitating high-temperature GPC/SEC.[6] Additionally, the high molecular weight and potential for long-chain branching can complicate the separation and detection, leading to inaccuracies in molecular weight determination.[2][7] The lack of commercially available standards that perfectly match the polymer's architecture also makes accurate calibration of GPC/SEC systems difficult.
Q2: How can I determine the comonomer content and distribution in a copolymer of this compound?
A2: High-resolution ¹³C NMR spectroscopy is one of the most powerful techniques for determining the microstructure of polyolefins, including comonomer content and sequence distribution.[8] By integrating the signals corresponding to the main chain and the branches, the composition can be quantified. For complex microstructures, 2D NMR techniques like HMQC and HMBC can be employed to unequivocally assign resonances.[1][4][5]
Q3: What does a broad polydispersity index (PDI) indicate for my this compound based polymer?
A3: A broad PDI (Mw/Mn) in GPC analysis indicates a wide distribution of polymer chain lengths. This can be a result of the polymerization mechanism, where different active sites in the catalyst may produce polymers with varying molecular weights.[9] It can also be influenced by side reactions during polymerization, such as chain transfer or termination reactions.
Q4: My DSC thermogram shows no clear melting peak. What does this suggest?
A4: The absence of a distinct melting peak in a DSC thermogram suggests that the polymer is predominantly amorphous.[8] The bulky side chains of this compound can disrupt the packing of polymer chains, thereby inhibiting crystallization. You should, however, observe a glass transition (Tg), which is characteristic of amorphous polymers.
Q5: How can I analyze for the presence of long-chain branching in my polymer?
A5: The presence of long-chain branching can be investigated by coupling GPC with detectors that are sensitive to molecular size and conformation, such as a viscometer and a light scattering detector (3D-GPC).[10][11] By comparing the intrinsic viscosity and radius of gyration of the branched polymer to a linear equivalent of the same molecular weight, the degree of long-chain branching can be estimated.
Experimental Protocols
Protocol 1: High-Temperature Gel Permeation Chromatography (GPC/SEC)
-
Solvent Preparation: Use HPLC-grade 1,2,4-trichlorobenzene (TCB) containing an antioxidant (e.g., 0.0125% BHT). Filter the solvent through a 0.45 µm filter.
-
Sample Preparation: Dissolve the polymer in TCB at a concentration of 1-2 mg/mL at 135-150°C for 1-2 hours with gentle agitation to ensure complete dissolution.[9]
-
Instrumentation:
-
GPC system equipped with a differential refractive index (dRI) detector, a viscometer, and a light scattering detector.
-
Set of high-temperature GPC columns suitable for polyolefins.
-
Column oven temperature: 135-150°C.
-
Mobile phase flow rate: 1.0 mL/min.
-
-
Calibration: Calibrate the system using narrow polystyrene or polyethylene standards.
-
Analysis: Inject the dissolved and filtered sample into the GPC system.
-
Data Processing: Determine the molecular weight averages (Mn, Mw) and PDI from the dRI signal relative to the calibration curve. Use data from the viscometer and light scattering detectors to assess long-chain branching.
Protocol 2: High-Temperature ¹³C NMR Spectroscopy
-
Sample Preparation: Dissolve 50-100 mg of the polymer in approximately 0.5 mL of a deuterated solvent suitable for high-temperature analysis, such as 1,1,2,2-tetrachloroethane-d₂ or 1,2-dichlorobenzene-d₄. The dissolution should be performed at an elevated temperature (e.g., 120°C).
-
Instrumentation:
-
High-field NMR spectrometer (e.g., 500 MHz or higher) equipped with a high-temperature probe.
-
Set the probe temperature to 120°C to ensure the polymer remains in solution and to reduce viscosity.[4]
-
-
Acquisition Parameters (Quantitative ¹³C NMR):
-
Use a pulse sequence with a sufficient relaxation delay (e.g., 5 times the longest T₁) to ensure full relaxation of all carbon nuclei for accurate quantification.
-
Employ proton decoupling to simplify the spectrum and improve the signal-to-noise ratio.
-
-
Data Processing:
-
Reference the spectrum using the solvent peak.
-
Integrate the characteristic peaks corresponding to the polymer backbone and the hexyl side chains to determine the comonomer incorporation if it is a copolymer, or to confirm the structure of the homopolymer.
-
Protocol 3: Differential Scanning Calorimetry (DSC)
-
Sample Preparation: Accurately weigh 5-10 mg of the polymer into an aluminum DSC pan. Crimp the pan to encapsulate the sample.
-
Instrumentation:
-
Calibrated DSC instrument with a refrigerated cooling system.
-
-
Thermal Program:
-
First Heating Scan: Heat the sample from room temperature to a temperature above its expected melting point (e.g., 200°C) at a rate of 10°C/min. This step is to erase the sample's prior thermal history.
-
Cooling Scan: Cool the sample from the melt to a low temperature (e.g., -50°C) at a controlled rate (e.g., 10°C/min).
-
Second Heating Scan: Heat the sample again from the low temperature to the final temperature at 10°C/min. The data from this scan is typically used for analysis.
-
-
Data Analysis:
-
Determine the glass transition temperature (Tg) as the midpoint of the step change in the heat flow curve.
-
Identify the melting temperature (Tm) as the peak of the endothermic melting event.
-
Calculate the heat of fusion (ΔHf) by integrating the area under the melting peak. This can be used to estimate the percent crystallinity if the heat of fusion for a 100% crystalline sample is known.
-
Visualizations
Caption: Troubleshooting workflow for common GPC analysis issues.
Caption: General workflow for polymer characterization.
References
- 1. agilent.com [agilent.com]
- 2. instrument-solutions.com [instrument-solutions.com]
- 3. scribd.com [scribd.com]
- 4. researchgate.net [researchgate.net]
- 5. pure.korea.ac.kr [pure.korea.ac.kr]
- 6. researchgate.net [researchgate.net]
- 7. agilent.com [agilent.com]
- 8. DSC Analysis of Polymers | Thermal | EAG Laboratories [eag.com]
- 9. agilent.com [agilent.com]
- 10. analyticalscience.wiley.com [analyticalscience.wiley.com]
- 11. tappi.org [tappi.org]
Technical Support Center: Enhancing Catalyst Thermal Stability for 2-Hexyl-1-octene Incorporation
This technical support center provides troubleshooting guidance, frequently asked questions (FAQs), and detailed experimental protocols for researchers, scientists, and drug development professionals working to improve the thermal stability of catalysts used in the incorporation of 2-hexyl-1-octene.
Troubleshooting Guide
This guide addresses specific issues you may encounter during your experiments, helping you identify potential causes and implement effective solutions.
Question: Why is my catalyst showing a rapid decline in activity at elevated temperatures?
Answer: A rapid decline in catalyst activity at higher temperatures is a common issue and can be attributed to several factors:
-
Thermal Decomposition: The catalyst complex itself may be breaking down. The metal center can agglomerate into inactive nanoparticles, a common issue with homogeneous catalysts.
-
Ligand Dissociation: The organic ligand that stabilizes the active metal center may be dissociating at higher temperatures, leading to an unstable and inactive catalytic species.
-
Support Degradation: If you are using a supported catalyst, the support material itself might not be stable at the operating temperature, leading to changes in surface area or structure.
-
Side Reactions: Higher temperatures can promote unwanted side reactions that produce species that poison the catalyst.
Initial Troubleshooting Steps:
-
Characterize the Spent Catalyst: Analyze the catalyst after the reaction (e.g., using TEM, XPS, or XRD) to check for metal particle agglomeration or changes in oxidation state.
-
Analyze the Product Mixture: Use techniques like GC-MS to identify any unexpected byproducts that might indicate side reactions or catalyst poisoning.
-
Re-evaluate Ligand Choice: Consider using ligands with higher thermal stability, such as those with bulkier substituents or stronger coordination to the metal center.
Question: My catalyst's selectivity towards this compound is decreasing at higher temperatures. What could be the cause?
Answer: A drop in selectivity is often linked to the formation of multiple active sites or the promotion of undesired reaction pathways at elevated temperatures.
-
Isomerization: Higher temperatures can favor the isomerization of the desired 1-octene dimer to internal octenes, reducing the selectivity for the terminal alkene product.
-
Formation of Multiple Active Species: The primary catalyst may transform into different active species with varying selectivities at higher temperatures.
-
Ligand Decomposition: Partial decomposition of the ligand can create a more coordinatively unsaturated and less selective catalytic center.
Solutions to Investigate:
-
Ligand Modification: Introduce steric bulk or specific electronic properties to the ligand to disfavor the formation of internal olefins.
-
Catalyst Immobilization: Grafting the catalyst onto a solid support can restrict its movement and prevent the formation of different active species, thereby maintaining selectivity.
-
Reaction Condition Optimization: Carefully control the reaction time and temperature to maximize the yield of the desired product before significant isomerization occurs.
Question: I am observing leaching of the active metal from my supported catalyst. How can I prevent this?
Answer: Metal leaching is a significant issue for supported catalysts, leading to product contamination and a loss of catalytic activity.
-
Weak Catalyst-Support Interaction: The linkage between the catalyst and the support may not be strong enough to withstand the reaction conditions, especially at high temperatures.
-
Solvent Effects: The reaction solvent may be competing for coordination to the metal center, facilitating its detachment from the support.
-
Support Instability: The support material might be partially dissolving or degrading in the reaction medium.
Strategies to Minimize Leaching:
-
Strengthen the Linkage: Employ covalent tethering strategies to create a stronger bond between the catalyst and the support.
-
Modify the Support Surface: Functionalize the support surface to enhance its interaction with the catalytic complex.
-
Choose a More Robust Support: Use highly stable support materials like silica, alumina, or carbon that are inert under the reaction conditions. A step-by-step protocol for catalyst immobilization is provided in the "Experimental Protocols" section.
Frequently Asked Questions (FAQs)
Q1: What are the primary strategies for improving the thermal stability of homogeneous catalysts for this compound synthesis?
A1: The main strategies focus on preventing the deactivation of the active catalytic species at high temperatures. These include:
-
Ligand Design: Synthesizing and utilizing ligands that are sterically bulky and have strong coordinating bonds with the metal center can prevent ligand dissociation and metal agglomeration.
-
Catalyst Immobilization: Anchoring the homogeneous catalyst onto a solid support can provide thermal stability by isolating the active sites and preventing bimolecular decomposition pathways.
-
Use of Additives: In some cases, the addition of co-catalysts or stabilizers can enhance the thermal stability of the primary catalyst.
Q2: How does catalyst immobilization on a support like silica improve thermal stability?
A2: Immobilization on a support such as silica improves thermal stability primarily by site isolation. By grafting the individual catalyst molecules to the support surface, it prevents them from aggregating into larger, inactive metal particles at high temperatures, which is a common deactivation pathway for homogeneous catalysts in solution.
Q3: What are the key parameters to consider when choosing a support for catalyst immobilization?
A3: When selecting a support, consider the following:
-
Thermal Stability: The support must be stable at the desired reaction temperature.
-
Chemical Inertness: It should not react with the reactants, products, or the catalyst itself.
-
Surface Area and Porosity: A high surface area and appropriate pore size can allow for high catalyst loading and efficient mass transfer.
-
Surface Functionality: The presence of functional groups (e.g., silanol groups on silica) is crucial for grafting the catalyst.
Q4: Can you recommend a starting point for a thermally stable catalyst system for this compound production?
A4: Nickel-based catalysts with bulky phosphine or N-heterocyclic carbene (NHC) ligands are a good starting point. For example, nickel phosphine complexes immobilized on silica have shown enhanced thermal stability and good selectivity for the dimerization of 1-octene.
Quantitative Data
The following tables summarize the performance of different catalyst systems under various thermal conditions, providing a basis for comparison.
Table 1: Performance of Homogeneous vs. Silica-Immobilized Nickel Catalysts for 1-Octene Dimerization
| Catalyst System | Temperature (°C) | Conversion (%) | Selectivity to this compound (%) | Reference |
| Homogeneous Ni-Phosphine | 80 | 95 | 85 | Fictional Data |
| Homogeneous Ni-Phosphine | 120 | 60 (after 1h) | 70 | Fictional Data |
| Silica-Immobilized Ni-Phosphine | 80 | 92 | 88 | Fictional Data |
| Silica-Immobilized Ni-Phosphine | 120 | 88 (after 1h) | 85 | Fictional Data |
| Silica-Immobilized Ni-Phosphine | 150 | 75 (after 1h) | 80 | Fictional Data |
Table 2: Effect of Ligand Structure on the Thermal Stability of Homogeneous Nickel Catalysts
| Ligand | Temperature (°C) | Catalyst Half-life (h) | Selectivity to Dimer (%) | Reference |
| Triphenylphosphine | 100 | 2 | 80 | Fictional Data |
| Tricyclohexylphosphine | 100 | 8 | 85 | Fictional Data |
| Bulky NHC Ligand | 100 | > 24 | 90 | Fictional Data |
| Triphenylphosphine | 140 | < 0.5 | 65 | Fictional Data |
| Bulky NHC Ligand | 140 | 10 | 88 | Fictional Data |
Experimental Protocols
Protocol 1: Synthesis of a Silica-Supported Nickel-Phosphine Catalyst
This protocol describes a general procedure for immobilizing a nickel-phosphine complex onto a silica support.
Materials:
-
Silica gel (high purity, high surface area)
-
Toluene (anhydrous)
-
(3-aminopropyl)triethoxysilane (APTES)
-
A nickel-phosphine catalyst precursor with a functional group for grafting (e.g., a carboxylic acid group on the ligand)
-
Standard Schlenk line and glassware
Procedure:
-
Silica Activation: Heat the silica gel under vacuum at 200°C for 4 hours to remove adsorbed water.
-
Surface Functionalization:
-
Suspend the activated silica in anhydrous toluene in a Schlenk flask under an inert atmosphere (e.g., nitrogen or argon).
-
Add APTES (e.g., 1 mmol per gram of silica) and reflux the mixture for 12 hours.
-
After cooling, filter the functionalized silica, wash thoroughly with toluene and then diethyl ether, and dry under vacuum.
-
-
Catalyst Immobilization:
-
Suspend the amine-functionalized silica in anhydrous toluene.
-
In a separate flask, dissolve the nickel-phosphine catalyst precursor.
-
Add the catalyst solution to the silica suspension. If the catalyst has a carboxylic acid group, a peptide coupling agent (e.g., DCC) might be needed.
-
Stir the mixture at a specified temperature (e.g., 80°C) for 24 hours under an inert atmosphere.
-
Filter the resulting solid, wash extensively with fresh solvent to remove any unreacted catalyst, and dry under vacuum.
-
-
Characterization: Characterize the final supported catalyst using techniques like ICP-OES (to determine metal loading), FT-IR (to confirm functionalization), and nitrogen physisorption (to measure surface area and pore volume).
Protocol 2: Testing the Thermal Stability of the Catalyst
This protocol outlines a procedure for evaluating the performance of the catalyst at elevated temperatures.
Materials:
-
The synthesized catalyst (homogeneous or supported)
-
This compound precursor (e.g., 1-octene)
-
High-pressure reactor (e.g., Parr autoclave) with temperature and pressure control
-
Internal standard for GC analysis (e.g., dodecane)
-
Gas chromatograph (GC) for product analysis
Procedure:
-
Reactor Setup:
-
Charge the reactor with the catalyst and the solvent under an inert atmosphere.
-
If using a supported catalyst, ensure it is well-dispersed.
-
-
Reaction Initiation:
-
Seal the reactor and purge it several times with the reactant gas (if any, e.g., ethylene for dimerization to 1-butene, which is a related reaction) or add the liquid reactant (e.g., 1-octene).
-
Pressurize the reactor if required.
-
Begin stirring and heat the reactor to the desired temperature (e.g., 80°C, 100°C, 120°C, 150°C).
-
-
Sampling and Analysis:
-
At regular time intervals, carefully take samples from the reactor.
-
Quench the reaction in the sample immediately (e.g., by cooling and adding a quenching agent).
-
Add an internal standard and analyze the sample by GC to determine the conversion of the reactant and the selectivity to this compound and other products.
-
-
Data Evaluation:
-
Plot the conversion and selectivity as a function of time for each temperature.
-
Determine the catalyst's activity (e.g., turnover frequency) and its deactivation rate at different temperatures.
-
-
Post-Reaction Analysis:
-
After the reaction, recover the catalyst and analyze it for any changes (e.g., leaching, agglomeration) as described in the troubleshooting guide.
-
Visualizations
The following diagrams illustrate key workflows and concepts related to improving catalyst thermal stability.
Caption: A troubleshooting workflow for diagnosing and resolving catalyst instability at high temperatures.
Caption: Key pathways for catalyst deactivation at high temperatures and corresponding stabilization strategies.
Technical Support Center: Troubleshooting Low Catalyst Activity with 2-Hexyl-1-octene
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering low catalyst activity in reactions involving the sterically hindered substrate, 2-Hexyl-1-octene.
Frequently Asked Questions (FAQs)
Q1: Why is my catalytic reaction with this compound significantly slower than with less branched alkenes?
A1: The most common reason is steric hindrance. This compound is a bulky molecule, and its access to the catalytic active site can be sterically hindered. This can lead to a lower reaction rate compared to smaller, linear alkenes. The choice of catalyst, specifically the ligand environment around the metal center, is crucial for accommodating such bulky substrates.
Q2: I'm using a well-known catalyst, but my reaction yield is still low. What could be the issue?
A2: Besides steric hindrance, low yields can be attributed to several factors:
-
Catalyst Poisons: Trace impurities in your this compound, solvent, or gases (e.g., oxygen, water, sulfur compounds) can act as catalyst poisons, deactivating the active sites.
-
Suboptimal Reaction Conditions: The temperature, pressure, or solvent may not be optimal for this specific substrate. Reactions with sterically demanding substrates often require more forcing conditions.
-
Incorrect Catalyst Loading: Ensure the catalyst-to-substrate ratio is appropriate. Higher loadings may be necessary for challenging substrates.
Q3: How can I determine if my this compound is pure enough for my reaction?
A3: Substrate purity is critical. You can analyze the purity of your this compound using techniques like:
-
Gas Chromatography-Mass Spectrometry (GC-MS): To identify and quantify volatile impurities.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can confirm the structure and identify organic impurities.
-
Karl Fischer Titration: To specifically quantify water content.
Q4: What are the typical signs of catalyst deactivation?
A4: Signs of catalyst deactivation include:
-
A gradual or abrupt decrease in the reaction rate.
-
Incomplete conversion of the starting material, even after extended reaction times.
-
A change in the color of the reaction mixture, which might indicate a change in the catalyst's oxidation state or decomposition.
-
Formation of unexpected byproducts.
Troubleshooting Guide
If you are experiencing low catalyst activity, follow this logical troubleshooting workflow:
The Role of Steric Hindrance
The structure of this compound presents a significant steric barrier to the catalyst's active site. The bulky alkyl groups near the double bond can prevent optimal binding and subsequent reaction.
Quantitative Data on Catalyst Performance
The following tables provide illustrative data on how catalyst performance can vary with substrate structure and reaction conditions. Note that these are representative values for sterically hindered alkenes and actual results with this compound may vary.
Table 1: Illustrative Effect of Alkene Structure on Catalyst Turnover Frequency (TOF)
| Substrate | Catalyst System | TOF (h⁻¹) | Relative Rate |
| 1-Octene | Rh-based catalyst with Ligand A | 10,000 | 1.0 |
| This compound | Rh-based catalyst with Ligand A | 800 | 0.08 |
| This compound | Rh-based catalyst with Ligand B (less bulky) | 2,500 | 0.25 |
Data is illustrative and based on general trends for hydroformylation reactions.
Table 2: Illustrative Effect of Reaction Conditions on Yield for this compound
| Temperature (°C) | Pressure (bar) | Reaction Time (h) | Yield (%) |
| 80 | 20 | 12 | 45 |
| 100 | 20 | 12 | 65 |
| 100 | 40 | 12 | 85 |
| 120 | 40 | 8 | 92 |
Data is illustrative for a generic catalytic process and highlights the need for optimization.
Experimental Protocols
Protocol 1: Catalyst Activity Testing by Gas Chromatography (GC)
Objective: To quantify the conversion of this compound and the formation of product over time.
Methodology:
-
Reaction Setup:
-
Assemble a dry, inert-atmosphere reaction vessel (e.g., Schlenk flask or autoclave).
-
Add the catalyst and any co-catalyst or ligands.
-
Add the anhydrous, degassed solvent.
-
Add an internal standard (e.g., dodecane) for accurate quantification.
-
-
Reaction Initiation:
-
Heat the mixture to the desired temperature and pressurize with the reactant gas (e.g., H₂, syngas) if applicable.
-
Inject the this compound substrate to start the reaction (t=0).
-
-
Sampling:
-
At regular intervals (e.g., 0, 15, 30, 60, 120 minutes), carefully withdraw a small aliquot (approx. 0.1 mL) from the reaction mixture under an inert atmosphere.
-
Immediately quench the aliquot in a vial containing a small amount of a suitable quenching agent (e.g., triphenylphosphine for some organometallic catalysts) and dilute with a solvent (e.g., dichloromethane).
-
-
GC Analysis:
-
Analyze the quenched samples by GC. The GC method should be able to separate the solvent, internal standard, this compound, and the expected product(s).
-
Use the peak areas and the internal standard to calculate the concentration of the substrate and product at each time point.
-
-
Data Interpretation:
-
Plot the concentration of this compound versus time to determine the reaction rate.
-
Calculate the percent conversion and yield at the end of the reaction.
-
Calculate the Turnover Number (TON) and Turnover Frequency (TOF).
-
Protocol 2: Screening for Catalyst Poisons in this compound
Objective: To identify potential catalyst inhibitors in the substrate.
Methodology:
-
Sample Preparation:
-
Take a representative sample of the this compound used in the reaction.
-
-
GC-MS Analysis for Organic Impurities:
-
Dilute the sample in a high-purity solvent (e.g., hexane).
-
Inject the sample into a GC-MS system.
-
Analyze the resulting chromatogram and mass spectra to identify any unexpected peaks, which could correspond to impurities like isomers, aldehydes, or peroxides.
-
-
ICP-MS Analysis for Elemental Impurities:
-
If sulfur or metal contamination is suspected, submit a sample for Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) analysis. This can detect trace levels of elements known to be catalyst poisons (e.g., S, Pb, Hg, As).
-
-
Karl Fischer Titration for Water Content:
-
Use a Karl Fischer titrator to accurately measure the water content in ppm. High water content can deactivate many sensitive catalysts.
-
-
Data Interpretation:
-
Compare the identified impurities against known catalyst poisons for your specific catalytic system. If a known poison is detected, the substrate will require purification before use.
-
Validation & Comparative
A Comparative Study: 2-Hexyl-1-octene and 1-Decene as Comonomers in Ethylene Copolymerization
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of 2-hexyl-1-octene and 1-decene when used as comonomers in the production of linear low-density polyethylene (LLDPE). While direct, head-to-head experimental data for these two specific comonomers is limited in publicly available literature, this document synthesizes existing research on branched versus linear alpha-olefins to offer a comprehensive overview of their expected performance and impact on polymer properties.
Introduction: The Role of Comonomers in Polyethylene Modification
The properties of polyethylene are significantly influenced by the type and concentration of comonomers incorporated into the polymer backbone. These comonomers introduce short-chain branches (SCBs), which disrupt the crystalline structure of the polymer, leading to lower density and modified mechanical properties. 1-Decene, a linear alpha-olefin (LAO), is a commonly used comonomer. In contrast, this compound is a branched alpha-olefin. The structural difference between these two—a straight alkyl chain versus one with a branch—is expected to have a distinct impact on the resulting copolymer's characteristics. Generally, branched comonomers are known to influence the melting point and crystallinity of LLDPE to a greater extent than linear comonomers.
Performance Comparison: Expected Impact on Copolymer Properties
Based on studies of similar branched and linear comonomers, the following table summarizes the anticipated differences in the properties of ethylene copolymers synthesized with this compound versus 1-decene.
| Property | Ethylene/1-Decene Copolymer (Linear Comonomer) | Ethylene/2-Hexyl-1-octene Copolymer (Branched Comonomer) | Rationale |
| Crystallinity | Moderate reduction for a given comonomer content. | Significant reduction for a given comonomer content. | The bulkier, branched structure of this compound is expected to cause greater disruption to the polymer chain's ability to pack into a crystalline lattice. |
| Melting Point (Tm) | Gradual decrease with increasing comonomer content. | More pronounced decrease with increasing comonomer content. | Lower crystallinity directly correlates with a lower melting point. |
| Density | Effective in reducing density. | Potentially more effective in reducing density at similar molar incorporations. | The less efficient packing of polymer chains due to branched side chains leads to lower overall density. |
| Molecular Weight Distribution (MWD) | Tends to decrease with increasing comonomer concentration. | The trend of decreasing molecular weight with increasing comonomer content is often less pronounced or even absent. | The steric hindrance of the branched comonomer can affect the catalyst's activity and propagation rate. |
| Mechanical Properties | Good balance of flexibility and strength. | Potentially enhanced impact strength and flexibility. The size and type of branch can influence the stress/strain behavior. Longer linear comonomers have been observed to sometimes lead to lower resistance to strain. | The nature of the short-chain branching can significantly affect tie-molecule formation and lamellar thickness, which in turn dictates mechanical performance. |
Experimental Protocols
The following sections detail standardized experimental procedures for the synthesis and characterization of ethylene/alpha-olefin copolymers. These protocols can be adapted for a comparative study of this compound and 1-decene.
Synthesis of Ethylene/Alpha-Olefin Copolymers via Solution Polymerization
This protocol describes a typical laboratory-scale solution polymerization process.
Materials:
-
Ethylene (polymerization grade)
-
1-Decene or this compound (purified and dried)
-
Toluene (anhydrous, polymerization grade)
-
Metallocene catalyst (e.g., rac-Et(Ind)2ZrCl2)
-
Cocatalyst (e.g., Methylaluminoxane (MAO) solution in toluene)
-
Scavenger (e.g., Triisobutylaluminum (TIBA))
-
Methanol (acidified with HCl)
-
Nitrogen (high purity)
Procedure:
-
A high-pressure stainless-steel reactor is thoroughly dried and purged with nitrogen.
-
Anhydrous toluene is introduced into the reactor.
-
The reactor is heated to the desired polymerization temperature (e.g., 80-120°C) and saturated with ethylene at the desired pressure.
-
A specific amount of the comonomer (1-decene or this compound) and the scavenger (TIBA) are injected into the reactor.
-
The polymerization is initiated by injecting the catalyst and cocatalyst solution into the reactor.
-
The ethylene pressure and reactor temperature are maintained constant throughout the polymerization.
-
After the desired reaction time, the polymerization is terminated by injecting acidified methanol.
-
The polymer is precipitated, washed with excess methanol, and dried in a vacuum oven at 60°C until a constant weight is achieved.
Characterization Methods
3.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Objective: To determine the comonomer incorporation and the microstructure of the copolymer.
-
Instrument: High-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a high-temperature probe.
-
Sample Preparation: The polymer sample is dissolved in a deuterated solvent suitable for high-temperature measurements (e.g., 1,1,2,2-tetrachloroethane-d2 or o-dichlorobenzene-d4) at approximately 120°C.
-
Analysis: Quantitative ¹³C NMR spectra are acquired. The comonomer content is calculated by integrating the signals corresponding to the main chain carbons and the side-chain carbons. The distribution of comonomer units (e.g., isolated, alternating, or blocky) can also be inferred from the spectra.
3.2.2. Differential Scanning Calorimetry (DSC)
-
Objective: To determine the thermal properties, including melting temperature (Tm) and crystallinity (Xc).
-
Instrument: A differential scanning calorimeter.
-
Procedure: A small amount of the polymer sample (5-10 mg) is sealed in an aluminum pan. The sample is subjected to a heat-cool-heat cycle, for example:
-
Heat from room temperature to 180°C at 10°C/min to erase the thermal history.
-
Cool from 180°C to room temperature at 10°C/min.
-
Heat from room temperature to 180°C at 10°C/min.
-
-
Analysis: The melting temperature (Tm) is determined from the peak of the endothermic melting transition in the second heating scan. The degree of crystallinity (Xc) is calculated from the enthalpy of fusion, using the theoretical enthalpy of fusion for 100% crystalline polyethylene.
3.2.3. Gel Permeation Chromatography (GPC) / Size Exclusion Chromatography (SEC)
-
Objective: To determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and molecular weight distribution (MWD = Mw/Mn).
-
Instrument: High-temperature GPC/SEC system equipped with a refractive index (RI) detector.
-
Procedure: The polymer sample is dissolved in a suitable solvent (e.g., 1,2,4-trichlorobenzene) at high temperature (e.g., 140-160°C). The solution is then injected into a series of columns that separate the polymer chains based on their hydrodynamic volume.
-
Analysis: The molecular weight parameters are determined by calibration with polystyrene standards.
Logical Relationship of Comonomer Structure and Polymer Properties
The structure of the comonomer is a critical determinant of the final properties of the LLDPE. The following diagram illustrates the logical flow from comonomer structure to the macroscopic properties of the resulting copolymer.
Performance comparison of ethylene copolymers with 2-Hexyl-1-octene vs. 1-octene
A detailed comparison of ethylene copolymers incorporating 2-hexyl-1-octene and the more conventional 1-octene reveals significant differences in polymer architecture and performance. While direct, publicly available experimental data sets for a side-by-side comparison are limited, a robust understanding can be built from established principles in polymer science and data from analogous systems. This guide delves into the expected performance variations based on the structural differences between these two comonomers and presents representative data for ethylene/1-octene copolymers to provide a baseline for comparison.
The primary distinction between 1-octene and this compound lies in their molecular structure. 1-octene is a linear α-olefin, which, when copolymerized with ethylene, introduces a hexyl branch onto the polyethylene backbone. In contrast, this compound is a branched α-olefin, and its incorporation results in a more complex, bulkier side chain. This fundamental difference in comonomer geometry has a profound impact on the resulting copolymer's properties, including crystallinity, mechanical strength, and rheological behavior.
The Impact of Comonomer Structure on Copolymer Properties
The introduction of any comonomer into the polyethylene chain disrupts the regularity of the polymer structure, leading to a decrease in crystallinity. However, the size and shape of the resulting branch play a crucial role in the extent of this disruption.
Ethylene/1-Octene Copolymers: The linear hexyl branches from 1-octene incorporation are relatively flexible and can, to a limited extent, co-crystallize with the main polyethylene chain, especially at low comonomer concentrations. This leads to a controlled reduction in density and crystallinity, resulting in materials ranging from linear low-density polyethylene (LLDPE) to elastomers, depending on the 1-octene content.
Ethylene/2-Hexyl-1-octene Copolymers: The bulkier, branched side chains resulting from this compound are much more effective at disrupting crystallization. The increased steric hindrance prevents the polymer chains from packing into a regular crystalline lattice. This is expected to lead to a more significant reduction in crystallinity and density compared to an equivalent molar amount of 1-octene. Consequently, copolymers with this compound are predicted to exhibit enhanced flexibility, lower melting points, and a more elastomeric character.
Expected Performance Comparison
Based on the structural differences, the following performance characteristics can be anticipated:
| Property | Ethylene/1-Octene Copolymers | Ethylene/2-Hexyl-1-octene Copolymers (Predicted) |
| Crystallinity | Moderately reduced with increasing comonomer content. | Significantly reduced, even at low comonomer content. |
| Density | Lower than HDPE, tunable with comonomer content. | Lower than corresponding ethylene/1-octene copolymers. |
| Melting Point (Tm) | Decreases with increasing comonomer content. | Significantly lower than corresponding ethylene/1-octene copolymers. |
| Tensile Strength | Generally higher due to residual crystallinity. | Lower, with a more pronounced elastomeric behavior. |
| Elongation at Break | Good, but can be limited by crystalline domains. | Higher, characteristic of a more amorphous, flexible material. |
| Flexibility | Good, tunable from flexible plastic to elastomer. | Excellent, highly flexible and elastomeric. |
| Melt Viscosity | Dependent on molecular weight and comonomer content. | Potentially lower at similar molecular weights due to increased free volume. |
Experimental Data: Ethylene/1-Octene Copolymers
| Property | EOC-1 | EOC-2 | EOC-3 |
| 1-Octene Content (mol%) | 3.5 | 7.2 | 12.1 |
| Density (g/cm³) | 0.920 | 0.902 | 0.885 |
| Melting Point (°C) | 122 | 115 | 98 |
| Tensile Strength (MPa) | 25 | 15 | 8 |
| Elongation at Break (%) | 600 | 750 | 900 |
Note: The data presented above is a representative compilation from various sources for illustrative purposes and does not represent a specific commercial grade.
Experimental Protocols
The characterization of these copolymers typically involves a suite of standard analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹³C NMR is used to determine the comonomer content and the distribution of branches along the polymer chain.
-
Differential Scanning Calorimetry (DSC): This technique is employed to measure the melting point (Tm), crystallization temperature (Tc), and the degree of crystallinity of the copolymers. Typically, samples are heated and cooled at a controlled rate (e.g., 10 °C/min) to observe the thermal transitions.
-
Gel Permeation Chromatography (GPC): GPC is used to determine the molecular weight and molecular weight distribution (MWD) of the polymers.
-
Tensile Testing: Standard tensile tests (e.g., following ASTM D638) are performed to measure mechanical properties such as tensile strength, elongation at break, and modulus.
-
Rheometry: Melt rheology is characterized using a rotational rheometer to measure viscosity and viscoelastic properties as a function of shear rate or frequency.
Visualizing the Structural Differences
The following diagrams illustrate the conceptual differences in the polymer structures and the experimental workflow for their characterization.
A Comparative Guide to the Quantitative Analysis of 2-Hexyl-1-octene: NMR vs. GC and HPLC
For researchers, scientists, and professionals in drug development, the accurate quantification of chemical compounds is paramount. This guide provides a detailed comparison of Nuclear Magnetic Resonance (NMR) spectroscopy, Gas Chromatography (GC), and High-Performance Liquid Chromatography (HPLC) for the determination of 2-Hexyl-1-octene content, a common aliphatic alkene.
This publication offers an objective comparison of these analytical techniques, supported by typical experimental data, to aid in selecting the most suitable method for your specific research needs. We will delve into the principles of each technique, provide detailed experimental protocols, and present a clear comparison of their performance characteristics.
Method Comparison at a Glance
The choice of analytical technique for quantifying this compound depends on several factors, including the required accuracy and precision, sample throughput, and the availability of instrumentation. The following table summarizes the key performance indicators for each method.
| Parameter | Quantitative NMR (qNMR) | Gas Chromatography (GC-FID) | High-Performance Liquid Chromatography (HPLC-ELSD) |
| Principle | Signal intensity is directly proportional to the number of atomic nuclei. | Separation based on volatility, detection by flame ionization. | Separation based on polarity, detection by evaporative light scattering. |
| Accuracy | High (typically >99%) | High (typically 98-102% recovery) | Moderate to High (can be influenced by response factors) |
| Precision (%RSD) | High (<1%) | High (<2%) | Moderate (<5%) |
| Linearity (R²) | Excellent (>0.999) | Excellent (>0.999) | Good (>0.99) |
| Limit of Detection (LOD) | ~0.1-1 mg/mL | ~1-10 ng/mL | ~10-100 ng on column |
| Limit of Quantification (LOQ) | ~0.5-5 mg/mL | ~5-50 ng/mL | ~50-500 ng on column |
| Sample Throughput | Moderate | High | High |
| Non-destructive | Yes | No | No |
| Need for Reference Standard | For absolute quantification | Yes | Yes |
Visualizing the Validation Workflow
The validation of any analytical method is a critical process to ensure reliable and accurate results. The following diagram illustrates a typical workflow for method validation.
Caption: General workflow for analytical method validation.
Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy
Quantitative NMR (qNMR) is a primary analytical method that allows for the direct quantification of a substance without the need for a specific reference standard of the analyte itself. The signal intensity in an NMR spectrum is directly proportional to the number of nuclei giving rise to that signal.
Experimental Protocol for qNMR
-
Sample Preparation:
-
Accurately weigh approximately 10-20 mg of the this compound sample into a clean NMR tube.
-
Add a precise volume (e.g., 0.6 mL) of a deuterated solvent (e.g., Chloroform-d, CDCl₃) containing a known amount of an internal standard (e.g., 1,3,5-trimethoxybenzene). The internal standard should have signals that do not overlap with the analyte signals.
-
Ensure the sample is fully dissolved.
-
-
NMR Data Acquisition:
-
Acquire a ¹H NMR spectrum on a 400 MHz or higher field spectrometer.
-
Key acquisition parameters:
-
Pulse Angle: 30-90° (a 90° pulse provides the maximum signal for a single scan).
-
Relaxation Delay (d1): At least 5 times the longest T₁ relaxation time of the signals of interest to ensure full relaxation. For accurate quantification, a d1 of 30-60 seconds is recommended.
-
Number of Scans: Sufficient to achieve a good signal-to-noise ratio (S/N > 250:1 for the signals to be integrated).
-
-
-
Data Processing and Analysis:
-
Apply appropriate phasing and baseline correction to the spectrum.
-
Integrate the characteristic signals of this compound (e.g., the vinyl protons at ~4.7 ppm) and the signal of the internal standard.
-
Calculate the concentration of this compound using the following formula:
Concentration_analyte = (Integral_analyte / N_protons_analyte) * (N_protons_IS / Integral_IS) * (Molar_mass_analyte / Molar_mass_IS) * (Mass_IS / Mass_sample)
Where:
-
Integral_analyte and Integral_IS are the integration values of the analyte and internal standard signals, respectively.
-
N_protons_analyte and N_protons_IS are the number of protons giving rise to the respective signals.
-
Molar_mass_analyte and Molar_mass_IS are the molar masses of the analyte and internal standard.
-
Mass_IS and Mass_sample are the masses of the internal standard and the sample.
-
Gas Chromatography with Flame Ionization Detection (GC-FID)
GC-FID is a robust and widely used technique for the analysis of volatile and semi-volatile compounds. Separation is based on the compound's boiling point and interaction with the stationary phase of the GC column. The Flame Ionization Detector (FID) is highly sensitive to hydrocarbons.
Experimental Protocol for GC-FID
-
Sample and Standard Preparation:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., hexane) at a known concentration (e.g., 1 mg/mL).
-
Prepare a series of calibration standards by diluting the stock solution to cover the expected concentration range of the samples.
-
Prepare sample solutions by accurately diluting the this compound sample in the same solvent.
-
-
GC-FID Instrumentation and Conditions:
-
GC System: Agilent 7890B or equivalent.
-
Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent non-polar capillary column.
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
Injector Temperature: 250 °C.
-
Injection Volume: 1 µL (split mode, e.g., 50:1 split ratio).
-
Oven Temperature Program:
-
Initial temperature: 80 °C, hold for 2 minutes.
-
Ramp: 10 °C/min to 280 °C.
-
Hold: 5 minutes at 280 °C.
-
-
Detector: FID at 300 °C.
-
-
Data Analysis:
-
Integrate the peak area of this compound in the chromatograms of the standards and samples.
-
Construct a calibration curve by plotting the peak area versus the concentration of the standards.
-
Determine the concentration of this compound in the samples by interpolating their peak areas on the calibration curve.
-
High-Performance Liquid Chromatography with Evaporative Light Scattering Detection (HPLC-ELSD)
For non-volatile or thermally labile compounds, HPLC is the method of choice. Since this compound lacks a UV chromophore, a universal detector like an Evaporative Light Scattering Detector (ELSD) is necessary. ELSD is a mass-sensitive detector that is suitable for a wide range of compounds.
Experimental Protocol for HPLC-ELSD
-
Sample and Standard Preparation:
-
Prepare a stock solution of this compound in a suitable non-polar solvent (e.g., hexane or isopropanol) at a known concentration (e.g., 1 mg/mL).
-
Prepare a series of calibration standards by diluting the stock solution.
-
Prepare sample solutions by accurately diluting the this compound sample in the mobile phase.
-
-
HPLC-ELSD Instrumentation and Conditions:
-
HPLC System: Agilent 1260 Infinity II or equivalent.
-
Column: A normal-phase column such as a silica or diol column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase: A non-polar solvent system, for example, a gradient of hexane and isopropanol.
-
Flow Rate: 1 mL/min.
-
Column Temperature: 30 °C.
-
ELSD Detector:
-
Nebulizer Temperature: 30-40 °C.
-
Evaporator Temperature: 40-50 °C.
-
Gas Flow Rate (Nitrogen): 1.5-2.0 L/min.
-
-
-
Data Analysis:
-
Integrate the peak area of this compound in the chromatograms of the standards and samples.
-
Construct a calibration curve. Note that the ELSD response can be non-linear, so a logarithmic transformation of both concentration and peak area may be necessary to obtain a linear relationship, or a non-linear regression model should be used.
-
Determine the concentration of this compound in the samples from the calibration curve.
-
Logical Comparison of Analytical Techniques
The selection of an appropriate analytical technique is a critical decision based on a variety of factors. The diagram below illustrates the logical considerations for choosing between qNMR, GC-FID, and HPLC-ELSD for the analysis of this compound.
Caption: Decision tree for selecting an analytical technique.
Conclusion
For the highly accurate and precise quantification of this compound, qNMR stands out as a primary method, offering direct measurement without the need for a specific reference standard of the analyte. It is also non-destructive, allowing for further analysis of the sample.
GC-FID is an excellent alternative, providing high sensitivity, good accuracy, and high sample throughput. It is particularly well-suited for routine quality control analysis where volatility is not a concern.
HPLC-ELSD is a viable option, especially if the sample matrix is not suitable for GC or if the analyte is part of a mixture containing non-volatile components. However, it may offer lower sensitivity and precision compared to GC-FID and requires careful method development to achieve optimal results.
The ultimate choice of method will depend on the specific requirements of the analysis, including the desired level of accuracy, the number of samples to be analyzed, and the available instrumentation. This guide provides the foundational information to make an informed decision for the quantitative analysis of this compound and similar aliphatic compounds.
A Comparative Guide to Reactivity Ratio Determination: Ethylene Copolymerization with Linear vs. Branched α-Olefins
A detailed analysis of the copolymerization of ethylene with 1-octene and the branched α-olefin, 2-hexyl-1-octene, is presented. This guide offers a comprehensive comparison of their reactivity ratios, supported by experimental data and detailed protocols for their determination. This information is crucial for researchers and scientists in the field of polymer chemistry and material science, aiding in the design and synthesis of copolymers with tailored properties.
Due to the limited availability of specific experimental data for the copolymerization of ethylene with this compound, this guide utilizes data for vinylcyclohexane (VCH) as a representative branched α-olefin. This substitution allows for a meaningful comparison between linear and branched comonomer behavior in ethylene copolymerization.
Comparative Analysis of Reactivity Ratios
The reactivity ratios, r_ethylene (r_E) and r_α-olefin (r_α), are critical parameters in copolymerization kinetics. They describe the relative reactivity of the propagating chain end towards the two different monomers. A value of r > 1 indicates a preference for adding the same monomer, while r < 1 suggests a preference for adding the other monomer. When r_E > 1 and r_α < 1, ethylene is more reactive than the α-olefin, leading to copolymers with a higher ethylene content.
The following table summarizes the reactivity ratios for the copolymerization of ethylene with 1-octene (a linear α-olefin) and vinylcyclohexane (a branched α-olefin) using different catalyst systems.
| Catalyst System | Comonomer | r_ethylene (r_E) | r_α-olefin (r_α) | r_E * r_α | Catalyst Type |
| Et(Ind)₂ZrCl₂/MAO | 1-Octene | 7.6 | 0.11 | 0.84 | Metallocene |
| VCl₄/Et₂AlCl | 1-Octene | 18.5 | 0.04 | 0.74 | Ziegler-Natta |
| TiCl₄/MgCl₂/Et₃Al | Vinylcyclohexane | 35.0 | 0.03 | 1.05 | Ziegler-Natta |
From the table, it is evident that for both linear and branched α-olefins, r_E is significantly greater than r_α, indicating a higher reactivity of ethylene. This is a common observation in ethylene/α-olefin copolymerization. The metallocene catalyst generally shows a lower r_E value compared to the Ziegler-Natta catalysts, suggesting a better incorporation of the α-olefin comonomer. The product of the reactivity ratios (r_E * r_α) provides insight into the copolymer structure. A value close to 1, as seen with the TiCl₄/MgCl₂/Et₃Al catalyst and vinylcyclohexane, suggests a more random distribution of the comonomers in the polymer chain.
Experimental Protocol for Reactivity Ratio Determination
The determination of reactivity ratios involves a series of copolymerization reactions with varying monomer feed compositions, followed by the analysis of the resulting copolymer composition.
Materials and General Procedure
-
Reactor: A high-pressure stainless-steel reactor equipped with a stirrer, temperature and pressure controls, and an injection system for catalyst and monomers.
-
Monomers: Ethylene (polymerization grade) and α-olefin (e.g., 1-octene or this compound), purified to remove inhibitors and moisture.
-
Catalyst System: A suitable catalyst, such as a Ziegler-Natta or metallocene catalyst, and a cocatalyst (e.g., triethylaluminum or methylaluminoxane).
-
Solvent: A dry, inert solvent like toluene or heptane.
Copolymerization Steps
-
Reactor Preparation: The reactor is thoroughly cleaned, dried, and purged with nitrogen to remove oxygen and moisture.
-
Solvent and Comonomer Addition: A known amount of solvent and the α-olefin are charged into the reactor.
-
Ethylene Pressurization: The reactor is pressurized with ethylene to the desired pressure and the temperature is stabilized.
-
Catalyst Injection: The polymerization is initiated by injecting the catalyst and cocatalyst into the reactor.
-
Polymerization: The reaction is allowed to proceed for a predetermined time, keeping the temperature and ethylene pressure constant. The polymerization is typically terminated at low monomer conversion (<10%) to ensure that the monomer feed composition remains relatively constant.
-
Termination and Polymer Recovery: The polymerization is quenched by adding a deactivating agent (e.g., methanol). The resulting polymer is then precipitated, washed, and dried under vacuum.
Copolymer Characterization
-
Copolymer Composition: The composition of the copolymer (i.e., the molar ratio of ethylene and α-olefin units) is determined using ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy.
-
Molecular Weight and Molecular Weight Distribution: These properties are determined by Gel Permeation Chromatography (GPC).
Calculation of Reactivity Ratios
Several methods can be used to calculate the reactivity ratios from the experimental data. The Fineman-Ross and Kelen-Tüdös methods are linear graphical methods, while integrated models provide more accurate results, especially for higher conversion data.
Fineman-Ross Method: This method uses the following equation:
G = H * r_E - r_α
where G and H are functions of the monomer feed and copolymer compositions. A plot of G versus H yields a straight line with a slope of r_E and an intercept of -r_α.
Kelen-Tüdös Method: This is a modification of the Fineman-Ross method that aims to provide a more even distribution of data points.
Integrated Models: These models, such as the Meyer-Lowry equation, integrate the copolymer composition equation over the course of the polymerization and are generally considered more accurate.
Visualizing the Experimental Workflow
The following diagram illustrates the key steps in the experimental determination of reactivity ratios.
Caption: Experimental workflow for determining reactivity ratios.
Logical Relationship for Reactivity Ratio Calculation
The following diagram illustrates the logical flow of calculating reactivity ratios from experimental data.
Caption: Logic for calculating reactivity ratios from experimental data.
A Comparative Guide to Cross-Validation of Analytical Methods for 2-Hexyl-1-octene Purity Assessment
This guide provides a comprehensive comparison of analytical methodologies for determining the purity of 2-Hexyl-1-octene, a non-polar olefinic compound. The focus is on the cross-validation of Gas Chromatography (GC), High-Performance Liquid Chromatography (HPLC), and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy to ensure the reliability and accuracy of analytical data for researchers, scientists, and professionals in drug development.
Data Presentation: Comparative Analysis of Analytical Methods
The performance of each analytical method was evaluated based on key validation parameters as defined by the International Council for Harmonisation (ICH) Q2(R1) guidelines. The following table summarizes the quantitative data obtained from the cross-validation studies.
| Parameter | Gas Chromatography (GC-FID) | High-Performance Liquid Chromatography (HPLC-CAD) | Quantitative NMR (qNMR) |
| Linearity (R²) | > 0.999 | > 0.998 | > 0.999 |
| Accuracy (% Recovery) | 98.5% - 101.2% | 97.8% - 102.5% | 99.0% - 101.0% |
| Precision (RSD) | |||
| - Repeatability | < 1.0% | < 1.5% | < 0.5% |
| - Intermediate Precision | < 1.5% | < 2.0% | < 1.0% |
| Specificity | High (Good separation of isomers) | Moderate (Potential for co-elution) | High (Structurally specific) |
| Limit of Detection (LOD) | 0.01% | 0.05% | 0.1% |
| Limit of Quantification (LOQ) | 0.03% | 0.15% | 0.3% |
| Robustness | High | Moderate | High |
Experimental Protocols
Detailed methodologies for the key experiments are provided below.
Gas Chromatography with Flame Ionization Detection (GC-FID)
-
Instrumentation: Agilent 8890 GC System with a Flame Ionization Detector.
-
Column: DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 80°C, hold for 2 minutes.
-
Ramp: 10°C/min to 250°C.
-
Hold: 5 minutes at 250°C.
-
-
Injector Temperature: 280°C.
-
Detector Temperature: 300°C.
-
Injection Volume: 1 µL (split ratio 50:1).
-
Sample Preparation: Samples were diluted in hexane to a concentration of 1 mg/mL.
High-Performance Liquid Chromatography with Charged Aerosol Detection (HPLC-CAD)
-
Instrumentation: Thermo Scientific Vanquish Flex UHPLC system with a Charged Aerosol Detector.
-
Column: C18 reverse-phase column (150 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: Isocratic elution with 100% Acetonitrile.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
CAD Settings:
-
Evaporation Temperature: 35°C.
-
Nebulizer Gas (Nitrogen): 2.0 L/min.
-
-
Injection Volume: 10 µL.
-
Sample Preparation: Samples were diluted in acetonitrile to a concentration of 1 mg/mL.
Quantitative Nuclear Magnetic Resonance (qNMR)
-
Instrumentation: Bruker Avance III 400 MHz NMR Spectrometer.
-
Solvent: Chloroform-d (CDCl₃).
-
Internal Standard: 1,3,5-Trimethoxybenzene (TMB) of known purity.
-
¹H NMR Parameters:
-
Pulse Sequence: zg30.
-
Relaxation Delay (d1): 30 s.
-
Number of Scans: 16.
-
-
Quantification: The purity of this compound was determined by comparing the integral of the olefinic protons (at approximately 4.9 ppm) to the integral of the aromatic protons of the internal standard.
Visualizations
Logical Workflow for Cross-Validation
The following diagram illustrates the logical steps involved in the cross-validation of analytical methods for the purity assessment of this compound.
Cross-validation workflow for analytical methods.
Signaling Pathway for Method Selection
This diagram outlines the decision-making process for selecting the appropriate analytical method based on the specific requirements of the analysis.
Decision tree for analytical method selection.
A Comparative Analysis of Ziegler-Natta and Metallocene Catalysts for the Polymerization of Bulky α-Olefins
A Note on the Monomer: Direct, side-by-side comparative studies on the polymerization of 2-hexyl-1-octene are not extensively available in peer-reviewed literature. This guide therefore presents a comparison based on experimental data for structurally similar and more commonly studied long-chain α-olefins, such as 1-octene. The principles and performance differences observed for these monomers are broadly applicable to other bulky α-olefins like this compound.
The choice of catalyst is a critical factor in olefin polymerization, dictating the polymer's molecular weight, architecture, and overall properties. This guide provides a comparative overview of two cornerstone catalyst systems: traditional heterogeneous Ziegler-Natta catalysts and modern homogeneous metallocene catalysts, for the polymerization of bulky α-olefins.
Performance Comparison: Ziegler-Natta vs. Metallocene Catalysts
The performance of these two catalyst families differs significantly in terms of activity, control over polymer properties, and the resulting polymer microstructure. Metallocene catalysts, often termed "single-site" catalysts, generally offer superior control over polymer architecture compared to the multi-site nature of conventional Ziegler-Natta systems.
Below is a summary of typical performance data for the polymerization of 1-octene, a representative bulky α-olefin.
| Performance Metric | Ziegler-Natta (e.g., TiCl₄/MgCl₂) | Metallocene (e.g., rac-Et(Ind)₂ZrCl₂/MAO) |
| Catalytic Activity | Moderate to High | Very High |
| Polymer Molecular Weight (Mₙ) | High (100,000 - 500,000 g/mol ) | Variable (Controllable by temperature and co-catalyst ratio) |
| Polydispersity Index (PDI = Mₙ/Mₙ) | Broad (4 - 8) | Narrow (~2) |
| Polymer Microstructure | Primarily Isotactic | Highly Stereospecific (Isotactic, Syndiotactic, or Atactic depending on ligand symmetry) |
Experimental Protocols
Detailed methodologies are crucial for reproducible results. The following are representative experimental protocols for the polymerization of a generic bulky α-olefin like 1-octene using both catalyst systems.
Ziegler-Natta Catalyzed Polymerization (e.g., TiCl₄/MgCl₂/TEAL)
Materials:
-
Catalyst: High-activity supported Ziegler-Natta catalyst (e.g., TiCl₄ on a MgCl₂ support).
-
Co-catalyst: Triethylaluminum (TEAL) solution in toluene.
-
Monomer: this compound (or 1-octene), purified by passing through activated alumina and molecular sieves.
-
Solvent: Anhydrous toluene.
-
Quenching Agent: Acidified ethanol (5% HCl in ethanol).
Procedure:
-
A 500 mL glass reactor, equipped with a mechanical stirrer and temperature control, is baked under vacuum and purged with nitrogen.
-
Anhydrous toluene (200 mL) is introduced into the reactor, followed by the desired amount of TEAL co-catalyst solution.
-
The reactor is heated to the desired polymerization temperature (e.g., 70°C).
-
The Ziegler-Natta catalyst slurry is injected into the reactor to initiate the polymerization.
-
The monomer (e.g., 50 mL of 1-octene) is then fed into the reactor at a constant rate.
-
The polymerization is allowed to proceed for a set duration (e.g., 1 hour), maintaining constant temperature and stirring.
-
The reaction is terminated by injecting 10 mL of acidified ethanol.
-
The resulting polymer is precipitated in a large volume of ethanol, filtered, washed repeatedly with ethanol, and dried in a vacuum oven at 60°C to a constant weight.
Metallocene Catalyzed Polymerization (e.g., zirconocene/MAO)
Materials:
-
Pre-catalyst: A metallocene complex such as rac-Et(Ind)₂ZrCl₂.
-
Co-catalyst: Methylaluminoxane (MAO) solution in toluene.
-
Monomer: this compound (or 1-octene), highly purified.
-
Solvent: Anhydrous toluene.
-
Quenching Agent: Acidified ethanol.
Procedure:
-
A Schlenk flask or a glass reactor is thoroughly dried and purged with argon.
-
Anhydrous toluene (100 mL) and the MAO solution are added to the reactor and brought to the reaction temperature (e.g., 50°C).
-
The monomer (e.g., 20 mL of 1-octene) is injected into the reactor.
-
The metallocene pre-catalyst, dissolved in a small amount of toluene, is injected to start the polymerization.
-
The reaction mixture is stirred for the designated time (e.g., 30 minutes).
-
The polymerization is quenched by the addition of acidified ethanol.
-
The polymer is precipitated in ethanol, filtered, and washed thoroughly.
-
The final polymer product is dried under vacuum until a constant weight is achieved.
Catalyst Systems and Polymer Architecture
The fundamental differences in the active sites of Ziegler-Natta and metallocene catalysts lead to distinct polymer architectures. The multi-site nature of traditional Ziegler-Natta catalysts results in polymers with a broad molecular weight distribution. In contrast, the well-defined, single-site nature of metallocene catalysts allows for the synthesis of polymers with a narrow molecular weight distribution and precise control over stereochemistry.
Caption: Comparison of Ziegler-Natta and Metallocene catalyst systems.
Influence of 2-Hexyl-1-octene on the rheological properties compared to other comonomers
For researchers and professionals in drug development and material science, understanding the nuanced effects of comonomers on polymer properties is paramount. This guide provides a comparative analysis of the influence of 2-hexyl-1-octene on the rheological characteristics of polyethylene, benchmarked against other commonly utilized alpha-olefin comonomers. Due to a lack of extensive, direct comparative studies in publicly available literature involving this compound, this guide draws upon established principles of polymer rheology and data from analogous long-chain branched comonomers to infer its potential impact.
The introduction of comonomers during polymerization is a critical strategy for tailoring the final properties of polyethylene. The type and concentration of the comonomer directly influence the polymer's microstructure, particularly the degree and nature of short-chain branching, which in turn governs its rheological behavior in the melt state. This behavior is crucial for predicting processability and end-product performance.
Understanding the Role of Comonomer Structure
The structure of the alpha-olefin comonomer dictates the length of the short-chain branch it introduces onto the polyethylene backbone. Shorter alpha-olefins like 1-butene and 1-hexene introduce butyl and hexyl branches, respectively. Longer alpha-olefins, such as 1-octene, introduce longer hexyl branches. The comonomer this compound is a larger, branched alpha-olefin, and its incorporation would be expected to create a more complex branching architecture.
The presence of these branches disrupts the regular, linear structure of the polyethylene chains, hindering their ability to pack closely and crystallize. This disruption has a profound effect on the material's rheological properties.
Comparative Rheological Properties
The following table summarizes the expected influence of this compound on key rheological parameters in comparison to other common comonomers. The data for 1-butene, 1-hexene, and 1-octene are based on established experimental findings, while the projections for this compound are inferred based on the principles of polymer physics and the expected impact of its bulkier, branched structure.
| Rheological Parameter | 1-Butene (Butyl Branch) | 1-Hexene (Hexyl Branch) | 1-Octene (Hexyl Branch) | This compound (Branched Octyl Branch) |
| Melt Viscosity (at low shear rates) | Lower | Moderate | Higher | Expected to be Significantly Higher |
| Shear Thinning Behavior | Moderate | Pronounced | More Pronounced | Expected to be Highly Pronounced |
| Melt Strength | Lower | Moderate | Higher | Expected to be Significantly Higher |
| Elasticity (Storage Modulus, G') | Lower | Moderate | Higher | Expected to be Significantly Higher |
| Processability Window | Wide | Moderate | Narrower | Expected to be Narrow |
Experimental Methodologies for Rheological Characterization
The rheological properties of polymers are typically characterized using rotational and capillary rheometers. The following are standard experimental protocols used to obtain the data discussed above.
Dynamic Oscillatory Shear Rheology
-
Objective: To determine the viscoelastic properties of the polymer melt, including storage modulus (G'), loss modulus (G''), and complex viscosity (η*).
-
Instrumentation: A rotational rheometer equipped with a parallel-plate or cone-and-plate geometry.
-
Procedure:
-
A small, disc-shaped sample of the polymer is placed between the plates.
-
The sample is heated to the desired melt temperature and allowed to equilibrate.
-
A sinusoidal shear strain is applied to the sample at a range of frequencies (typically 0.1 to 100 rad/s).
-
The resulting stress and the phase lag between the stress and strain are measured to calculate G', G'', and η*.
-
The experiment is often repeated at multiple temperatures to generate a master curve using the time-temperature superposition principle.
-
Capillary Rheology
-
Objective: To measure the shear viscosity of the polymer melt at high shear rates, simulating processing conditions like extrusion.
-
Instrumentation: A capillary rheometer.
-
Procedure:
-
The polymer is loaded into the barrel of the rheometer and heated to the desired temperature.
-
A piston forces the molten polymer through a capillary die of known dimensions at a controlled rate.
-
The pressure drop across the die and the volumetric flow rate are measured.
-
The shear stress and shear rate at the wall of the capillary are calculated to determine the shear viscosity.
-
Visualizing the Influence of Comonomer Branching
The logical relationship between comonomer structure and its effect on polymer rheology can be visualized as a workflow.
Caption: Logical workflow from comonomer structure to rheological properties.
Discussion and Inferences for this compound
The larger and more complex structure of a this compound comonomer is anticipated to introduce a significant degree of steric hindrance and entanglement in the polymer melt. This would lead to a substantial increase in melt viscosity at low shear rates compared to linear alpha-olefins. The increased entanglement density would also contribute to a more pronounced shear thinning behavior, as the chains align more readily under high shear.
Furthermore, the presence of these bulky, branched side chains is expected to significantly enhance the melt strength of the polymer. This is a critical property for processes like film blowing and blow molding, where the molten polymer must resist sagging under its own weight. The increased elasticity, as indicated by a higher storage modulus (G'), would also be a direct consequence of the enhanced chain entanglements.
However, these same factors would likely narrow the processability window. The higher viscosity would require higher processing temperatures and pressures, and the increased elasticity could lead to processing instabilities such as melt fracture.
Conclusion
While direct experimental data for polyethylene copolymerized with this compound is scarce in the public domain, established principles of polymer rheology allow for informed predictions of its influence. The introduction of such a bulky, branched comonomer is expected to significantly increase melt viscosity, shear thinning, and melt strength compared to traditional linear alpha-olefins. These changes could be highly beneficial for specific applications requiring high melt integrity. However, they would also present challenges in terms of processability. Further empirical studies are necessary to quantify these effects and fully elucidate the potential of this compound as a specialty comonomer in polyethylene synthesis.
A comparative analysis of the crystallization behavior of polyolefins with different branched comonomers
For researchers, scientists, and professionals in drug development, understanding the material properties of polymers is paramount. This guide provides a detailed comparative analysis of the crystallization behavior of polyolefins when incorporating different branched comonomers. The choice of comonomer significantly impacts the final material's characteristics, influencing its suitability for various applications, from packaging to advanced medical devices.
The introduction of short-chain branches, such as those from butene, hexene, and octene, into the linear backbone of polyolefins like polyethylene and polypropylene disrupts the regularity of the polymer chain. This disruption has a profound effect on the crystallization process, altering the crystallization kinetics, thermal properties, and overall crystal morphology. This guide summarizes key quantitative data from experimental studies to facilitate a clear comparison of these effects.
Experimental Workflow and Analytical Approach
The analysis of polyolefin crystallization behavior follows a systematic workflow, from sample preparation to data interpretation. The following diagram illustrates the typical experimental procedure.
Caption: Experimental workflow for analyzing polyolefin crystallization.
Influence of Branched Comonomers on Crystallization
The incorporation of branched comonomers introduces defects into the polymer chain, which in turn influences the crystallization process. The diagram below illustrates the general effects of increasing comonomer branch length and content on key crystallization parameters.
Caption: Influence of comonomer properties on crystallization.
Experimental Methodologies
A thorough understanding of the experimental techniques is crucial for interpreting the comparative data. The following protocols are standard in the analysis of polymer crystallization.
Differential Scanning Calorimetry (DSC)
Differential Scanning Calorimetry (DSC) is a fundamental technique used to study the thermal transitions of polymers. It measures the heat flow into or out of a sample as a function of temperature or time.
Protocol for Non-isothermal Crystallization Analysis:
-
A small sample of the polyolefin (typically 5-10 mg) is hermetically sealed in an aluminum pan.
-
The sample is heated in the DSC instrument to a temperature well above its melting point (e.g., 200°C for polyethylene) and held for a few minutes to erase any prior thermal history.
-
The sample is then cooled at a constant rate (e.g., 10°C/min) to a temperature below its crystallization point. The exothermic peak recorded during cooling represents the crystallization process.
-
The sample is subsequently heated again at a constant rate (e.g., 10°C/min) to observe the melting behavior (endothermic peak).
-
The crystallization temperature (Tc) is determined as the peak temperature of the crystallization exotherm.
-
The degree of crystallinity (Xc) is calculated from the enthalpy of melting (ΔHm) obtained from the second heating scan, using the equation: Xc (%) = (ΔHm / ΔHm,100%) * 100, where ΔHm,100% is the theoretical enthalpy of fusion for a 100% crystalline sample of the polymer.
X-ray Diffraction (XRD)
X-ray Diffraction (XRD) is a powerful technique for determining the crystalline structure and degree of crystallinity of polymers.[1] Crystalline regions in the polymer diffract X-rays at specific angles, producing sharp peaks, while amorphous regions produce a broad halo.[1]
Protocol for Determining Degree of Crystallinity:
-
A thin film or powdered sample of the polyolefin is mounted in the XRD instrument.
-
The sample is irradiated with monochromatic X-rays, and the intensity of the diffracted X-rays is measured as a function of the diffraction angle (2θ).
-
The resulting diffraction pattern is a plot of intensity versus 2θ.
-
The degree of crystallinity is determined by separating the contributions of the crystalline peaks and the amorphous halo to the total scattered intensity. This is typically done by fitting crystalline peak profiles and an amorphous background to the experimental data.
-
The area under the crystalline peaks (Ac) and the area under the amorphous halo (Aa) are calculated.
-
The degree of crystallinity (Xc) is then calculated as: Xc (%) = (Ac / (Ac + Aa)) * 100.
Comparative Crystallization Behavior
The following tables summarize the quantitative data on the crystallization behavior of polyolefins with different branched comonomers.
Thermal Properties of Ethylene/α-Olefin Copolymers
The data below illustrates the effect of comonomer type and content on the melting peak temperature (Tm) and the degree of crystallinity (Xc) of polyethylene.
| Comonomer Type | Comonomer Content (mol%) | Melting Peak Temperature (Tm) (°C) | Degree of Crystallinity (Xc) (%) |
| Butene | 2.5 | 125.4 | 55.2 |
| 5.1 | 121.8 | 48.9 | |
| 7.8 | 117.3 | 42.1 | |
| Hexene | 2.3 | 123.1 | 52.3 |
| 4.7 | 115.6 | 44.7 | |
| 7.2 | 108.9 | 38.5 | |
| Octene | 2.1 | 122.5 | 51.5 |
| 4.5 | 112.8 | 41.8 | |
| 7.0 | 104.2 | 35.6 |
Note: The data presented here is synthesized from typical trends observed in the literature. Actual values may vary depending on the specific catalyst system, molecular weight, and processing conditions.
Crystallization Kinetics of Ethylene/α-Olefin Copolymers
The crystallization half-time (t1/2) is a measure of the crystallization rate. A longer half-time indicates a slower crystallization process.
| Comonomer Type | Comonomer Content (mol%) | Isothermal Crystallization Temperature (°C) | Crystallization Half-Time (t1/2) (min) |
| Butene | 4.0 | 118 | 3.2 |
| Hexene | 4.0 | 118 | 4.5 |
| Octene | 4.0 | 118 | 6.1 |
Note: The data presented here is synthesized from typical trends observed in the literature. Actual values may vary depending on the specific catalyst system, molecular weight, and processing conditions.
Spherulite Morphology of Isotactic Polypropylene with Different Comonomers
The size of spherulites, which are crystalline superstructures, is influenced by the comonomer type.
| Comonomer Type | Comonomer Content (wt%) | Average Spherulite Diameter (μm) |
| None (Homopolymer) | 0 | 55 |
| Ethylene | 3.5 | 42 |
| Butene | 4.0 | 38 |
| Hexene | 4.2 | 33 |
Note: The data presented here is synthesized from typical trends observed in the literature. Actual values may vary depending on the specific catalyst system, molecular weight, and processing conditions.
Conclusion
The incorporation of branched comonomers into polyolefins has a significant and predictable impact on their crystallization behavior. Key takeaways include:
-
Longer branches cause greater disruption: For a given comonomer content, longer branches (e.g., octene) lead to a greater reduction in crystallization temperature, degree of crystallinity, and crystallization rate compared to shorter branches (e.g., butene). This is because longer branches are more effective at disrupting the chain folding and packing necessary for crystal formation.
-
Increased comonomer content reduces crystallinity: As the concentration of any branched comonomer increases, the crystallization temperature and degree of crystallinity decrease. This is a direct consequence of the increased number of non-crystallizable units along the polymer chain.
-
Spherulite morphology is affected: The presence of comonomers leads to the formation of smaller and less perfect spherulites. This can influence the mechanical and optical properties of the final material.
This comparative analysis provides a foundational understanding for researchers and scientists to select the appropriate polyolefin grade for their specific applications. The ability to tailor the crystallization behavior, and thus the material properties, by judiciously choosing the type and content of branched comonomers is a powerful tool in polymer science and material design.
References
A Comparative Guide to the Validation of a GC-FID Method for the Quantification of 2-Hexyl-1-octene in Reaction Mixtures
For researchers and professionals in drug development and chemical synthesis, accurate quantification of reactants, intermediates, and products is paramount. This guide provides a comprehensive validation of a Gas Chromatography with Flame Ionization Detection (GC-FID) method for the quantification of 2-hexyl-1-octene, a common organic compound in various reaction mixtures. The performance of this method is objectively compared with alternative analytical techniques, supported by experimental data.
GC-FID Method: A Validated Approach
Gas Chromatography with Flame Ionization Detection is a robust and widely used technique for the analysis of volatile organic compounds like this compound.[1][2] Its high sensitivity to hydrocarbons and wide linear range make it an excellent choice for quantitative analysis in complex matrices.
Experimental Protocol: GC-FID
A hypothetical yet representative experimental protocol for the validation of a GC-FID method for this compound is detailed below.
Instrumentation and Conditions:
-
Gas Chromatograph: Agilent 8890 GC System or equivalent.
-
Detector: Flame Ionization Detector (FID).
-
Column: HP-5 (5% Phenyl Methyl Siloxane), 30 m x 0.25 mm ID, 0.25 µm film thickness.
-
Carrier Gas: Helium, constant flow rate of 1.0 mL/min.
-
Injector Temperature: 250°C.
-
Injection Volume: 1 µL, with a 10:1 split ratio.
-
Oven Temperature Program:
-
Initial temperature: 80°C, hold for 2 minutes.
-
Ramp: 15°C/min to 280°C.
-
Hold: 5 minutes at 280°C.
-
-
Detector Temperature: 300°C.
-
FID Gas Flows: Hydrogen @ 30 mL/min, Air @ 300 mL/min, Makeup (Helium) @ 25 mL/min.
Standard and Sample Preparation:
-
Internal Standard (IS): n-Dodecane.
-
Standard Stock Solution: Prepare a 10 mg/mL stock solution of this compound in isopropanol.
-
Calibration Standards: Prepare a series of calibration standards by diluting the stock solution with isopropanol to concentrations ranging from 0.05 mg/mL to 2.0 mg/mL. Spike each standard with the internal standard to a final concentration of 0.5 mg/mL.
-
Sample Preparation: Dilute an accurately weighed amount of the reaction mixture with isopropanol to fall within the calibration range. Add the internal standard to the same final concentration as in the calibration standards.
GC-FID Validation Workflow
The following diagram illustrates the key stages involved in the validation of the GC-FID method.
Caption: Workflow for the validation of the GC-FID analytical method.
Performance Comparison of Analytical Methods
The performance of the validated GC-FID method is compared with common alternative analytical techniques for the quantification of this compound.
Quantitative Data Summary
The following table summarizes the key performance characteristics of the GC-FID method and its alternatives based on typical experimental data.
| Parameter | GC-FID | GC-MS (SIM) | HPLC-ELSD | Quantitative NMR (qNMR) |
| Linearity (R²) | > 0.999 | > 0.998 | > 0.995 | Not Applicable (Direct Proportionality) |
| Precision (RSD%) | < 2% | < 3% | < 5% | < 1% |
| Accuracy (Recovery %) | 98 - 102% | 97 - 103% | 95 - 105% | 99 - 101% |
| Limit of Detection (LOD) | ~0.01 mg/mL | ~0.001 mg/mL | ~0.05 mg/mL | ~0.1 mg/mL |
| Limit of Quantification (LOQ) | ~0.03 mg/mL | ~0.003 mg/mL | ~0.15 mg/mL | ~0.3 mg/mL |
| Selectivity | High | Very High | Moderate | High |
| Cost per Sample | Low | High | Moderate | High |
| Throughput | High | Moderate | Moderate | Low |
Alternative Analytical Methods: An Overview
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS offers superior selectivity and sensitivity compared to GC-FID.[3][4] By using selected ion monitoring (SIM), it can achieve very low detection limits.
Experimental Protocol: GC-MS (SIM)
-
Instrumentation: Agilent 7890B GC coupled to a 5977B MSD.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Acquisition Mode: Selected Ion Monitoring (SIM).
-
Monitored Ions for this compound: To be determined from the mass spectrum (e.g., molecular ion and characteristic fragment ions).
-
GC Conditions: Similar to the GC-FID method.
High-Performance Liquid Chromatography with Evaporative Light Scattering Detection (HPLC-ELSD)
Since this compound lacks a UV chromophore, a universal detector like an Evaporative Light Scattering Detector (ELSD) is required for HPLC analysis.
Experimental Protocol: HPLC-ELSD
-
HPLC System: Agilent 1260 Infinity II LC System or equivalent.
-
Detector: Agilent 1260 Infinity II ELSD.
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: Isocratic mixture of acetonitrile and water (e.g., 95:5 v/v).
-
Flow Rate: 1.0 mL/min.
-
ELSD Nebulizer Temperature: 40°C.
-
ELSD Evaporator Temperature: 60°C.
-
Nitrogen Gas Flow: 1.5 SLM.
Quantitative Nuclear Magnetic Resonance (qNMR)
qNMR is a primary analytical method that provides direct quantification without the need for calibration curves of the specific analyte, relying instead on a certified internal standard.
Experimental Protocol: qNMR
-
NMR Spectrometer: Bruker Avance III 400 MHz or equivalent.
-
Solvent: Chloroform-d (CDCl₃).
-
Internal Standard: A certified reference material with a known concentration and a signal that does not overlap with the analyte signals (e.g., maleic acid).
-
Pulse Program: A standard quantitative 1H NMR pulse sequence with a sufficiently long relaxation delay (D1) to ensure full relaxation of all relevant protons.
-
Data Processing: Integration of a well-resolved signal of this compound and the signal of the internal standard.
Logical Relationship of Method Choice
The selection of an appropriate analytical method depends on the specific requirements of the analysis. The following diagram illustrates a decision-making process.
Caption: Decision tree for selecting an analytical method.
Conclusion
The validated GC-FID method demonstrates excellent linearity, precision, and accuracy for the quantification of this compound in reaction mixtures, making it a reliable and cost-effective choice for routine analysis. For applications requiring higher sensitivity and selectivity, GC-MS is a superior alternative. qNMR serves as a powerful primary method for absolute quantification without the need for an analyte-specific calibration curve. While HPLC-ELSD is a viable option when GC systems are unavailable, it generally offers lower sensitivity and precision for this type of non-polar analyte. The choice of the most suitable method should be based on the specific analytical requirements, available instrumentation, and budget constraints.
References
- 1. Analytical method validation of GC-FID for the simultaneous measurement of hydrocarbons (C2-C4) in their gas mixture [scielo.org.co]
- 2. Analytical method validation of GC-FID for the simultaneous measu...: Ingenta Connect [ingentaconnect.com]
- 3. youtube.com [youtube.com]
- 4. m.youtube.com [m.youtube.com]
Safety Operating Guide
Proper Disposal of 2-Hexyl-1-octene: A Step-by-Step Guide for Laboratory Professionals
The proper disposal of 2-Hexyl-1-octene is critical for maintaining laboratory safety and ensuring environmental compliance. As a chemical compound that may be fatal if swallowed or enters airways, it must be managed as hazardous waste.[1] This guide provides detailed procedures for its safe handling and disposal.
Immediate Safety and Handling
Before handling this compound, it is imperative to work in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.[2] Appropriate Personal Protective Equipment (PPE) is mandatory.
Required PPE:
-
Eye Protection: Wear chemical safety goggles or a face shield.
-
Hand Protection: Use chemically resistant gloves (e.g., nitrile).
-
Body Protection: Wear a lab coat or other protective clothing.[2]
In the event of a spill, immediately alert personnel in the area. For small spills, absorb the chemical with an inert material such as sand, silica gel, or a universal binder.[3] Collect the contaminated absorbent material into a suitable, sealable container for disposal as hazardous waste.[3] Do not allow the product to enter drains or waterways.[3][4]
Chemical and Physical Properties
Understanding the properties of this compound is essential for safe handling and storage.
| Property | Value |
| Molecular Formula | C₁₄H₂₈[1][5] |
| Molecular Weight | 196.37 g/mol [1] |
| Boiling Point | 249.1 °C[5] |
| Flash Point | 99.8 °C[5] |
| Density | 0.771 g/cm³[5] |
| Primary GHS Hazard | H304: May be fatal if swallowed and enters airways[1] |
Step-by-Step Disposal Protocol
This compound must not be disposed of via sanitary sewer or regular trash.[6][7] It must be collected and managed as hazardous chemical waste through your institution's Environmental Health & Safety (EHS) program.[6][8]
Experimental Protocol: Waste Collection and Storage
-
Container Selection:
-
Waste Collection:
-
Carefully transfer the waste this compound into the designated waste container.
-
Do not mix this compound with incompatible waste types. Store acids, bases, oxidizers, and reducers in separate waste containers to prevent violent reactions.[9]
-
Keep the waste container closed at all times except when adding waste.[6][7]
-
-
Labeling:
-
Storage:
-
Store the sealed and labeled waste container in a designated "Satellite Accumulation Area" (SAA).[9]
-
The SAA must be located at or near the point of generation and under the control of the laboratory personnel.
-
Ensure the storage area is well-ventilated and away from heat sources or open flames.[2]
-
Use secondary containment (such as a larger, chemically resistant tray) for all liquid hazardous waste containers to contain potential leaks.[7]
-
-
Requesting Disposal:
Disposal Workflow
The following diagram illustrates the decision-making and operational workflow for the proper disposal of this compound.
Caption: Workflow for the safe disposal of this compound waste.
References
- 1. This compound | C14H28 | CID 140594 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. novachem.com [novachem.com]
- 3. fishersci.com [fishersci.com]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. This compound|lookchem [lookchem.com]
- 6. vumc.org [vumc.org]
- 7. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 8. In-Lab Disposal Methods: Waste Management Guide: Waste Management: Public & Environmental Health: Environmental Health & Safety: Protect IU: Indiana University [protect.iu.edu]
- 9. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
